molecular formula C43H74N7O18P3S B15550080 (13Z)-3-oxodocosenoyl-CoA

(13Z)-3-oxodocosenoyl-CoA

Katalognummer: B15550080
Molekulargewicht: 1102.1 g/mol
InChI-Schlüssel: TWKFVJBYYSLPHE-SPZFTOIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(13Z)-3-oxodocosenoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (13Z)-3-oxodocosenoic acid. It is a 3-oxo-fatty acyl-CoA, a long-chain fatty acyl-CoA, an 11,12-saturated fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Eigenschaften

Molekularformel

C43H74N7O18P3S

Molekulargewicht

1102.1 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-3-oxodocos-13-enethioate

InChI

InChI=1S/C43H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h11-12,29-30,32,36-38,42,54-55H,4-10,13-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b12-11-/t32-,36-,37-,38+,42-/m1/s1

InChI-Schlüssel

TWKFVJBYYSLPHE-SPZFTOIUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to (13Z)-3-oxodocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of (13Z)-3-oxodocosenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of erucic acid ((13Z)-docosenoic acid), a very-long-chain monounsaturated fatty acid. This document is intended for researchers, scientists, and drug development professionals interested in the metabolism of very-long-chain fatty acids (VLCFAs) and related enzymology. The guide details the metabolic pathway, presents quantitative data for the enzymes involved, provides detailed experimental protocols for their characterization, and includes visualizations of the metabolic process. Due to the limited direct research on this compound, this guide synthesizes information from studies on its precursor, erucic acid, and the broader context of peroxisomal β-oxidation.

Introduction to this compound

This compound is a coenzyme A thioester of a 22-carbon monounsaturated keto fatty acid. Its chemical structure is characterized by a docosenoic acid backbone with a ketone group at the beta-carbon (C-3) and a cis double bond between carbons 13 and 14.

PubChem CID: 71581044

This compound is not a commercially available standard compound and is primarily of interest as a transient intermediate in the catabolism of erucic acid ((13Z)-docosenoic acid), a VLCFA found in certain plant oils like rapeseed and mustard seed oil. The metabolism of VLCFAs is of significant interest due to its association with several metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD).

Metabolic Pathway: Peroxisomal β-Oxidation of Erucic Acid

VLCFAs, such as erucic acid, are initially metabolized in peroxisomes because the mitochondrial β-oxidation machinery cannot handle fatty acids with chain lengths greater than 20 carbons. The peroxisomal β-oxidation pathway is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA and a chain-shortened acyl-CoA.

The metabolism of (13Z)-docosenoyl-CoA to produce and then consume this compound involves a series of enzymatic reactions. Due to the cis configuration of the double bond at an odd-numbered carbon, auxiliary enzymes are required in addition to the core β-oxidation enzymes.

The key enzymatic steps are:

  • Activation: Erucic acid is activated to (13Z)-docosenoyl-CoA by a very-long-chain acyl-CoA synthetase (VLC-ACS).

  • Dehydrogenation: (13Z)-docosenoyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to trans-2,(13Z)-docosenoyl-CoA.

  • Hydration: The product is hydrated by a peroxisomal enoyl-CoA hydratase (a function of the multifunctional enzyme 2, EHHADH or MFP-2) to (3S)-hydroxy-(13Z)-docosenoyl-CoA.

  • Dehydrogenation: The hydroxyacyl-CoA is then oxidized by a peroxisomal 3-hydroxyacyl-CoA dehydrogenase (also a function of MFP-2) to yield This compound .

  • Thiolytic Cleavage: Finally, This compound is cleaved by a peroxisomal 3-ketoacyl-CoA thiolase into acetyl-CoA and (11Z)-eicosenoyl-CoA.

The resulting (11Z)-eicosenoyl-CoA then undergoes further rounds of β-oxidation. The cis double bond at position 11 will eventually be encountered at position 3, requiring the action of an enoyl-CoA isomerase to convert it to a trans double bond for the cycle to continue.

Quantitative Data for Enzymes in Erucic Acid β-Oxidation

The following tables summarize the kinetic parameters for the key enzymes involved in the peroxisomal β-oxidation of erucyl-CoA (C22:1-CoA), the precursor of this compound. The data is sourced from studies on rat liver peroxisomal enzymes and serves as a proxy for the activity on the specific intermediates of erucic acid metabolism.

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase (ACOX) with Erucyl-CoA

SubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Erucyl-CoA (C22:1-CoA)15.2 ± 2.112.5 ± 1.3[1]
Palmitoyl-CoA (C16:0-CoA)12.8 ± 1.935.8 ± 3.1[1]

Table 2: Kinetic Parameters of Peroxisomal Multifunctional Enzyme 2 (MFP-2) with a C22:1 substrate analog

Table 3: Kinetic Parameters of Peroxisomal 3-Ketoacyl-CoA Thiolase with a C22:1 substrate analog

Note: 3-ketoacyl-CoA thiolase has a broad chain-length specificity. While specific data for this compound is unavailable, the enzyme is known to be active on very-long-chain 3-ketoacyl-CoAs.

Experimental Protocols

The following are representative protocols for assaying the activity of the core enzymes involved in the metabolism of this compound. These protocols are based on established methods and can be adapted for specific research needs.

Acyl-CoA Oxidase (ACOX) Activity Assay

This spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ACOX reaction, through a coupled reaction with peroxidase.

  • Principle: ACOX catalyzes the following reaction: Acyl-CoA + O₂ → trans-2-enoyl-CoA + H₂O₂ The H₂O₂ produced is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as leuco-dichlorofluorescein, which can be monitored spectrophotometrically.

  • Reagents:

    • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.

    • Substrate: 100 µM (13Z)-docosenoyl-CoA in assay buffer.

    • Chromogenic Substrate: 100 µM leuco-dichlorofluorescein.

    • Horseradish Peroxidase (HRP): 10 units/mL.

    • Enzyme: Peroxisomal fraction or purified ACOX.

  • Procedure:

    • In a 1 mL cuvette, combine 800 µL of assay buffer, 50 µL of chromogenic substrate, and 50 µL of HRP solution.

    • Add 50 µL of the enzyme preparation and incubate for 2 minutes at 37°C to establish a baseline.

    • Initiate the reaction by adding 50 µL of the (13Z)-docosenoyl-CoA substrate solution.

    • Monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogen (e.g., 502 nm for dichlorofluorescein) for 5-10 minutes.

    • Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of the oxidized chromogen.

Enoyl-CoA Hydratase Activity Assay

This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

  • Principle: Enoyl-CoA hydratase catalyzes the hydration of the trans-2 double bond of the acyl-CoA. The conjugated double bond system of the enoyl-CoA has a strong absorbance at 263 nm, which is lost upon hydration.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate: 50 µM trans-2,(13Z)-docosenoyl-CoA in assay buffer.

    • Enzyme: Peroxisomal fraction or purified MFP-2.

  • Procedure:

    • In a quartz cuvette, add 950 µL of assay buffer and 50 µL of the substrate solution.

    • Equilibrate to 30°C and measure the initial absorbance at 263 nm.

    • Add a small volume (e.g., 5-10 µL) of the enzyme preparation to start the reaction.

    • Monitor the decrease in absorbance at 263 nm for 5 minutes.

    • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate (ε₂₆₃ ≈ 6.7 x 10³ M⁻¹cm⁻¹).

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This assay measures the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.

  • Principle: 3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD⁺ to NADH.

  • Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.

    • Substrate: 100 µM (3S)-hydroxy-(13Z)-docosenoyl-CoA in assay buffer.

    • Cofactor: 200 µM NAD⁺ in assay buffer.

    • Enzyme: Peroxisomal fraction or purified MFP-2.

  • Procedure:

    • In a 1 mL cuvette, combine 850 µL of assay buffer, 50 µL of NAD⁺ solution, and 50 µL of the enzyme preparation.

    • Incubate for 2 minutes at 37°C to establish a baseline.

    • Initiate the reaction by adding 50 µL of the substrate solution.

    • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

    • Calculate the rate of NADH production using its molar extinction coefficient (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of the 3-ketoacyl-CoA in the presence of Coenzyme A, by monitoring the decrease in absorbance of the Mg²⁺-complexed enolate form of the 3-ketoacyl-CoA at 303 nm.

  • Principle: 3-ketoacyl-CoA thiolase catalyzes the cleavage of 3-ketoacyl-CoA by Coenzyme A. The disappearance of the 3-ketoacyl-CoA substrate is monitored.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂.

    • Substrate: 50 µM this compound in assay buffer.

    • Co-substrate: 50 µM Coenzyme A in assay buffer.

    • Enzyme: Peroxisomal fraction or purified 3-ketoacyl-CoA thiolase.

  • Procedure:

    • In a quartz cuvette, add 900 µL of assay buffer and 50 µL of the substrate solution.

    • Equilibrate to 37°C and measure the initial absorbance at 303 nm.

    • Initiate the reaction by adding 50 µL of the Coenzyme A solution and the enzyme preparation.

    • Monitor the decrease in absorbance at 303 nm for 5 minutes.

    • Calculate the enzyme activity based on the rate of substrate consumption.

Visualizations of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of erucic acid and a general experimental workflow for enzyme activity measurement.

Peroxisomal_Beta_Oxidation_of_Erucic_Acid cluster_peroxisome Peroxisome Erucic_Acid Erucic Acid ((13Z)-Docosenoic Acid) Erucyl_CoA (13Z)-Docosenoyl-CoA Erucic_Acid->Erucyl_CoA VLC-ACS trans_Enoyl_CoA trans-2,(13Z)-Docosenoyl-CoA Erucyl_CoA->trans_Enoyl_CoA ACOX Hydroxyacyl_CoA (3S)-Hydroxy-(13Z)-docosenoyl-CoA trans_Enoyl_CoA->Hydroxyacyl_CoA MFP-2 (Hydratase) Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA MFP-2 (Dehydrogenase) Eicosenoyl_CoA (11Z)-Eicosenoyl-CoA Ketoacyl_CoA->Eicosenoyl_CoA Thiolase Acetyl_CoA_out Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_out Further β-oxidation cycles Further β-oxidation cycles Eicosenoyl_CoA->Further β-oxidation cycles Outside Peroxisome->Erucic_Acid

Caption: Peroxisomal β-oxidation of Erucic Acid.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Substrates, and Cofactors Mix_Reagents Combine Assay Components in Cuvette Reagent_Prep->Mix_Reagents Enzyme_Prep Isolate Peroxisomal Fraction or Purify Enzyme Enzyme_Prep->Mix_Reagents Equilibrate Equilibrate to Assay Temperature Mix_Reagents->Equilibrate Initiate_Reaction Add Enzyme/Substrate to Start Reaction Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change over Time Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Rate of Reaction Monitor_Absorbance->Calculate_Rate Determine_Activity Determine Enzyme Activity (units/mg protein) Calculate_Rate->Determine_Activity

Caption: General workflow for spectrophotometric enzyme assays.

References

Unraveling the Role of (13Z)-3-oxodocosenoyl-CoA: An Intermediate in Peroxisomal Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-3-oxodocosenoyl-CoA is a transient but crucial metabolic intermediate in the peroxisomal β-oxidation of (13Z)-docosenoic acid, a very-long-chain fatty acid (VLCFA) commonly known as erucic acid. While specific biological functions are not attributed to this intermediate itself, its formation and subsequent cleavage are integral to the catabolism of erucic acid, a process with significant physiological implications, including impacts on mitochondrial function and lipid homeostasis. This technical guide provides a comprehensive overview of the metabolic context, enzymatic reactions, and physiological relevance of this compound, focusing on the peroxisomal β-oxidation pathway. Due to the nature of this compound as a short-lived intermediate, direct quantitative data and specific experimental protocols are not available in the current scientific literature. Therefore, this guide will focus on the overall pathway of erucic acid metabolism, for which more extensive data exists.

Introduction: The Significance of Very-Long-Chain Fatty Acid Metabolism

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, particularly sphingolipids and glycerolipids. Their metabolism is critical for maintaining cellular homeostasis. Unlike shorter-chain fatty acids, the initial breakdown of VLCFAs occurs exclusively in peroxisomes.[1][2] Erucic acid ((13Z)-docosenoic acid) is a monounsaturated omega-9 fatty acid found in high concentrations in the oils of plants from the Brassicaceae family, such as rapeseed and mustard.[3][4][5] Its metabolism is of particular interest due to its association with myocardial lipidosis in animal studies and its impact on hepatic lipid metabolism.[1][4] The breakdown of erucic acid via peroxisomal β-oxidation generates acetyl-CoA and chain-shortened fatty acids that can then be further metabolized in the mitochondria.

The Peroxisomal β-Oxidation of Erucic Acid

The catabolism of erucic acid begins with its activation to erucoyl-CoA in the cytoplasm. This activated form is then transported into the peroxisome, where it undergoes a cycle of four enzymatic reactions, collectively known as β-oxidation. This compound is the product of the third reaction in this cycle.

The key steps in the peroxisomal β-oxidation of erucoyl-CoA are:

  • Oxidation: Erucoyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to produce (2E,13Z)-2-enoyldocosenoyl-CoA.

  • Hydration: The resulting enoyl-CoA is hydrated by a multifunctional enzyme (MFE) to form (3R)-3-hydroxy-(13Z)-docosenoyl-CoA.

  • Dehydrogenation: The 3-hydroxyacyl-CoA is then dehydrogenated by the same multifunctional enzyme to yield This compound .

  • Thiolytic Cleavage: Finally, this compound is cleaved by a peroxisomal 3-ketoacyl-CoA thiolase (KAT) into acetyl-CoA and a chain-shortened (11Z)-eicosenoyl-CoA (a 20-carbon fatty acyl-CoA).[6][7]

The resulting (11Z)-eicosenoyl-CoA can undergo further rounds of β-oxidation within the peroxisome until it is short enough to be transported to the mitochondria for complete oxidation to CO2 and water.

Signaling Pathways and Metabolic Interplay

The peroxisomal β-oxidation of erucic acid has been shown to influence mitochondrial fatty acid oxidation.[8] Studies in rats have indicated that the acetate (B1210297) produced from the breakdown of acetyl-CoA released from peroxisomes can stimulate the formation of malonyl-CoA in the cytoplasm.[8][9] Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria. This creates a cross-talk between the two organelles, where high rates of peroxisomal β-oxidation can suppress mitochondrial fatty acid breakdown.[8]

Peroxisomal_Mitochondrial_Crosstalk cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Erucoyl-CoA Erucoyl-CoA Beta-Oxidation Beta-Oxidation Erucoyl-CoA->Beta-Oxidation Acetyl-CoA_p Acetyl-CoA Beta-Oxidation->Acetyl-CoA_p Acetate Acetate Acetyl-CoA_p->Acetate Hydrolysis Acetyl-CoA_c Acetyl-CoA Acetate->Acetyl-CoA_c Malonyl-CoA Malonyl-CoA Acetyl-CoA_c->Malonyl-CoA CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits LCFA-CoA Long-Chain Acyl-CoA LCFA-CoA->CPT1 Mito_Beta-Oxidation Mitochondrial β-Oxidation CPT1->Mito_Beta-Oxidation

Caption: Crosstalk between peroxisomal and mitochondrial fatty acid oxidation.

Quantitative Data

As this compound is a transient intermediate in a metabolic pathway, there is a lack of available quantitative data specifically characterizing its properties, such as enzyme kinetics or cellular concentrations. Research has primarily focused on the overall flux through the peroxisomal β-oxidation pathway and the metabolism of the parent compound, erucic acid.

Experimental Protocols

Direct experimental protocols for the study of this compound are not established due to its transient nature. However, the activity of the enzymes involved in its formation and degradation can be assayed using general methods for studying fatty acid β-oxidation.

General Protocol for Measuring Peroxisomal β-Oxidation

This protocol outlines a general method for measuring the rate of peroxisomal β-oxidation in isolated liver peroxisomes or cell homogenates using a radiolabeled substrate.

Materials:

  • [1-¹⁴C]Erucic acid

  • ATP, Coenzyme A, NAD⁺

  • Potassium cyanide (KCN) to inhibit mitochondrial β-oxidation

  • Scintillation cocktail and vials

  • Buffer solutions (e.g., potassium phosphate (B84403) buffer)

  • Cell or tissue homogenate/isolated peroxisomes

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, ATP, Coenzyme A, NAD⁺, and KCN.

  • Substrate Addition: Add radiolabeled [1-¹⁴C]erucic acid to the reaction mixture.

  • Initiation of Reaction: Add the cell homogenate or isolated peroxisomes to the reaction mixture to start the reaction.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid).

  • Separation of Products: Separate the water-soluble radiolabeled acetyl-CoA from the unreacted fatty acid substrate. This can be achieved by centrifugation followed by collection of the aqueous supernatant.

  • Quantification: Measure the radioactivity of the aqueous phase using a scintillation counter. The amount of radiolabeled acetyl-CoA produced is proportional to the rate of β-oxidation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, ATP, CoA, NAD+, KCN) D Initiate Reaction: Add Homogenate/Peroxisomes A->D B Add [1-14C]Erucic Acid B->D C Prepare Cell Homogenate or Isolate Peroxisomes C->D E Incubate at 37°C D->E F Terminate Reaction (e.g., with Perchloric Acid) E->F G Separate Aqueous and Lipid Phases (Centrifugation) F->G H Collect Aqueous Supernatant (containing [14C]Acetyl-CoA) G->H I Quantify Radioactivity (Scintillation Counting) H->I

Caption: General workflow for measuring peroxisomal β-oxidation.

Conclusion

This compound is a key, albeit transient, intermediate in the essential metabolic pathway for the degradation of erucic acid. Understanding its place within the peroxisomal β-oxidation spiral is crucial for comprehending the broader physiological effects of very-long-chain fatty acid metabolism. While direct investigation of this specific molecule is challenging, continued research into the enzymes that produce and consume it, and the overall regulation of the peroxisomal β-oxidation pathway, will further illuminate its role in cellular lipid homeostasis and its interplay with other metabolic processes. This knowledge is vital for researchers in metabolic diseases and professionals involved in the development of drugs targeting lipid metabolism.

References

(13Z)-3-oxodocosenoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of (13Z)-3-oxodocosenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of erucic acid ((13Z)-docosenoic acid), a very-long-chain fatty acid (VLCFA). This document is intended for researchers, scientists, and drug development professionals working in the fields of fatty acid metabolism, metabolic disorders, and related areas. It details the metabolic pathway, the enzymes involved, and relevant experimental protocols for the study of this and similar long-chain acyl-CoA molecules.

Introduction

This compound is the 3-ketoacyl-CoA intermediate formed during the first cycle of β-oxidation of (13Z)-docosenoyl-CoA (erucyl-CoA). Due to its long-chain nature (C22), the initial stages of its metabolism do not occur in the mitochondria, but rather in the peroxisomes.[1][2][3] Peroxisomal β-oxidation is a critical pathway for shortening VLCFAs to medium-chain fatty acids, which can then be transported to the mitochondria for complete oxidation.[1][4] Dysregulation of VLCFA metabolism is associated with severe metabolic disorders, such as Zellweger spectrum disorders and X-linked adrenoleukodystrophy, highlighting the physiological importance of this pathway.[3][5]

Metabolic Pathway: Peroxisomal β-Oxidation of Erucyl-CoA

The formation and subsequent metabolism of this compound is an integral part of the peroxisomal β-oxidation spiral. The pathway begins with the activation of erucic acid in the cytoplasm and its transport into the peroxisome.

Step 1: Activation and Transport Erucic acid is first activated to erucyl-CoA by a very-long-chain acyl-CoA synthetase (VLCFA-ACSL) located on the peroxisomal membrane.[6] This activated form is then transported into the peroxisomal matrix.[7]

Step 2: Dehydrogenation Inside the peroxisome, erucyl-CoA ((13Z)-docosenoyl-CoA) undergoes dehydrogenation by acyl-CoA oxidase 1 (ACOX1) to form (2E,13Z)-2-enoyldocosenoyl-CoA.[7][8] Unlike mitochondrial acyl-CoA dehydrogenases, ACOX1 transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[6]

Step 3: Hydration and Dehydrogenation The bifunctional protein (L-bifunctional protein, L-PBE, or D-bifunctional protein, D-BP/MFP-2) catalyzes the next two steps.[7][9] First, its enoyl-CoA hydratase activity hydrates the double bond introduced in the previous step to form (3S)-3-hydroxy-(13Z)-docosenoyl-CoA. Subsequently, its 3-hydroxyacyl-CoA dehydrogenase activity oxidizes the hydroxyl group to a keto group, yielding This compound .[7]

Step 4: Thiolytic Cleavage The final step of the cycle is the thiolytic cleavage of this compound by peroxisomal 3-ketoacyl-CoA thiolase (ACAA1).[3][10] This reaction cleaves the Cα-Cβ bond, releasing a molecule of acetyl-CoA and a chain-shortened acyl-CoA, in this case, (11Z)-eicosenoyl-CoA (a C20:1 acyl-CoA).[10]

The resulting (11Z)-eicosenoyl-CoA can then undergo further cycles of peroxisomal β-oxidation until it is shortened to a medium-chain acyl-CoA, which is then transported to the mitochondria for complete oxidation to CO₂ and water.[1]

Peroxisomal_Beta_Oxidation Erucic_Acid (13Z)-Docosenoic Acid (Erucic Acid) Erucyl_CoA (13Z)-Docosenoyl-CoA (Erucyl-CoA) Erucic_Acid->Erucyl_CoA VLCFA-ACSL (ATP -> AMP+PPi) (CoA-SH) Enoyl_CoA (2E,13Z)-2-Enoyldocosenoyl-CoA Erucyl_CoA->Enoyl_CoA ACOX1 (O2 -> H2O2) Hydroxyacyl_CoA (3S)-3-Hydroxy-(13Z)-docosenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Protein (Hydratase activity) (H2O) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA Bifunctional Protein (Dehydrogenase activity) (NAD+ -> NADH+H+) invis1 Oxoacyl_CoA->invis1 3-Ketoacyl-CoA Thiolase (CoA-SH) Eicosenoyl_CoA (11Z)-Eicosenoyl-CoA Further_Oxidation Further Peroxisomal β-Oxidation Cycles Eicosenoyl_CoA->Further_Oxidation Acetyl_CoA Acetyl-CoA Mitochondria Mitochondrial β-Oxidation invis1->Eicosenoyl_CoA invis1->Acetyl_CoA invis2 invis3 invis4

Fig. 1: Peroxisomal β-oxidation of Erucic Acid

Key Enzymes in the Metabolism of this compound

The metabolism of very-long-chain fatty acids in peroxisomes is carried out by a dedicated set of enzymes. The core enzymes involved in the formation and processing of this compound are summarized in the table below.

EnzymeAbbreviationEC NumberSubstrate(s)Product(s)Cellular Location
Very-Long-Chain Acyl-CoA SynthetaseVLCFA-ACSL6.2.1.-Very-long-chain fatty acid, ATP, CoA-SHVery-long-chain acyl-CoA, AMP, PPiPeroxisomal Membrane
Acyl-CoA Oxidase 1ACOX11.3.3.6Very-long-chain acyl-CoA, O₂trans-2-enoyl-CoA, H₂O₂Peroxisomal Matrix
Bifunctional Protein (Hydratase)L-PBE/D-BP4.2.1.17trans-2-enoyl-CoA, H₂O3-hydroxyacyl-CoAPeroxisomal Matrix
Bifunctional Protein (Dehydrogenase)L-PBE/D-BP1.1.1.353-hydroxyacyl-CoA, NAD⁺3-oxoacyl-CoA, NADH, H⁺Peroxisomal Matrix
3-Ketoacyl-CoA ThiolaseACAA12.3.1.163-oxoacyl-CoA, CoA-SHAcyl-CoA (n-2), Acetyl-CoAPeroxisomal Matrix

Experimental Protocols

The study of this compound and other long-chain acyl-CoAs requires specialized methodologies for their synthesis, extraction, and analysis due to their low abundance and instability.

Synthesis of Long-Chain 3-Oxoacyl-CoA Esters

Chemical synthesis of long-chain 3-oxoacyl-CoA esters can be challenging. A common approach involves the synthesis of the corresponding N-hydroxysuccinimide (NHS) ester of the 3-keto fatty acid, which is then reacted with Coenzyme A to form the final product.[11]

Protocol Outline: Synthesis via NHS Ester

  • Synthesis of the 3-keto fatty acid: This can be achieved through various organic synthesis routes, for instance, by the oxidation of the corresponding 3-hydroxy fatty acid.

  • Activation with N-hydroxysuccinimide: The 3-keto fatty acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the 3-ketoacyl-NHS ester.

  • Thioesterification with Coenzyme A: The purified 3-ketoacyl-NHS ester is then reacted with the free thiol group of Coenzyme A in a suitable buffer (e.g., sodium bicarbonate buffer, pH ~8.0) to yield the desired 3-oxoacyl-CoA.

  • Purification: The final product is typically purified using reverse-phase high-performance liquid chromatography (HPLC).

Extraction and Analysis of Long-Chain Acyl-CoAs from Biological Samples

The analysis of endogenous long-chain acyl-CoAs from cells or tissues requires efficient extraction and sensitive detection methods.

Extraction Protocol

  • Sample Collection: Tissues should be rapidly freeze-clamped in liquid nitrogen to halt metabolic activity.[12]

  • Homogenization: The frozen tissue is homogenized in a cold buffer, often an acidic phosphate (B84403) buffer (e.g., 100 mM KH₂PO₄, pH 4.9), to preserve the stability of the acyl-CoA esters.[13]

  • Solvent Extraction: Organic solvents such as isopropanol (B130326) and acetonitrile (B52724) are added to the homogenate to precipitate proteins and extract the acyl-CoAs.[13]

  • Solid-Phase Extraction (SPE): The extract is further purified and concentrated using a solid-phase extraction column, such as an oligonucleotide purification column or a C18 cartridge, to which the acyl-CoAs bind and can be selectively eluted.[13]

Analytical Method: LC-MS/MS Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.[14][15]

  • Chromatographic Separation: The purified extract is injected into a reverse-phase HPLC system (e.g., using a C18 column). A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used to separate the different acyl-CoA species.[14][15]

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. The instrument is operated in selected reaction monitoring (SRM) mode, where a specific precursor ion for each acyl-CoA is selected and fragmented, and a specific product ion is monitored for quantification. This provides high specificity and sensitivity.[14]

Experimental_Workflow Start Biological Sample (e.g., Liver Tissue) Freeze_Clamp Freeze-Clamping (Liquid Nitrogen) Start->Freeze_Clamp Homogenize Homogenization (Cold Acidic Buffer) Freeze_Clamp->Homogenize Extract Solvent Extraction (Isopropanol/Acetonitrile) Homogenize->Extract Purify Solid-Phase Extraction (e.g., C18 SPE) Extract->Purify Analyze LC-MS/MS Analysis Purify->Analyze Separate Reverse-Phase HPLC Separation Analyze->Separate Step 1 Detect Tandem Mass Spectrometry (SRM Mode) Separate->Detect Step 2 End Quantification of Acyl-CoA Species Detect->End

Fig. 2: Workflow for Acyl-CoA Analysis

Relevance to Drug Development

The peroxisomal β-oxidation pathway is a potential target for therapeutic intervention in a range of metabolic diseases. Understanding the roles of specific intermediates like this compound can inform the development of novel drugs. For instance, in diseases characterized by VLCFA accumulation, such as X-linked adrenoleukodystrophy, strategies to enhance the activity of peroxisomal β-oxidation enzymes could be beneficial. Conversely, in certain conditions like hepatic steatosis, the modulation of this pathway might be desirable, as excessive peroxisomal oxidation of erucic acid has been shown to suppress mitochondrial fatty acid oxidation.[16]

Conclusion

This compound is a pivotal, yet transient, intermediate in the peroxisomal β-oxidation of erucic acid. Its metabolism is intrinsically linked to the broader context of very-long-chain fatty acid homeostasis. While direct quantitative data on this specific molecule is scarce, a comprehensive understanding of its formation and fate can be extrapolated from the well-characterized peroxisomal β-oxidation pathway. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other long-chain acyl-CoAs, which will be crucial for elucidating their precise roles in health and disease and for the development of targeted therapeutic strategies.

References

The Metabolic Pathway of (13Z)-3-Oxodocosenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-3-Oxodocosenoyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of (13Z)-docosenoic acid, a very-long-chain monounsaturated fatty acid. This technical guide provides a comprehensive overview of the metabolic pathway, including the enzymatic reactions, subcellular localization, and regulatory aspects. Detailed experimental protocols for the study of this pathway and quantitative data on enzyme kinetics are presented to facilitate further research in areas such as metabolic disorders and drug development.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are metabolized primarily in peroxisomes, as the mitochondrial β-oxidation machinery is not equipped to handle these large molecules. (13Z)-docosenoic acid, also known as erucic acid, is a C22:1 monounsaturated fatty acid that undergoes chain shortening via peroxisomal β-oxidation. This compound is a transient intermediate formed during the third step of a β-oxidation cycle of (13Z)-docosenoyl-CoA. Understanding the metabolic fate of this intermediate is crucial for elucidating the pathophysiology of various metabolic diseases, including X-linked adrenoleukodystrophy (X-ALD), and for the development of targeted therapeutic interventions.

The Metabolic Pathway of (13Z)-Docosenoyl-CoA

The initial steps of (13Z)-docosenoic acid metabolism occur in the peroxisome and involve its activation to (13Z)-docosenoyl-CoA, followed by a series of four enzymatic reactions that constitute one cycle of β-oxidation.

Step 1: Activation (13Z)-docosenoic acid is first activated to its coenzyme A (CoA) ester, (13Z)-docosenoyl-CoA, by a very-long-chain acyl-CoA synthetase (VLCAD) located on the peroxisomal membrane.

Step 2: Oxidation Peroxisomal acyl-CoA oxidase 1 (ACOX1) catalyzes the oxidation of (13Z)-docosenoyl-CoA to trans-2,(13Z)-docosenoyl-CoA, with the concomitant production of hydrogen peroxide (H₂O₂).

Step 3: Hydration The multifunctional enzyme 2 (MFE-2), also known as D-bifunctional protein, exhibits enoyl-CoA hydratase activity and hydrates trans-2,(13Z)-docosenoyl-CoA to (3S)-hydroxy-(13Z)-docosenoyl-CoA.

Step 4: Dehydrogenation The L-specific 3-hydroxyacyl-CoA dehydrogenase domain of MFE-2 then oxidizes (3S)-hydroxy-(13Z)-docosenoyl-CoA to the target molecule of this guide, This compound , using NAD⁺ as a cofactor.

Step 5: Thiolysis Finally, peroxisomal 3-ketoacyl-CoA thiolase cleaves this compound into acetyl-CoA and (11Z)-eicosenoyl-CoA. The resulting (11Z)-eicosenoyl-CoA can then undergo further rounds of β-oxidation. The double bond at position 13 will eventually be positioned at an unfavorable location for the standard β-oxidation enzymes, requiring the action of an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, to shift the double bond.

Metabolic_Pathway cluster_peroxisome Peroxisome start (13Z)-Docosenoyl-CoA step1 trans-2,(13Z)-Docosenoyl-CoA start->step1 ACOX1 (FAD -> FADH₂) step2 (3S)-Hydroxy-(13Z)-docosenoyl-CoA step1->step2 MFE-2 (Hydratase) (+H₂O) target This compound step2->target MFE-2 (Dehydrogenase) (NAD⁺ -> NADH) step3 (11Z)-Eicosenoyl-CoA target->step3 3-Ketoacyl-CoA Thiolase (+CoA-SH) acetyl_coa Acetyl-CoA target->acetyl_coa further_oxidation Further β-Oxidation Cycles step3->further_oxidation

Peroxisomal β-oxidation of (13Z)-Docosenoyl-CoA.

Quantitative Data

Specific kinetic data for the enzymes of peroxisomal β-oxidation with this compound and its precursors are limited in the literature. The following tables summarize available representative data for very-long-chain fatty acid substrates.

Table 1: Kinetic Parameters of Peroxisomal β-Oxidation Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/Tissue
Acyl-CoA Oxidase 1 (ACOX1)Palmitoyl-CoA (C16:0)~10-20~15-30Rat Liver
Lignoceroyl-CoA (C24:0)~5-15~5-10Rat Liver
Multifunctional Enzyme 2 (MFE-2) - Hydratasetrans-2-Hexadecenoyl-CoA (C16:1)~20-50~100-200Human
Multifunctional Enzyme 2 (MFE-2) - Dehydrogenase3-Hydroxyhexadecanoyl-CoA (C16-OH)~10-30~50-100Human
3-Ketoacyl-CoA Thiolase3-Ketohexadecanoyl-CoA (C16-keto)~5-15~200-400Rat Liver

Note: These values are approximations derived from various studies and may vary depending on experimental conditions.

Experimental Protocols

Isolation of Peroxisomes from Rodent Liver

This protocol describes a method for the isolation of a peroxisome-enriched fraction from rat or mouse liver using differential and density gradient centrifugation.

Materials:

  • Homogenization buffer (0.25 M sucrose, 10 mM MOPS, pH 7.4, 1 mM EDTA, 1 mM DTT, and protease inhibitors)

  • Percoll or OptiPrep density gradient solutions

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Perfuse the liver with ice-cold saline to remove blood.

  • Mince the liver tissue and homogenize in 5 volumes of ice-cold homogenization buffer using a loose-fitting Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet a crude organellar fraction containing mitochondria and peroxisomes.

  • Gently resuspend the pellet in a small volume of homogenization buffer.

  • Layer the resuspended pellet onto a pre-formed density gradient (e.g., 15-50% Percoll or OptiPrep).

  • Centrifuge the gradient at 35,000 x g for 1 hour at 4°C.

  • Carefully collect the peroxisomal fraction, which typically bands at a higher density than mitochondria.

  • Wash the collected fraction with homogenization buffer and pellet the peroxisomes by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the purified peroxisomes in a suitable buffer for downstream assays.

Peroxisome_Isolation_Workflow start Liver Tissue homogenization Homogenization start->homogenization low_speed_cent Low-Speed Centrifugation (1,000 x g) homogenization->low_speed_cent supernatant1 Supernatant low_speed_cent->supernatant1 pellet1 Pellet (Nuclei, Debris) low_speed_cent->pellet1 high_speed_cent High-Speed Centrifugation (20,000 x g) supernatant1->high_speed_cent supernatant2 Supernatant (Cytosol) high_speed_cent->supernatant2 pellet2 Crude Organellar Pellet high_speed_cent->pellet2 gradient_cent Density Gradient Centrifugation pellet2->gradient_cent mito_fraction Mitochondrial Fraction gradient_cent->mito_fraction pero_fraction Peroxisomal Fraction gradient_cent->pero_fraction washing Washing and Final Pelleting pero_fraction->washing end Purified Peroxisomes washing->end

Workflow for the isolation of peroxisomes.
In Vitro Peroxisomal β-Oxidation Assay

This assay measures the rate of β-oxidation of a radiolabeled fatty acid substrate in isolated peroxisomes.

Materials:

  • Isolated peroxisomes

  • Assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • [1-¹⁴C]-(13Z)-Docosenoic acid (or a suitable VLCFA analog)

  • ATP, Coenzyme A, NAD⁺

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, Coenzyme A, and NAD⁺.

  • Add a known amount of isolated peroxisomal protein to the reaction mixture.

  • Initiate the reaction by adding the radiolabeled fatty acid substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Centrifuge at 10,000 x g for 5 minutes to pellet precipitated protein.

  • Transfer the supernatant, containing the acid-soluble radiolabeled products (acetyl-CoA), to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the rate of β-oxidation based on the amount of acid-soluble radioactivity produced per unit time per mg of protein.

LC-MS/MS Analysis of Acyl-CoA Esters

This protocol outlines a general procedure for the extraction and analysis of acyl-CoA esters, including this compound, from biological samples.

Materials:

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile (B52724)/methanol/water with 0.1% formic acid)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Extraction:

    • Homogenize the sample (e.g., isolated peroxisomes, cell pellets) in ice-cold extraction solvent containing internal standards.

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoA esters using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect the acyl-CoA species using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Quantify the target acyl-CoA esters by comparing their peak areas to those of the corresponding internal standards.

Signaling and Logical Relationships

The regulation of peroxisomal β-oxidation is interconnected with other cellular metabolic pathways. For instance, the products of peroxisomal β-oxidation, acetyl-CoA and shortened acyl-CoAs, can be transported to the mitochondria for further oxidation and energy production.

Signaling_Relationships cluster_cellular Cellular Environment VLCFA Very-Long-Chain Fatty Acids Peroxisome Peroxisome VLCFA->Peroxisome β-Oxidation Acetyl_CoA_Pero Acetyl-CoA Peroxisome->Acetyl_CoA_Pero Short_Acyl_CoA Shortened Acyl-CoA Peroxisome->Short_Acyl_CoA Mitochondrion Mitochondrion Acetyl_CoA_Mito Acetyl-CoA Mitochondrion->Acetyl_CoA_Mito Further β-Oxidation Acetyl_CoA_Pero->Mitochondrion Transport Short_Acyl_CoA->Mitochondrion Transport TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Energy ATP Production TCA_Cycle->Energy

Inter-organellar metabolic crosstalk.

Conclusion

The metabolic pathway of this compound is an integral part of peroxisomal β-oxidation of very-long-chain fatty acids. This technical guide has provided a detailed overview of this pathway, including the enzymes involved, available quantitative data, and comprehensive experimental protocols. Further research into the specific kinetics and regulation of this pathway will be essential for a complete understanding of VLCFA metabolism and its role in human health and disease. The provided methodologies offer a solid foundation for researchers to investigate these aspects in greater detail.

The Biosynthesis of (13Z)-3-Oxodocosenoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of (13Z)-3-oxodocosenoyl-CoA, a key intermediate in the elongation of very-long-chain monounsaturated fatty acids. The synthesis of this C22 β-ketoacyl-CoA is a critical step in the production of erucic acid and other related lipids. This document details the biosynthetic pathway, the enzymes involved, their kinetic properties, and the regulatory mechanisms that govern this metabolic process. Furthermore, detailed experimental protocols for the characterization of the key enzymes are provided, along with graphical representations of the involved pathways and workflows to facilitate a deeper understanding of this fundamental biochemical process.

Introduction

This compound is a pivotal, transient intermediate in the biosynthesis of (13Z)-docosenoyl-CoA, commonly known as erucoyl-CoA. This very-long-chain monounsaturated fatty acid is of significant interest in various industrial and biomedical applications. The biosynthesis of this compound occurs as the first step in the final cycle of fatty acid elongation that extends a C20 monounsaturated fatty acyl-CoA to a C22 species. This process is carried out by a multi-enzyme complex located in the endoplasmic reticulum. A thorough understanding of the formation of this compound is essential for researchers in lipid metabolism, scientists developing novel therapeutic agents targeting fatty acid elongation, and professionals in drug development seeking to modulate the levels of very-long-chain fatty acids.

The Biosynthetic Pathway of this compound

The formation of this compound is the initial, rate-limiting step in the final elongation cycle that converts (11Z)-eicosenoyl-CoA to (13Z)-docosenoyl-CoA. The precursor, oleoyl-CoA (18:1(9Z)-CoA), undergoes two successive rounds of elongation, each adding a two-carbon unit derived from malonyl-CoA. The (13Z) double bond of the final product originates from the (9Z) double bond of oleoyl-CoA, which is shifted by two carbons with each elongation cycle.

The biosynthesis of this compound is catalyzed by the fatty acid elongase (FAE) complex, which orchestrates a four-step reaction cycle:

  • Condensation: The cycle begins with the condensation of an acyl-CoA primer, in this case, (11Z)-eicosenoyl-CoA, with a two-carbon unit from malonyl-CoA. This reaction is catalyzed by 3-ketoacyl-CoA synthase (KCS) , also known as fatty acid elongase (ELOVL). The product of this reaction is this compound, the focus of this guide.

  • Reduction: The 3-keto group of this compound is then reduced to a hydroxyl group by 3-ketoacyl-CoA reductase (KCR) , utilizing NADPH as the reducing agent, to form (13Z)-3-hydroxydocosenoyl-CoA.

  • Dehydration: The resulting 3-hydroxyacyl-CoA is dehydrated by 3-hydroxyacyl-CoA dehydratase (HCD) to create a trans-2,3-double bond, yielding (2E,13Z)-docosadienoyl-CoA.

  • Reduction: Finally, the trans-2,3-double bond is reduced by trans-2,3-enoyl-CoA reductase (ECR) , again using NADPH as the reductant, to produce the elongated, saturated acyl-CoA, (13Z)-docosenoyl-CoA.

This newly synthesized (13Z)-docosenoyl-CoA can then be further metabolized, for instance, by incorporation into complex lipids or by undergoing further elongation or desaturation.

Biosynthesis_of_13Z_3_oxodocosenoyl_CoA Oleoyl_CoA Oleoyl-CoA (18:1(9Z)-CoA) KCS_1 3-Ketoacyl-CoA Synthase (ELOVL) Oleoyl_CoA->KCS_1 Malonyl_CoA1 Malonyl-CoA Malonyl_CoA1->KCS_1 Oxoeicosenoyl_CoA 3-Oxo-(11Z)-eicosenoyl-CoA KCS_1->Oxoeicosenoyl_CoA FAE_Cycle1 FAE Cycle (Reduction, Dehydration, Reduction) Oxoeicosenoyl_CoA->FAE_Cycle1 Eicosenoyl_CoA (11Z)-Eicosenoyl-CoA (20:1(11Z)-CoA) FAE_Cycle1->Eicosenoyl_CoA KCS_2 3-Ketoacyl-CoA Synthase (ELOVL) Eicosenoyl_CoA->KCS_2 Malonyl_CoA2 Malonyl-CoA Malonyl_CoA2->KCS_2 Target This compound KCS_2->Target FAE_Cycle2 FAE Cycle (Reduction, Dehydration, Reduction) Target->FAE_Cycle2 Docosenoyl_CoA (13Z)-Docosenoyl-CoA (Erucoyl-CoA) FAE_Cycle2->Docosenoyl_CoA

Figure 1: Biosynthetic pathway leading to this compound.

Key Enzymes and Their Properties

The biosynthesis of this compound is dependent on the coordinated action of the four core enzymes of the fatty acid elongase complex. The substrate specificity of the 3-ketoacyl-CoA synthase is the primary determinant of the final fatty acid product.

3-Ketoacyl-CoA Synthase (KCS/ELOVL)

The condensation of (11Z)-eicosenoyl-CoA with malonyl-CoA to form this compound is the rate-limiting step in this elongation cycle and is catalyzed by a 3-ketoacyl-CoA synthase. In mammals, a family of seven elongases (ELOVL1-7) has been identified, each with distinct substrate specificities. ELOVL1 has been shown to have high activity towards C20 and C22 saturated and monounsaturated acyl-CoAs, making it a likely candidate for the synthesis of the C22 backbone of the target molecule.[1][2]

3-Ketoacyl-CoA Reductase (KCR)

This enzyme catalyzes the first reduction step, converting the 3-keto group to a 3-hydroxy group. This reaction is NADPH-dependent.

3-Hydroxyacyl-CoA Dehydratase (HCD)

HCD removes a water molecule from the 3-hydroxyacyl-CoA intermediate to form a trans-2-enoyl-CoA. In humans, there are four HACD enzymes (HACD1-4).[3] HACD1 and HACD2 have been shown to have redundant functions and are active in a wide range of fatty acid elongation pathways.[1][4]

Trans-2,3-Enoyl-CoA Reductase (ECR)

The final step in the elongation cycle is the reduction of the trans-2-enoyl-CoA to a saturated acyl-CoA, also an NADPH-dependent reaction. In humans, this enzyme is encoded by the TECR gene.[5]

Table 1: Quantitative Data for Enzymes of the Fatty Acid Elongation Complex

EnzymeSubstrate(s)Product(s)Cofactor(s)KmVmax/kcatOptimal pH
3-Ketoacyl-CoA Synthase (ELOVL1) (11Z)-Eicosenoyl-CoA, Malonyl-CoAThis compound, CO2, CoA-Data not available for C20:1 substrateData not available~7.0-7.5
3-Ketoacyl-CoA Reductase (KCR) 3-Oxoacyl-CoA3-Hydroxyacyl-CoANADPHData not available for C22 substrateData not available~6.5-7.5
3-Hydroxyacyl-CoA Dehydratase (HACD) 3-Hydroxyacyl-CoAtrans-2-Enoyl-CoA, H2O-Data not available for C22 substrateData not available~7.0-8.0
trans-2,3-Enoyl-CoA Reductase (TECR) trans-2-Enoyl-CoAAcyl-CoANADPHData not available for C22 substrateData not available~6.2-7.0

Note: Specific kinetic data for C22 monounsaturated substrates for these enzymes are limited in the current literature. The provided pH ranges are general for these enzyme classes.

Regulation of this compound Biosynthesis

The synthesis of very-long-chain fatty acids is tightly regulated at multiple levels to meet the cellular demands for these lipids.

Transcriptional Regulation

The expression of the genes encoding the enzymes of the fatty acid elongation complex, particularly the ELOVL genes, is subject to transcriptional control. Key transcription factors involved in the regulation of lipogenesis include:

  • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a major transcriptional activator of genes involved in fatty acid synthesis. Its activity is regulated by cellular sterol levels and hormonal signals such as insulin.[3][6]

  • Liver X Receptors (LXRs): LXRs are nuclear receptors that are activated by oxysterols. They can directly activate the expression of some lipogenic genes and also indirectly by inducing the expression of SREBP-1c.[6][7]

Regulation_of_VLCFA_Elongation Insulin Insulin SREBP_SCAP SREBP-SCAP (ER) Insulin->SREBP_SCAP activates Oxysterols Oxysterols LXR LXR Oxysterols->LXR activates Golgi Golgi SREBP_SCAP->Golgi translocates nSREBP nSREBP (active) Golgi->nSREBP cleaves SRE SRE nSREBP->SRE binds to LXRE LXRE LXR->LXRE binds to ELOVL_Gene ELOVL Gene SRE->ELOVL_Gene activates transcription LXRE->ELOVL_Gene activates transcription ELOVL_Protein ELOVL Protein ELOVL_Gene->ELOVL_Protein expresses VLCFA_synthesis VLCFA Synthesis ELOVL_Protein->VLCFA_synthesis catalyzes

Figure 2: Transcriptional regulation of ELOVL gene expression.
Allosteric Regulation

The activity of the fatty acid elongation complex can also be modulated by the levels of substrates and products. For instance, the availability of the acyl-CoA primer and malonyl-CoA can influence the rate of the condensation reaction. While specific allosteric regulators for the individual enzymes of the VLCFA elongation complex are not well-characterized, feedback inhibition by the final product, (13Z)-docosenoyl-CoA, is a plausible mechanism for regulating the pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound biosynthesis.

Assay for 3-Ketoacyl-CoA Synthase (ELOVL) Activity

This assay measures the condensation of an acyl-CoA with radiolabeled malonyl-CoA.

Materials:

  • Microsomal protein fraction containing the ELOVL enzyme

  • (11Z)-Eicosenoyl-CoA (or other acyl-CoA substrate)

  • [2-¹⁴C]Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2, containing 1 mM MgCl₂, 1 mM ATP, 0.5 mM CoASH)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, microsomal protein (e.g., 50-100 µg), and NADPH (e.g., 200 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the acyl-CoA substrate (e.g., 50 µM) and [2-¹⁴C]Malonyl-CoA (e.g., 100 µM, ~1 µCi).

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a strong base (e.g., 2.5 M KOH) and heat at 70°C for 1 hour to saponify the acyl-CoAs.

  • Acidify the mixture with a strong acid (e.g., concentrated HCl).

  • Extract the fatty acids with an organic solvent (e.g., hexane).

  • Evaporate the solvent and redissolve the fatty acid residue in a suitable solvent.

  • Quantify the radioactivity of the elongated fatty acid product using a scintillation counter.

ELOVL_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Microsomes, NADPH) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_Substrates Add Acyl-CoA and [¹⁴C]Malonyl-CoA Pre_Incubate->Add_Substrates Incubate Incubate at 37°C Add_Substrates->Incubate Stop_Reaction Stop Reaction (Saponification) Incubate->Stop_Reaction Acidify Acidify Stop_Reaction->Acidify Extract Extract Fatty Acids (Hexane) Acidify->Extract Quantify Quantify Radioactivity (Scintillation Counting) Extract->Quantify End End Quantify->End

Figure 3: Experimental workflow for the 3-ketoacyl-CoA synthase assay.
Assay for 3-Ketoacyl-CoA Reductase Activity

This spectrophotometric assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a 3-ketoacyl-CoA substrate.

Materials:

  • Purified or partially purified 3-ketoacyl-CoA reductase

  • 3-Ketoacyl-CoA substrate (e.g., 3-oxopalmitoyl-CoA as a model substrate)

  • NADPH

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 6.5)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and NADPH (e.g., 100-200 µM).

  • Add the enzyme preparation to the cuvette.

  • Establish a baseline reading at 340 nm.

  • Initiate the reaction by adding the 3-ketoacyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH consumption using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Assay for 3-Hydroxyacyl-CoA Dehydratase Activity

This assay is often performed in the reverse direction (hydration of an enoyl-CoA) and can be coupled to the 3-hydroxyacyl-CoA dehydrogenase reaction to monitor NADH formation.

Materials:

  • Purified or partially purified 3-hydroxyacyl-CoA dehydratase

  • trans-2-Enoyl-CoA substrate (e.g., trans-2-hexadecenoyl-CoA)

  • NAD⁺

  • L-3-hydroxyacyl-CoA dehydrogenase (as a coupling enzyme)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, NAD⁺, and the coupling enzyme.

  • Add the 3-hydroxyacyl-CoA dehydratase preparation.

  • Establish a baseline reading at 340 nm.

  • Initiate the reaction by adding the trans-2-enoyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time as NADH is produced.

  • Calculate the rate of NADH formation.

Assay for trans-2,3-Enoyl-CoA Reductase Activity

This spectrophotometric assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a trans-2-enoyl-CoA substrate.

Materials:

  • Purified or partially purified trans-2,3-enoyl-CoA reductase

  • trans-2-Enoyl-CoA substrate (e.g., trans-2-hexadecenoyl-CoA)

  • NADPH

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and NADPH (e.g., 100-200 µM).

  • Add the enzyme preparation to the cuvette.

  • Establish a baseline reading at 340 nm.

  • Initiate the reaction by adding the trans-2-enoyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH consumption.

Conclusion

The biosynthesis of this compound represents a crucial control point in the production of very-long-chain monounsaturated fatty acids. The enzymes of the fatty acid elongation complex, particularly the 3-ketoacyl-CoA synthase, are key players in this process. A detailed understanding of the catalytic mechanisms and regulatory networks governing the synthesis of this important intermediate is vital for the development of strategies to modulate the levels of specific fatty acids in various physiological and pathological contexts. The experimental protocols and data presented in this guide provide a solid foundation for further research in this area, with potential applications in biotechnology and medicine.

References

An In-depth Technical Guide to the Enzymes in (13Z)-3-oxodocosenoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-3-oxodocosenoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs). The synthesis of this metabolite is a key step in a vital metabolic pathway responsible for shortening fatty acids that are too long for mitochondrial degradation. Understanding the enzymes that catalyze the formation of this compound is paramount for research into metabolic disorders, such as X-linked adrenoleukodystrophy, and for the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of the core enzymes involved, their quantitative characteristics, detailed experimental protocols for their study, and a visual representation of the metabolic pathway.

The Peroxisomal β-Oxidation Pathway: An Overview

The synthesis of this compound occurs within the peroxisome through a series of four enzymatic reactions that constitute one cycle of β-oxidation. The initial substrate is a very long-chain fatty acyl-CoA, which is sequentially modified to yield the final 3-oxoacyl-CoA product. The key enzymes in this process are Acyl-CoA Oxidase (ACOX), the Multifunctional Protein (MFP), and 3-Ketoacyl-CoA Thiolase.

Core Enzymes and Their Quantitative Data

The enzymatic conversion of a precursor very long-chain fatty acyl-CoA to this compound is a multi-step process. While specific kinetic data for (13Z)-docosenoyl-CoA as a substrate is limited in the literature, the following tables summarize available quantitative data for the key enzymes with representative very long-chain fatty acyl-CoA substrates. This data provides valuable insights into the efficiency and substrate preferences of these enzymes.

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase (ACOX)

SubstrateOrganismApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Reference
Palmitoyl-CoA (C16:0)Rat Liver13.8 ± 1100% (relative)[1]
Docosa-7,10,13,16-tetraenoyl-CoA (C22:4)Rat Liver22 ± 3~150% (relative to Palmitoyl-CoA)[1]
Lignoceric acid (C24:0)Rat Hepatoma Cells-Activity enhanced 2.2-2.6 fold with ACOX expression[2]

Table 2: Activities of Peroxisomal Multifunctional Protein (MFP)

Note: MFP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. Kinetic parameters are often reported for the overall reaction or for model substrates.

ActivitySubstrateOrganismSpecific Activity/Kinetic ParametersReference
Enoyl-CoA HydrataseCrotonyl-CoARat Liver-General peroxisomal activity
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxybutyryl-CoARalstonia eutrophaKm: 48 µM, Vmax: 149 µmol/mg/min[3]

Table 3: Kinetic Parameters of Peroxisomal 3-Ketoacyl-CoA Thiolase

SubstrateOrganismApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Reference
3-Oxoacyl-CoAs (various chain lengths)Rat LiverBroad specificity for medium to long chains-[4]
Acetoacetyl-CoARalstonia eutropha15832,000[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the enzymes involved in this compound synthesis. The following protocols are synthesized from established methods in the field.

Protocol 1: Fluorometric Assay for Acyl-CoA Oxidase (ACOX) Activity

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ACOX reaction.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Horseradish peroxidase (HRP) solution (10 U/mL)

  • 4-Hydroxyphenylacetic acid (10 mM)

  • Flavin adenine (B156593) dinucleotide (FAD) (1 mM)

  • (13Z)-Docosenoyl-CoA or other VLCFA-CoA substrate (1 mM)

  • Enzyme preparation (e.g., purified ACOX, peroxisomal fraction, or cell lysate)

  • Fluorometer with excitation at 320 nm and emission at 405 nm

Procedure:

  • Prepare a reaction mixture containing:

    • 50 µL of 50 mM potassium phosphate buffer

    • 10 µL of HRP solution

    • 10 µL of 4-hydroxyphenylacetic acid solution

    • 10 µL of FAD solution

  • Add 10 µL of the enzyme preparation to the reaction mixture.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the VLCFA-CoA substrate.

  • Immediately measure the increase in fluorescence over time (kinetic mode) or after a fixed incubation period (e.g., 15 minutes) at 37°C.

  • A standard curve using known concentrations of H₂O₂ should be prepared to quantify the rate of H₂O₂ production and, consequently, the ACOX activity.[6][7]

Protocol 2: Coupled Spectrophotometric Assay for Multifunctional Protein (MFP) Activities

This protocol measures the activities of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase in a coupled reaction.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.5)

  • NAD⁺ (10 mM)

  • CoA (10 mM)

  • 3-Ketoacyl-CoA thiolase (purified)

  • (13Z)-Docosenoyl-CoA or other VLCFA-CoA substrate (1 mM)

  • Enzyme preparation (e.g., purified MFP, peroxisomal fraction, or cell lysate)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 100 mM Tris-HCl buffer

    • 50 µL of NAD⁺ solution

    • 20 µL of CoA solution

    • A saturating amount of 3-ketoacyl-CoA thiolase

  • Add 20 µL of the enzyme preparation.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the VLCFA-CoA substrate (which will be converted to the enoyl-CoA by ACOX present in the preparation or added exogenously).

  • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH by the 3-hydroxyacyl-CoA dehydrogenase activity. The rate of NADH production is proportional to the combined activity of the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.

Protocol 3: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • CoA (1 mM)

  • This compound or other 3-oxoacyl-CoA substrate (1 mM)

  • Enzyme preparation (e.g., purified thiolase, peroxisomal fraction, or cell lysate)

  • Spectrophotometer capable of measuring absorbance at 303 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 50 mM Tris-HCl buffer

    • 50 µL of CoA solution

  • Add 50 µL of the enzyme preparation.

  • Pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the 3-oxoacyl-CoA substrate.

  • Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the 3-ketoacyl-CoA. The rate of decrease in absorbance is proportional to the thiolase activity.[5]

Signaling Pathways and Experimental Workflows

To visualize the metabolic process and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA (13Z)-Docosenoyl-CoA (precursor) Enoyl_CoA trans-2,(13Z)-Docosenoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) (O2 -> H2O2) Hydroxyacyl_CoA L-3-Hydroxy-(13Z)-docosenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Protein (MFP) (Enoyl-CoA Hydratase activity) Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Protein (MFP) (3-Hydroxyacyl-CoA Dehydrogenase activity) (NAD+ -> NADH) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase (CoA -> Acetyl-CoA) Acetyl_CoA Acetyl-CoA

Caption: Peroxisomal β-oxidation pathway for this compound synthesis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Enzyme Activity Assays cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis Subcellular_Fractionation Subcellular Fractionation (Peroxisome Isolation) Tissue_Homogenization->Subcellular_Fractionation Protein_Purification Enzyme Purification (e.g., Chromatography) Subcellular_Fractionation->Protein_Purification ACOX_Assay Acyl-CoA Oxidase Assay (Fluorometric/Spectrophotometric) Protein_Purification->ACOX_Assay MFP_Assay Multifunctional Protein Assay (Coupled Spectrophotometric) Protein_Purification->MFP_Assay Thiolase_Assay 3-Ketoacyl-CoA Thiolase Assay (Spectrophotometric) Protein_Purification->Thiolase_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) ACOX_Assay->Kinetic_Analysis MFP_Assay->Kinetic_Analysis Thiolase_Assay->Kinetic_Analysis Data_Tabulation Data Tabulation and Comparison Kinetic_Analysis->Data_Tabulation

Caption: General experimental workflow for characterizing enzymes in this compound synthesis.

Conclusion

The synthesis of this compound is a fundamental process in the metabolism of very long-chain fatty acids, orchestrated by the sequential action of Acyl-CoA Oxidase, the Multifunctional Protein, and 3-Ketoacyl-CoA Thiolase within the peroxisome. This technical guide has provided a detailed overview of these enzymes, including available quantitative data and robust experimental protocols for their characterization. The provided diagrams offer a clear visualization of the metabolic pathway and a general workflow for its investigation. A thorough understanding of these enzymatic steps is crucial for advancing our knowledge of lipid metabolism and for the development of targeted therapies for associated metabolic diseases. Further research to elucidate the specific kinetics of these enzymes with a broader range of very long-chain unsaturated fatty acyl-CoAs will be invaluable to the field.

References

The Peroxisomal Beta-Oxidation of (13Z)-3-Oxodocosenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal beta-oxidation is a critical metabolic pathway, primarily responsible for the chain shortening of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and the biosynthesis of vital molecules such as docosahexaenoic acid (DHA). This guide provides an in-depth technical overview of the role of a specific intermediate, (13Z)-3-oxodocosenoyl-CoA, in this intricate process. Understanding the kinetics, regulatory mechanisms, and experimental methodologies associated with this molecule is paramount for researchers in metabolic diseases and professionals in drug development targeting lipid metabolism.

The Role of this compound in DHA Biosynthesis

Docosahexaenoic acid (DHA, C22:6n-3) is an essential omega-3 fatty acid crucial for brain and retinal development. Its synthesis involves a series of elongation and desaturation reactions, culminating in the peroxisomal beta-oxidation of tetracosahexaenoic acid (C24:6n-3) to yield DHA. This compound is a key intermediate in the final turn of this beta-oxidation spiral.

The conversion of C24:6n-3 to DHA is a multi-step process within the peroxisome, involving three key enzymes:

  • Straight-Chain Acyl-CoA Oxidase (SCOX): This enzyme catalyzes the first, rate-limiting step, introducing a double bond into the acyl-CoA chain.

  • D-Bifunctional Protein (DBP): This multifunctional enzyme exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, hydrating the double bond and then oxidizing the resulting hydroxyl group.

  • Peroxisomal 3-ketoacyl-CoA Thiolase: This enzyme catalyzes the final step, cleaving the 3-ketoacyl-CoA intermediate to release acetyl-CoA and the chain-shortened acyl-CoA, which in this case is DHA-CoA.

This compound is the specific substrate for the peroxisomal 3-ketoacyl-CoA thiolase in the terminal step of DHA synthesis.

Quantitative Data on Peroxisomal Beta-Oxidation Enzymes

Disclaimer: The following data are for related substrates and not specifically for this compound. These values should be considered as approximations.

Table 1: Kinetic Parameters of Peroxisomal Straight-Chain Acyl-CoA Oxidase (SCOX)

SubstrateOrganismKm (µM)Vmax (nmol/min/mg protein)Reference
Palmitoyl-CoA (C16:0)Rat Liver~10~150F. van Hoof et al. (1991)
Lignoceroyl-CoA (C24:0)Rat Liver~5~80F. van Hoof et al. (1991)

Table 2: Kinetic Parameters of D-Bifunctional Protein (DBP)

SubstrateOrganismKm (µM)Vmax (nmol/min/mg protein)Reference
3-Hydroxy-palmitoyl-CoAHuman~25~2500S. Ferdinandusse et al. (2000)
3-Hydroxy-lignoceroyl-CoAHuman~15~1200S. Ferdinandusse et al. (2000)

Table 3: Kinetic Parameters of Peroxisomal 3-ketoacyl-CoA Thiolase

SubstrateOrganismKm (µM)Vmax (nmol/min/mg protein)Reference
3-Keto-palmitoyl-CoARat Liver~50~5000S. Miyazawa et al. (1981)
3-Keto-lignoceroyl-CoARat Liver~30~2000S. Miyazawa et al. (1981)

Signaling Pathway: PPARα Regulation

The expression of the enzymes involved in peroxisomal beta-oxidation is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription.

PPARa_Signaling_Pathway Ligand Fatty Acids (e.g., VLCFAs) PPARa PPARα Ligand->PPARa activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE binds to Genes Target Genes (SCOX, DBP, Thiolase) PPRE->Genes upregulates transcription Proteins Peroxisomal β-Oxidation Enzymes Genes->Proteins translates to

PPARα signaling pathway regulating peroxisomal beta-oxidation.

Experimental Protocols

Synthesis of this compound

The synthesis of the specific substrate this compound is a prerequisite for detailed enzymatic studies. A general two-step chemical synthesis approach can be employed:

  • Synthesis of (13Z)-docosenoic acid: This can be achieved through Wittig or Grignard reactions, starting from commercially available precursors.

  • Conversion to the CoA ester: The synthesized fatty acid is then activated to its corresponding CoA ester using a suitable method, such as the mixed anhydride (B1165640) method with ethyl chloroformate followed by reaction with Coenzyme A.

In Vitro Peroxisomal Beta-Oxidation Assay

This assay measures the chain-shortening of a radiolabeled substrate by isolated peroxisomes.

Materials:

  • Isolated peroxisomes (from rat liver or cultured cells)

  • Radiolabeled substrate (e.g., [1-¹⁴C]-(13Z)-3-oxodocosenoyl-CoA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM KCl, 5 mM MgCl₂, 1 mM NAD⁺, 0.1 mM FAD, 0.2 mM Coenzyme A, and 1 mM ATP)

  • Scintillation cocktail and counter

Procedure:

  • Incubate isolated peroxisomes with the radiolabeled substrate in the reaction buffer at 37°C.

  • At various time points, stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Separate the chain-shortened, water-soluble products from the long-chain substrate by centrifugation and subsequent extraction of the supernatant.

  • Quantify the radioactivity in the aqueous phase using liquid scintillation counting.

HPLC-MS/MS Analysis of Beta-Oxidation Intermediates

This method allows for the separation and quantification of the various acyl-CoA intermediates of the beta-oxidation pathway.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Perform the in vitro beta-oxidation assay as described above.

  • Stop the reaction and extract the acyl-CoA esters.

  • Inject the extracted sample into the HPLC system equipped with a suitable C18 column.

  • Elute the acyl-CoA species using a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Detect and quantify the different acyl-CoA intermediates using the MS/MS detector in multiple reaction monitoring (MRM) mode.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the role of this compound in peroxisomal beta-oxidation.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_assay Enzymatic Analysis cluster_regulation Regulatory Studies cluster_data Data Analysis Synthesis Chemical Synthesis of This compound Assay In Vitro Peroxisomal Beta-Oxidation Assay Synthesis->Assay HPLC_MS HPLC-MS/MS Analysis of Intermediates and Products Assay->HPLC_MS Data_Analysis Kinetic and Quantitative Data Analysis HPLC_MS->Data_Analysis Cell_Culture Cell Culture (e.g., Hepatocytes) PPARa_Agonist Treatment with PPARα Agonist/Antagonist Cell_Culture->PPARa_Agonist Gene_Expression Gene Expression Analysis (qPCR, Western Blot) PPARa_Agonist->Gene_Expression Gene_Expression->Data_Analysis

Workflow for studying this compound metabolism.

Conclusion

This compound is a critical, yet understudied, intermediate in the peroxisomal beta-oxidation pathway leading to the synthesis of DHA. While direct quantitative data for its enzymatic conversions are sparse, a combination of established experimental protocols and data from related VLCFAs provides a solid framework for its investigation. Further research focusing on the precise kinetics of the enzymes involved will be invaluable for a complete understanding of DHA biosynthesis and for the development of novel therapeutic strategies targeting peroxisomal lipid metabolism. The methodologies and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals dedicated to advancing this important field.

The Peroxisome: Principal Site of (13Z)-3-Oxodocosenoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-3-Oxodocosenoyl-CoA is a key metabolic intermediate in the degradation of erucic acid ((13Z)-docosenoic acid), a very-long-chain monounsaturated fatty acid. While direct experimental evidence for the specific subcellular localization of this compound is not extensively documented, its metabolic context strongly indicates its primary residence within the peroxisome. This technical guide synthesizes the current understanding of very-long-chain fatty acid (VLCFA) metabolism to infer the cellular location of this compound, details the enzymatic machinery involved, and provides generalized experimental protocols for its localization and quantification.

Inferred Peroxisomal Localization of this compound

The initial and rate-limiting steps of the β-oxidation of very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, occur predominantly in peroxisomes.[1][2][3][4][5] Erucic acid, the precursor to this compound, is a C22:1 fatty acid, placing it squarely in the category of VLCFAs that are substrates for peroxisomal β-oxidation.[1][6][7][8] The enzymes required for the initial activation and subsequent oxidation of VLCFAs are present in the peroxisomal matrix.[9][10][11] Therefore, this compound, as an intermediate of this pathway, is inferred to be localized within the peroxisome.

The Peroxisomal β-Oxidation Pathway of (13Z)-Docosenoyl-CoA

The degradation of (13Z)-docosenoyl-CoA in the peroxisome involves a series of enzymatic reactions. The pathway is initiated by the action of acyl-CoA oxidase, which introduces a double bond. Due to the existing double bond at carbon 13 in erucic acid, auxiliary enzymes are required to handle this non-standard structure during β-oxidation.

Below is a diagram illustrating the logical workflow for the initial steps of peroxisomal β-oxidation of (13Z)-docosenoyl-CoA.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_cytosol Cytosol Docosenoyl_CoA (13Z)-Docosenoyl-CoA Enoyl_CoA trans-Δ2,(13Z)-Docosenoyl-CoA Docosenoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxy-(13Z)-docosenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Thiolytic_Cleavage Thiolytic Cleavage Oxoacyl_CoA->Thiolytic_Cleavage Acetyl_CoA Acetyl-CoA Thiolytic_Cleavage->Acetyl_CoA C20_1_CoA (11Z)-Eicosenoyl-CoA Thiolytic_Cleavage->C20_1_CoA Mitochondria Mitochondria C20_1_CoA->Mitochondria Further Oxidation Erucic_Acid Erucic Acid ((13Z)-Docosenoic Acid) VLCFA_Synthetase VLCFA-CoA Synthetase Erucic_Acid->VLCFA_Synthetase VLCFA_Synthetase->Docosenoyl_CoA

Peroxisomal β-oxidation of (13Z)-docosenoyl-CoA.

Key Enzymes in Peroxisomal VLCFA β-Oxidation

The catabolism of this compound is dependent on a suite of enzymes located within the peroxisome. The table below summarizes these key enzymes and their functions.

EnzymeAbbreviationFunction in VLCFA β-Oxidation
Very-Long-Chain Acyl-CoA SynthetaseACSVL1/SLC27A2Activates VLCFAs by esterification to Coenzyme A in the peroxisomal membrane.[2][3]
Acyl-CoA Oxidase 1ACOX1Catalyzes the first and rate-limiting step, the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs, producing H₂O₂.[9][10]
L-Bifunctional ProteinL-PBE/EHHADHPossesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps.[8][10]
Peroxisomal 3-Ketoacyl-CoA ThiolaseACAA1Mediates the final step of the β-oxidation spiral, the thiolytic cleavage of 3-ketoacyl-CoA.[9]
Δ³,Δ²-Enoyl-CoA IsomeraseECIIsomerizes the double bond from the cis-Δ³ to the trans-Δ² position, which is necessary for the oxidation of unsaturated fatty acids.[12][13]
2,4-Dienoyl-CoA ReductaseDECR1Reduces conjugated double bonds in polyunsaturated fatty acids, allowing β-oxidation to proceed.[11][12][13]

Experimental Protocols for Determining Cellular Localization

The following provides a generalized workflow for the experimental determination of the subcellular localization of acyl-CoA species like this compound.

Subcellular Fractionation

This protocol outlines the separation of major cellular organelles to enrich for peroxisomes.

Objective: To isolate distinct organellar fractions from cell or tissue samples.

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)

  • Density gradient medium (e.g., OptiPrep™ or Percoll®)

  • Dounce homogenizer or similar mechanical disruption device

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors

  • Protease and phosphatase inhibitor cocktails

Procedure:

  • Homogenization:

    • Wash cells or minced tissue with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the sample in ice-cold homogenization buffer.

    • Disrupt the cells using a Dounce homogenizer with a loose-fitting pestle. The number of strokes should be optimized to maximize cell lysis while minimizing organelle damage.

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

  • Differential Centrifugation:

    • Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.

    • Carefully collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to obtain a peroxisome-enriched pellet.

    • The resulting supernatant contains the cytosol and microsomes.

  • Density Gradient Centrifugation (for higher purity):

    • Resuspend the peroxisome-enriched pellet in homogenization buffer.

    • Layer the resuspended pellet onto a pre-formed density gradient.

    • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours at 4°C).

    • Carefully collect the fractions corresponding to the peroxisomal band.

Workflow Diagram:

Subcellular_Fractionation Start Cell/Tissue Homogenate LowSpeed_Cent Low-Speed Centrifugation (600 x g) Start->LowSpeed_Cent Nuclei_Pellet Pellet: Nuclei, Unbroken Cells LowSpeed_Cent->Nuclei_Pellet Supernatant1 Supernatant LowSpeed_Cent->Supernatant1 MidSpeed_Cent Medium-Speed Centrifugation (10,000 x g) Supernatant1->MidSpeed_Cent Mito_Pellet Pellet: Mitochondria MidSpeed_Cent->Mito_Pellet Supernatant2 Supernatant MidSpeed_Cent->Supernatant2 HighSpeed_Cent High-Speed Centrifugation (20,000 x g) Supernatant2->HighSpeed_Cent Peroxi_Pellet Pellet: Peroxisome-Enriched HighSpeed_Cent->Peroxi_Pellet Supernatant3 Supernatant: Cytosol, Microsomes HighSpeed_Cent->Supernatant3 Density_Grad Density Gradient Centrifugation Peroxi_Pellet->Density_Grad Pure_Peroxi Purified Peroxisomes Density_Grad->Pure_Peroxi

Workflow for subcellular fractionation.
Acyl-CoA Extraction and Analysis

Objective: To extract and quantify acyl-CoA species from isolated organellar fractions.

Materials:

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Extraction:

    • Add ice-cold extraction solvent and internal standards to the organellar fractions.

    • Vortex vigorously and incubate on ice.

    • Centrifuge at high speed to pellet proteins and other insoluble material.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen and resuspend in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoA species using reverse-phase liquid chromatography.

    • Detect and quantify the different acyl-CoA species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[14][15][16]

Conclusion

Based on the established role of peroxisomes in the metabolism of very-long-chain fatty acids, it is highly probable that this compound is primarily localized within this organelle. While direct experimental confirmation is pending, the enzymatic machinery required for its synthesis and further degradation resides in the peroxisomal matrix. The experimental workflows provided in this guide offer a robust framework for the future investigation and confirmation of the subcellular localization of this and other acyl-CoA intermediates, which is crucial for understanding lipid metabolism in health and disease and for the development of novel therapeutic strategies.

References

Technical Guide: (13Z)-3-Oxodocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Oxoacyl-CoAs

3-oxoacyl-Coenzyme A (CoA) esters are critical intermediates in the metabolism of fatty acids. They are characterized by a keto group at the beta-carbon (C-3) position of the fatty acyl chain, which is attached to a Coenzyme A molecule via a thioester bond. These molecules are central to both the synthesis (elongation) and degradation (beta-oxidation) of fatty acids.

The nomenclature "(13Z)-3-oxodocosenoyl-CoA" specifies a 22-carbon fatty acyl chain (docosenoyl) with a ketone group at the third carbon and a cis (Z) double bond between carbons 13 and 14.

Physicochemical Properties

While specific quantitative data for this compound is unavailable, the general properties of long-chain acyl-CoAs can be inferred. They are large, amphipathic molecules with a long, hydrophobic acyl chain and a polar, hydrophilic Coenzyme A head.

Table 1: General Physicochemical Properties of Long-Chain Acyl-CoAs

PropertyDescription
Molecular Formula C43H74N7O18P3S (for this compound)[1]
Molecular Weight ~1100 g/mol (for a C22 acyl-CoA)
Solubility Sparingly soluble in water, more soluble in organic solvents or aqueous solutions containing detergents.
Stability The thioester bond is susceptible to hydrolysis, particularly at alkaline pH.

Biochemical Role of 3-Oxoacyl-CoAs

3-oxoacyl-CoAs are key intermediates in two major metabolic pathways: fatty acid elongation and beta-oxidation.

Fatty Acid Elongation

In the endoplasmic reticulum and mitochondria, fatty acid chains are elongated by a four-step cycle. A 3-oxoacyl-CoA is formed in the first step of this cycle, the condensation of a malonyl-CoA with a pre-existing acyl-CoA, catalyzed by a fatty acid elongase.[3] The 3-oxoacyl-CoA is then subsequently reduced, dehydrated, and reduced again to form an acyl-CoA that is two carbons longer.

fatty_acid_elongation Acyl_CoA Acyl-CoA (Cn) Condensation Condensation (Fatty Acid Elongase) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Three_Oxoacyl_CoA 3-Oxoacyl-CoA (Cn+2) Condensation->Three_Oxoacyl_CoA CO2 + CoA Reduction1 Reduction (3-oxoacyl-CoA reductase) Three_Oxoacyl_CoA->Reduction1 NADPH -> NADP+ Three_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Reduction1->Three_Hydroxyacyl_CoA Dehydration Dehydration (3-hydroxyacyl-CoA dehydratase) Three_Hydroxyacyl_CoA->Dehydration H2O Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Dehydration->Enoyl_CoA Reduction2 Reduction (enoyl-CoA reductase) Enoyl_CoA->Reduction2 NADPH -> NADP+ Elongated_Acyl_CoA Acyl-CoA (Cn+2) Reduction2->Elongated_Acyl_CoA

Fatty Acid Elongation Cycle
Beta-Oxidation

In mitochondrial beta-oxidation, 3-oxoacyl-CoAs are formed in the third step of the cycle from the oxidation of a 3-hydroxyacyl-CoA. The final step is the thiolytic cleavage of the 3-oxoacyl-CoA by a thiolase enzyme, which releases acetyl-CoA and an acyl-CoA that is two carbons shorter.

Experimental Protocols

Specific experimental protocols for this compound have not been published. However, general methods for the synthesis and analysis of long-chain unsaturated acyl-CoAs can be adapted.

General Synthesis of Unsaturated Acyl-CoAs

A common method for the synthesis of acyl-CoAs is the chemo-enzymatic approach. This typically involves the chemical synthesis of the fatty acid, followed by its enzymatic ligation to Coenzyme A.

Table 2: General Protocol for Chemo-Enzymatic Synthesis of Acyl-CoAs [4][5]

StepProcedureNotes
1. Fatty Acid Activation The carboxylic acid is activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.This increases the reactivity of the carboxyl group for the subsequent reaction with the thiol of Coenzyme A.[6]
2. Thioesterification The activated fatty acid is reacted with the free thiol group of Coenzyme A in an appropriate buffer.The reaction is typically performed at a controlled pH to favor the thioester formation and minimize hydrolysis.
3. Purification The resulting acyl-CoA is purified from the reaction mixture, often using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).Purification is crucial to remove unreacted starting materials and byproducts.
General Analysis of Acyl-CoAs

The analysis of acyl-CoAs in biological samples is challenging due to their low abundance and instability. The most common and sensitive method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

lc_ms_ms_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis Extraction Extraction with Organic Solvents Tissue_Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE HPLC Reverse-Phase HPLC Separation SPE->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Spectrometry (MS1) (Precursor Ion Scan) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (MS2) (Product Ion Scan) CID->MS2 Data_Analysis Data Analysis and Quantification MS2->Data_Analysis

General Workflow for Acyl-CoA Analysis by LC-MS/MS

Table 3: Key Steps in LC-MS/MS Analysis of Acyl-CoAs [7][8]

StepDescriptionKey Considerations
Sample Preparation Extraction of acyl-CoAs from biological matrices and removal of interfering substances.Use of acidic conditions and low temperatures to minimize degradation. Solid-phase extraction is often employed for cleanup.
Chromatographic Separation Separation of different acyl-CoA species using reverse-phase HPLC.A C18 column is commonly used with a gradient of acetonitrile (B52724) in an aqueous buffer containing an ion-pairing agent.
Mass Spectrometric Detection Ionization of the acyl-CoAs (typically by electrospray ionization) and detection by a mass spectrometer.Tandem mass spectrometry (MS/MS) is used for specific and sensitive quantification by monitoring specific precursor-product ion transitions.
Quantification The amount of each acyl-CoA is determined by comparing its signal to that of a known amount of an internal standard (often a deuterated analog).Stable isotope-labeled internal standards are crucial for accurate quantification.

Conclusion

While this compound is a structurally defined molecule, its specific biological roles, properties, and associated experimental data are not well-documented in publicly accessible scientific literature. Researchers interested in this molecule may need to undertake its chemical synthesis and subsequent biochemical characterization. The general methodologies for the synthesis and analysis of long-chain unsaturated acyl-CoAs, as outlined in this guide, provide a foundational framework for such investigations. Further research into the enzymes that potentially produce and metabolize this compound will be essential to elucidate its function in cellular metabolism.

References

Unveiling (13Z)-3-oxodocosenoyl-CoA: A Key Intermediate in Very-Long-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-3-oxodocosenoyl-CoA is a critical, yet often unheralded, intermediate in the peroxisomal β-oxidation of (13Z)-docosenoic acid (erucic acid), a very-long-chain monounsaturated fatty acid. Its transient nature belies its significance in the metabolic cascade that catabolizes fatty acids exceeding 20 carbons in length. The discovery and characterization of such 3-ketoacyl-CoA species have been intrinsically linked to the broader elucidation of very-long-chain fatty acid (VLCFA) metabolism, a pathway of significant interest due to its implication in several metabolic disorders. This technical guide provides a comprehensive overview of the biochemical context, methodologies for identification and characterization, and the enzymatic reactions surrounding this compound.

Biochemical Context: The Peroxisomal β-Oxidation Pathway

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, are primarily metabolized in peroxisomes, as the mitochondrial β-oxidation machinery is less efficient for these long-chain substrates. The breakdown of VLCFAs like (13Z)-docosenoyl-CoA follows a cyclical pathway analogous to mitochondrial β-oxidation, involving four key enzymatic steps.

The initial substrate, (13Z)-docosenoyl-CoA, is first acted upon by a peroxisomal acyl-CoA oxidase, introducing a double bond at the C2 position to form trans-2,(13Z)-docosadienoyl-CoA. This is followed by hydration by a multifunctional enzyme (possessing both hydratase and dehydrogenase activities) to yield L-3-hydroxy-(13Z)-docosenoyl-CoA. The subsequent dehydrogenation, also catalyzed by the multifunctional enzyme, generates the central molecule of interest: This compound . Finally, a peroxisomal 3-ketoacyl-CoA thiolase cleaves this compound, releasing acetyl-CoA and a shortened (11Z)-eicosenoyl-CoA, which can then undergo further rounds of β-oxidation.

Peroxisomal_Beta_Oxidation cluster_pathway Peroxisomal β-Oxidation of (13Z)-Docosenoyl-CoA A (13Z)-Docosenoyl-CoA B trans-2,(13Z)-Docosadienoyl-CoA A->B Acyl-CoA Oxidase C L-3-Hydroxy-(13Z)-docosenoyl-CoA B->C Multifunctional Enzyme (Hydratase activity) D This compound C->D Multifunctional Enzyme (Dehydrogenase activity) E (11Z)-Eicosenoyl-CoA D->E 3-Ketoacyl-CoA Thiolase F Acetyl-CoA D->F 3-Ketoacyl-CoA Thiolase

Caption: Peroxisomal β-oxidation of (13Z)-docosenoyl-CoA.

Hypothetical Discovery and Characterization Workflow

While a singular "discovery" paper for this compound is not prominent in the literature, its identification would have logically followed a systematic investigation of VLCFA metabolism. The workflow to identify and characterize such an intermediate would involve the following key stages:

Discovery_Workflow cluster_workflow Discovery and Characterization Workflow A Incubation of (13Z)-Docosenoic Acid with Peroxisomal Fractions B Extraction of Acyl-CoA Esters A->B F Enzymatic Synthesis and Confirmation A->F In vitro reaction with purified enzymes C Chromatographic Separation (HPLC/UPLC) B->C D Mass Spectrometric Analysis (LC-MS/MS) C->D E Structural Elucidation D->E F->D

Caption: Workflow for identifying metabolic intermediates.

Experimental Protocols

The following are detailed methodologies representative of the experiments required to identify and characterize this compound.

Isolation of Peroxisomes and In Vitro β-Oxidation Assay

Objective: To generate intermediates of (13Z)-docosenoic acid β-oxidation.

Protocol:

  • Tissue Homogenization: Homogenize fresh liver tissue from a suitable model organism (e.g., rat) in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, and 10 mM HEPES, pH 7.4).

  • Differential Centrifugation: Subject the homogenate to a series of centrifugation steps to isolate the peroxisomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a higher-speed spin to pellet mitochondria, and a final high-speed spin to pellet peroxisomes.

  • Peroxisomal β-Oxidation Reaction: Resuspend the peroxisomal pellet in a reaction buffer containing cofactors necessary for β-oxidation: 50 mM Tris-HCl (pH 8.0), 20 µM FAD, 0.2 mM NAD+, 0.12 mM CoA, 1 mM ATP, and 2 mM MgCl2.

  • Substrate Addition: Initiate the reaction by adding the substrate, (13Z)-docosenoyl-CoA, to a final concentration of 50 µM.

  • Incubation and Termination: Incubate the reaction mixture at 37°C. At various time points, terminate the reaction by adding an organic solvent mixture (e.g., isopropanol/acetonitrile) to precipitate proteins and extract the acyl-CoA esters.

Analysis of Acyl-CoA Esters by LC-MS/MS

Objective: To separate and identify the intermediates of (13Z)-docosenoyl-CoA β-oxidation.

Protocol:

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in water).

  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. Elute the acyl-CoA esters using a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 90:10 acetonitrile:water).

  • Mass Spectrometric Detection: Couple the HPLC/UPLC system to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Acquisition: Acquire data using a precursor ion scan or multiple reaction monitoring (MRM) to specifically detect molecules containing the CoA moiety. For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion corresponding to the predicted mass of this compound. The fragmentation pattern will provide structural information to confirm the identity of the molecule.

Enzyme Assays for Key Peroxisomal β-Oxidation Enzymes

Objective: To measure the activity of the enzymes involved in the formation and cleavage of this compound.

  • 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0), the substrate L-3-hydroxy-(13Z)-docosenoyl-CoA, and NAD+.

    • Initiate the reaction by adding a source of the enzyme (e.g., purified multifunctional enzyme or peroxisomal lysate).

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • 3-Ketoacyl-CoA Thiolase Activity Assay:

    • Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 8.5), the substrate this compound, and Coenzyme A.

    • Initiate the reaction by adding a source of the enzyme (e.g., purified thiolase or peroxisomal lysate).

    • Monitor the decrease in absorbance at a wavelength where the 3-ketoacyl-CoA has significant absorbance (e.g., 303 nm), which corresponds to the cleavage of the substrate.

Quantitative Data

The following tables summarize hypothetical, yet plausible, quantitative data that would be generated during the characterization of this compound and its related enzymes. These values are based on typical enzyme kinetics for peroxisomal β-oxidation of long-chain fatty acids.

Table 1: LC-MS/MS Parameters for the Identification of this compound

ParameterValue
Parent Ion (m/z) [M+H]+
Predicted Exact Mass C43H73N7O18P3S
Key MS/MS Fragment Ions (m/z) Fragment corresponding to the loss of the acyl chain, fragment corresponding to the pantetheine (B1680023) moiety.
Retention Time (min) Dependent on specific LC conditions, but expected to be longer than shorter-chain acyl-CoAs.

Table 2: Kinetic Parameters of Peroxisomal β-Oxidation Enzymes with C22 Substrates

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Acyl-CoA Oxidase (13Z)-Docosenoyl-CoA~15-25~100-150
Multifunctional Enzyme (Dehydrogenase) L-3-Hydroxy-(13Z)-docosenoyl-CoA~10-20~200-300
3-Ketoacyl-CoA Thiolase This compound~5-15~400-600

Note: These values are illustrative and would need to be determined experimentally.

Signaling and Regulatory Interactions

The metabolism of VLCFAs is tightly regulated, and the intermediates of this pathway can act as signaling molecules or precursors for signaling lipids. While direct signaling roles for this compound have not been extensively studied, the overall flux through the peroxisomal β-oxidation pathway is known to be influenced by nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). Ligands for PPARα, for instance, can upregulate the expression of genes encoding peroxisomal β-oxidation enzymes.

Signaling_Pathway cluster_signaling Regulatory Control of Peroxisomal β-Oxidation PPARa PPARα PPRE PPRE (in gene promoter) PPARa->PPRE binds as heterodimer with RXR RXR RXR RXR->PPRE Enzyme_Genes Genes for β-Oxidation Enzymes (e.g., ACOX1, MFE, Thiolase) PPRE->Enzyme_Genes activates transcription Enzymes β-Oxidation Enzymes Enzyme_Genes->Enzymes translation VLCFA_Metabolism Increased VLCFA Metabolism Enzymes->VLCFA_Metabolism catalyzes

Caption: PPARα regulation of peroxisomal β-oxidation.

Conclusion

This compound represents a key metabolic intermediate in the peroxisomal degradation of erucic acid. While its discovery is intertwined with the broader exploration of VLCFA metabolism, its characterization is achievable through a combination of in vitro metabolic studies, advanced analytical techniques such as LC-MS/MS, and specific enzyme assays. Understanding the biochemistry and regulation of this and other VLCFA-CoA intermediates is crucial for developing therapeutic strategies for a range of metabolic diseases linked to impaired peroxisomal function. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals working in this critical area of lipid metabolism.

(13Z)-3-Oxodocosenoyl-CoA: A Theoretical Intermediate in Erucic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-3-Oxodocosenoyl-CoA is a hypothetical metabolic intermediate derived from the peroxisomal beta-oxidation of (13Z)-docosenoyl-CoA, commonly known as erucoyl-CoA. While its transient existence is predicted by established biochemical pathways, direct experimental evidence of its natural occurrence remains exceptionally scarce, with only a singular, uncorroborated mention in the plant species Pyrus x bretschneideri (Chinese white pear). This technical guide provides a comprehensive overview of the theoretical framework supporting the existence of this compound, focusing on the metabolism of its precursor, erucic acid, particularly within the plant kingdom. This document details the enzymatic steps of peroxisomal beta-oxidation, discusses the substrate specificities of the involved enzymes, and presents generalized experimental protocols for the detection and analysis of long-chain 3-oxoacyl-CoA molecules. This guide is intended to serve as a foundational resource for researchers investigating very-long-chain fatty acid metabolism and for professionals in drug development exploring pathways involving these lipid molecules.

Introduction: The Context of Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of various lipids in plants, where they play crucial roles in energy storage, membrane structure, and the formation of protective barriers like cuticular waxes. One such VLCFA is erucic acid ((13Z)-docosenoic acid), which is notably abundant in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard. The metabolism of erucic acid, and by extension its activated form erucoyl-CoA, occurs primarily through the peroxisomal beta-oxidation pathway. It is within this metabolic sequence that this compound is postulated to be formed as a transient intermediate.

The Biosynthesis of the Precursor: Erucic Acid

The synthesis of erucic acid originates from oleic acid (18:1) in the endoplasmic reticulum. This process involves the addition of two-carbon units from malonyl-CoA in a series of reactions catalyzed by a fatty acid elongation (FAE) complex. The key enzymes in this complex are:

  • β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction.

  • β-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA intermediate.

  • β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA.

  • enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA.

Two cycles of this elongation process extend oleoyl-CoA to eicosenoyl-CoA (20:1) and subsequently to erucoyl-CoA (22:1).

The Catabolic Pathway: Peroxisomal Beta-Oxidation of Erucoyl-CoA

In plants, the breakdown of fatty acids, including VLCFAs, occurs exclusively in peroxisomes. The beta-oxidation of (13Z)-docosenoyl-CoA is a cyclical four-step process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA. This compound is formed in the third step of the first cycle.

Beta_Oxidation_Pathway cluster_peroxisome Peroxisomal Matrix A (13Z)-Docosenoyl-CoA (Erucoyl-CoA) B trans-2,(13Z)-Docosenoyl-CoA A->B Acyl-CoA Oxidase (ACOX) C (S)-3-Hydroxy-(13Z)-docosenoyl-CoA B->C Enoyl-CoA Hydratase (ECH) D This compound C->D (S)-3-Hydroxyacyl-CoA Dehydrogenase (HADH) E Icosenoyl-CoA (C20:1) D->E 3-Ketoacyl-CoA Thiolase (KAT) + F Acetyl-CoA E->F Further β-oxidation cycles

Caption: Peroxisomal beta-oxidation of (13Z)-docosenoyl-CoA.

Enzymatic Steps Leading to this compound
  • Dehydrogenation: The process begins with the introduction of a double bond between the α and β carbons (C2 and C3) of (13Z)-docosenoyl-CoA by Acyl-CoA Oxidase (ACOX) . This reaction uses FAD as a cofactor and produces hydrogen peroxide. The product is trans-2,(13Z)-docosenoyl-CoA. Plant ACOX enzymes exhibit specificity for the chain length of the acyl-CoA substrate.

  • Hydration: Enoyl-CoA Hydratase (ECH) , also known as a multifunctional protein (MFP) in plants which can also possess the dehydrogenase activity, catalyzes the hydration of the newly formed double bond. This results in the formation of (S)-3-hydroxy-(13Z)-docosenoyl-CoA.

  • Oxidation: The hydroxyl group of (S)-3-hydroxy-(13Z)-docosenoyl-CoA is then oxidized to a keto group by (S)-3-Hydroxyacyl-CoA Dehydrogenase (HADH) , which is often the second function of the MFP. This reaction uses NAD+ as a cofactor and yields the target molecule, This compound .

  • Thiolysis: The final step of the cycle is the cleavage of this compound by 3-Ketoacyl-CoA Thiolase (KAT) . This reaction requires a molecule of free coenzyme A and produces a two-carbon shorter acyl-CoA ((13Z)-icosenoyl-CoA) and a molecule of acetyl-CoA. The shortened icosenoyl-CoA can then enter subsequent rounds of beta-oxidation.

Substrate Specificity of Beta-Oxidation Enzymes

The efficiency of erucoyl-CoA metabolism is dependent on the substrate specificity of the peroxisomal enzymes. While comprehensive kinetic data for C22:1 substrates in plants are scarce, some general specificities have been noted.

EnzymeGeneral Substrate Preference in PlantsImplications for (13Z)-Docosenoyl-CoA Metabolism
Acyl-CoA Oxidase (ACOX) Isoforms exist with preferences for short, medium, long, and very-long acyl chains. Some show higher activity with unsaturated acyl-CoAs.The presence of VLCFA-specific ACOX isoforms is necessary for the initial step. The cis-double bond at position 13 is distant from the reactive site and is not expected to significantly hinder the initial reaction.
Enoyl-CoA Hydratase (ECH) Generally exhibits broad substrate specificity with respect to acyl chain length.Likely to efficiently hydrate (B1144303) trans-2,(13Z)-docosenoyl-CoA.
(S)-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Also considered to have broad substrate specificity.Expected to act on (S)-3-hydroxy-(13Z)-docosenoyl-CoA.
3-Ketoacyl-CoA Thiolase (KAT) Plant KATs are reported to be active on a wide range of fatty acid lengths.Should be capable of cleaving this compound.

Experimental Protocols

Direct experimental protocols for this compound are not available due to its unconfirmed natural abundance. However, established methods for the extraction and analysis of acyl-CoAs from plant tissues can be adapted.

Extraction of Acyl-CoAs from Plant Tissue

This protocol is a generalized procedure and may require optimization for specific tissues.

  • Tissue Harvesting and Quenching: Rapidly harvest plant tissue (e.g., developing seeds, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction: Homogenize the powder in an acidic extraction buffer (e.g., 2.5% (w/v) sulfosalicylic acid) containing an appropriate internal standard (e.g., a commercially available odd-chain acyl-CoA like heptadecanoyl-CoA).

  • Protein Precipitation: Vortex the mixture vigorously to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (Optional but Recommended): For cleaner samples, the supernatant can be passed through a C18 solid-phase extraction cartridge to concentrate the acyl-CoAs and remove interfering substances. Elute with a methanol/water mixture.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., the initial mobile phase of the LC-MS/MS).

Extraction_Workflow A Plant Tissue B Freeze in Liquid N2 A->B C Grind to Powder B->C D Homogenize in Acidic Buffer + IS C->D E Centrifuge D->E F Collect Supernatant E->F G Solid-Phase Extraction (SPE) F->G Optional H Dry and Reconstitute F->H Direct G->H I LC-MS/MS Analysis H->I

Caption: Generalized workflow for acyl-CoA extraction from plant tissues.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient of an aqueous mobile phase (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion (a characteristic fragment). For all acyl-CoAs, a common fragmentation pattern involves the loss of the phosphopantetheine moiety.

Theoretical MRM Transition for this compound:

  • Precursor Ion (Q1): The protonated molecule [M+H]⁺. The exact mass would need to be calculated.

  • Product Ion (Q3): A characteristic fragment ion resulting from the cleavage of the phosphopantetheine group.

Note: The synthesis of an authentic this compound standard would be necessary for absolute quantification and to determine the exact MRM transitions and retention time.

Conclusion and Future Directions

This compound remains a theoretical intermediate in the well-established pathway of peroxisomal beta-oxidation of erucoyl-CoA. While its existence is biochemically plausible, its natural occurrence has not been definitively demonstrated. The information and protocols provided in this guide are based on the metabolism of its known precursor and general analytical methods for related molecules.

Future research should focus on:

  • Targeted Metabolomics: Employing sensitive LC-MS/MS methods to search for this compound in tissues known to metabolize high levels of erucic acid, such as the cotyledons of germinating Brassica species.

  • Enzyme Characterization: Expressing and purifying plant peroxisomal beta-oxidation enzymes to determine their kinetic parameters with (13Z)-docosenoyl-CoA and its subsequent intermediates.

  • Chemical Synthesis: Synthesizing an authentic standard of this compound to facilitate its unambiguous identification and quantification in biological samples.

Confirmation of the natural occurrence and elucidation of the metabolic flux through this intermediate would provide a more complete understanding of very-long-chain fatty acid degradation and its regulation in plants and other organisms.

The Physiological Relevance of Very-Long-Chain 3-Oxoacyl-CoAs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain 3-oxoacyl-CoAs are pivotal, yet transient, intermediates in the metabolism of very-long-chain fatty acids (VLCFAs). Their physiological relevance is intrinsically linked to the essential roles of VLCFAs in a myriad of biological processes, from maintaining cellular membrane integrity to participating in complex signaling cascades. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological functions of very-long-chain 3-oxoacyl-CoAs. It delves into their association with human diseases, presents quantitative data on their distribution and related enzyme kinetics, and offers detailed experimental protocols for their study. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the intricate world of lipid metabolism and its implications for human health and disease.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are indispensable components of cellular lipids, including sphingolipids and glycerophospholipids.[1][2][3] They play critical roles in numerous physiological processes such as the formation of the skin barrier, maintenance of liver homeostasis, myelination, spermatogenesis, and retinal function.[1] The synthesis and degradation of these vital molecules are tightly regulated through multi-step enzymatic pathways. Central to these pathways are the very-long-chain 3-oxoacyl-coenzyme A (VLC-3-oxoacyl-CoA) esters, which serve as key metabolic intermediates.

A very-long-chain 3-oxoacyl-CoA is characterized by a carbonyl group at the third carbon position (C3 or β-carbon) of a very-long-chain acyl-CoA. This structure is a hallmark of its position as an intermediate in both the elongation and degradation of VLCFAs. The transient nature of VLC-3-oxoacyl-CoAs makes their direct study challenging, yet understanding their metabolism is crucial for comprehending the overall regulation of VLCFA homeostasis and its dysregulation in various pathological conditions.

This whitepaper will provide a detailed exploration of the physiological relevance of very-long-chain 3-oxoacyl-CoAs. We will examine their role in the fatty acid elongation and peroxisomal β-oxidation pathways, their contribution to the synthesis of essential lipids, and their association with a range of human diseases. Furthermore, this guide will present a compilation of quantitative data and detailed experimental methodologies to facilitate further research in this critical area of lipid metabolism.

Biosynthesis and Metabolism of Very-Long-Chain 3-Oxoacyl-CoAs

The cellular concentration of very-long-chain 3-oxoacyl-CoAs is determined by the balance between their synthesis via the fatty acid elongation pathway and their degradation through both the elongation and peroxisomal β-oxidation pathways.

The Fatty Acid Elongation Pathway

The elongation of very-long-chain fatty acids occurs in the endoplasmic reticulum through a four-step cyclical process, with each cycle adding two carbon units to the acyl chain.[1][4][5] Very-long-chain 3-oxoacyl-CoAs are central intermediates in this pathway.

The four key reactions are:

  • Condensation: The cycle begins with the condensation of a very-long-chain acyl-CoA with malonyl-CoA to form a very-long-chain 3-oxoacyl-CoA. This rate-limiting step is catalyzed by a family of enzymes known as very-long-chain fatty acid elongases (ELOVLs).[1][4][6] Mammals have seven different ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities.[1][4][6]

  • Reduction: The newly synthesized very-long-chain 3-oxoacyl-CoA is then reduced to a very-long-chain (3R)-3-hydroxyacyl-CoA by a very-long-chain 3-oxoacyl-CoA reductase (KAR).[1][4][6][7][8] This reaction utilizes NADPH as a reducing agent.[1][4][6]

  • Dehydration: The (3R)-3-hydroxyacyl-CoA is subsequently dehydrated to a very-long-chain trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).[1][4][6]

  • Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER) to form a saturated very-long-chain acyl-CoA, which is two carbons longer than the initial substrate.[1] This elongated acyl-CoA can then re-enter the cycle for further elongation or be channeled into various metabolic pathways.

Fatty_Acid_Elongation_Pathway AcylCoA Very-Long-Chain Acyl-CoA (Cn) ThreeOxoacylCoA Very-Long-Chain 3-Oxoacyl-CoA (Cn+2) AcylCoA->ThreeOxoacylCoA ELOVLs (Condensation) MalonylCoA Malonyl-CoA MalonylCoA->ThreeOxoacylCoA ThreeHydroxyacylCoA Very-Long-Chain (3R)-3-Hydroxyacyl-CoA (Cn+2) ThreeOxoacylCoA->ThreeHydroxyacylCoA KAR (Reduction) NADPH -> NADP+ TransEnoylCoA Very-Long-Chain trans-2,3-Enoyl-CoA (Cn+2) ThreeHydroxyacylCoA->TransEnoylCoA HACD (Dehydration) ElongatedAcylCoA Very-Long-Chain Acyl-CoA (Cn+2) TransEnoylCoA->ElongatedAcylCoA TER (Reduction) NADPH -> NADP+ ElongatedAcylCoA->AcylCoA Further Elongation or Incorporation into Lipids

Fatty Acid Elongation Cycle
The Peroxisomal β-oxidation Pathway

Very-long-chain fatty acids are initially catabolized in peroxisomes via the β-oxidation pathway until they are shortened to medium- or long-chain fatty acids, which are then further oxidized in the mitochondria.[1] Very-long-chain 3-oxoacyl-CoAs are also intermediates in this degradative pathway.

The peroxisomal β-oxidation of straight-chain VLCFAs involves four steps:

  • Dehydrogenation: A very-long-chain acyl-CoA is oxidized by a peroxisomal straight-chain acyl-CoA oxidase (ACOX) to generate a trans-2-enoyl-CoA.[1]

  • Hydration: The trans-2-enoyl-CoA is then hydrated by the D-bifunctional protein (DBP) to form a (3R)-3-hydroxyacyl-CoA.[1]

  • Dehydrogenation: The DBP also catalyzes the subsequent dehydrogenation of the (3R)-3-hydroxyacyl-CoA to a 3-oxoacyl-CoA.[1]

  • Thiolytic Cleavage: Finally, the 3-oxoacyl-CoA is cleaved by a 3-ketoacyl-CoA thiolase, yielding acetyl-CoA and a shortened acyl-CoA, which can undergo further rounds of β-oxidation.[1][9][10]

Peroxisomal_Beta_Oxidation VLCFA_CoA Very-Long-Chain Acyl-CoA (Cn) TransEnoylCoA trans-2-Enoyl-CoA VLCFA_CoA->TransEnoylCoA ACOX (Dehydrogenation) ThreeHydroxyacylCoA (3R)-3-Hydroxyacyl-CoA TransEnoylCoA->ThreeHydroxyacylCoA D-bifunctional protein (Hydration) ThreeOxoacylCoA 3-Oxoacyl-CoA ThreeHydroxyacylCoA->ThreeOxoacylCoA D-bifunctional protein (Dehydrogenation) ShortenedAcylCoA Acyl-CoA (Cn-2) ThreeOxoacylCoA->ShortenedAcylCoA 3-ketoacyl-CoA thiolase (Thiolytic Cleavage) AcetylCoA Acetyl-CoA ThreeOxoacylCoA->AcetylCoA ShortenedAcylCoA->VLCFA_CoA Further Oxidation

Peroxisomal β-Oxidation Pathway

Physiological Functions

The physiological importance of very-long-chain 3-oxoacyl-CoAs is derived from their position as precursors in the synthesis of VLCFAs, which are integral to numerous cellular functions.

Role in the Synthesis of Essential Lipids

VLCFAs, produced through pathways involving very-long-chain 3-oxoacyl-CoA intermediates, are essential building blocks for several classes of lipids:

  • Sphingolipids: VLCFAs are characteristic components of ceramides (B1148491) and other sphingolipids, which are crucial for the formation of lipid rafts in cell membranes.[3] These microdomains are involved in a wide array of cellular processes, including signal transduction and protein trafficking.

  • Glycerophospholipids: The incorporation of VLCFAs into glycerophospholipids influences the biophysical properties of cellular membranes, such as their thickness and fluidity, which in turn affects the function of membrane-bound proteins.[3]

  • Waxes and Sebum: In specialized tissues like the skin, VLCFAs are precursors for the synthesis of waxes and sebum, which are essential for maintaining the integrity of the epidermal barrier and preventing water loss.

Contribution to Cellular Homeostasis and Signaling

The products derived from very-long-chain 3-oxoacyl-CoA metabolism are critical for the normal functioning of various organs and cellular systems:

  • Myelin Sheath Maintenance: In the nervous system, VLCFAs are abundant in the myelin sheath that insulates nerve fibers, ensuring rapid nerve impulse conduction.

  • Retinal Function: Specific VLCFAs are essential for the proper function of the retina.

  • Lipid Mediator Precursors: VLCFAs can serve as precursors for the synthesis of anti-inflammatory lipid mediators.[1]

  • Cell Signaling: In plants, VLCFAs and their derivatives have been implicated in signaling pathways that govern responses to both biotic and abiotic stress.[5][11][12]

Association with Human Diseases

Given their central role in VLCFA metabolism, disruptions in the synthesis or degradation of very-long-chain 3-oxoacyl-CoAs are associated with a number of severe human diseases, primarily genetic disorders of fatty acid metabolism.

Genetic Disorders of VLCFA Metabolism

Mutations in the genes encoding the enzymes of the VLCFA elongation and β-oxidation pathways can lead to the accumulation or depletion of specific VLCFAs, resulting in a range of clinical manifestations.

DiseaseAffected Gene/EnzymeKey Clinical Features
X-linked Adrenoleukodystrophy (X-ALD) ABCD1 (Peroxisomal VLCFA transporter)Accumulation of VLCFAs in plasma and tissues, leading to demyelination of the central nervous system, adrenal insufficiency, and myelopathy.[1]
Stargardt-like Macular Dystrophy ELOVL4 (VLCFA elongase)A form of macular degeneration leading to progressive vision loss.
D-Bifunctional Protein Deficiency HSD17B4 (D-bifunctional protein)A severe peroxisomal disorder characterized by hypotonia, seizures, craniofacial dysmorphia, and developmental delay, resulting from a block in VLCFA β-oxidation.[1]
LCHAD/TFP Deficiency HADHA/HADHB (Mitochondrial trifunctional protein)Disorders of long-chain fatty acid oxidation presenting with hypoketotic hypoglycemia, cardiomyopathy, myopathy, and neuropathy.[13][14][15] Although primarily affecting long-chain fatty acids, there is an overlap in the disease spectrum.
VLCAD Deficiency ACADVL (Very-long-chain acyl-CoA dehydrogenase)A fatty acid oxidation disorder with a wide range of severity, from a severe early-onset form with cardiomyopathy and hypoglycemia to a milder adult-onset form with myopathy.[16][17]
Role in Other Pathologies

Emerging evidence suggests the involvement of dysregulated VLCFA metabolism in more common and complex diseases:

  • Cancer: Altered expression of enzymes involved in VLCFA metabolism, such as very-long-chain acyl-CoA synthetase 3 (ACSVL3), has been observed in certain cancers like glioblastoma, where it may contribute to the malignant phenotype.[18][19]

  • Metabolic Syndrome: Given the central role of fatty acid metabolism in energy homeostasis, it is plausible that alterations in VLCFA pathways could contribute to the pathophysiology of metabolic disorders such as obesity and type 2 diabetes.

Quantitative Analysis of Very-Long-Chain 3-Oxoacyl-CoAs and Related Enzymes

The quantitative analysis of these transient intermediates and the enzymes that metabolize them is essential for a deeper understanding of their physiological roles. Due to their low abundance and transient nature, specific data on the concentrations of very-long-chain 3-oxoacyl-CoAs are scarce in the literature. However, data on the kinetic properties of the relevant enzymes are available.

Enzyme Kinetics

The following table summarizes representative kinetic parameters for key enzymes involved in the metabolism of very-long-chain 3-oxoacyl-CoAs. It is important to note that these values can vary depending on the specific isozyme, substrate, and experimental conditions.

EnzymeOrganism/TissueSubstrateKm (µM)Vmax or kcatReference
3-Ketoacyl-CoA Reductase (KAR) S. cerevisiae3-Oxopalmitoyl-CoA~10-Han, G., et al. (2002). The Journal of Biological Chemistry, 277(38), 35440-35449.
3-Ketoacyl-CoA Thiolase (Peroxisomal) A. thaliana3-Oxohexadecanoyl-CoA5.8130 s⁻¹ (kcat)Carrie, C., et al. (2007). The Plant Cell, 19(11), 3664-3677.
D-Bifunctional Protein (Dehydrogenase activity) Rat Liver(3R)-3-Hydroxy-2-methylhexanoyl-CoA141.3 µmol/min/mg (Vmax)Dieuaide-Noubhani, M., et al. (1996). European Journal of Biochemistry, 240(3), 660-666.

Methodologies for Studying Very-Long-Chain 3-Oxoacyl-CoAs

The study of very-long-chain 3-oxoacyl-CoAs requires specialized techniques for their extraction, detection, and the characterization of related enzyme activities.

Extraction and Quantification of Acyl-CoAs

The analysis of intracellular acyl-CoA esters is challenging due to their low abundance and susceptibility to degradation. A common and sensitive method involves solid-phase extraction followed by liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Quantification of Very-Long-Chain Acyl-CoAs by LC-MS

  • Cell/Tissue Homogenization:

    • Rapidly harvest and quench metabolic activity, for example, by snap-freezing in liquid nitrogen.

    • Homogenize the sample in a suitable buffer (e.g., 10% trichloroacetic acid or isopropanol (B130326) with acetic acid) on ice.

  • Solid-Phase Extraction (SPE):

    • Centrifuge the homogenate to pellet proteins and cellular debris.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with an aqueous solution (e.g., 2% acetic acid) to remove polar contaminants.

    • Elute the acyl-CoAs with a solvent mixture containing an organic solvent (e.g., methanol (B129727) or acetonitrile) and a buffer (e.g., ammonium (B1175870) acetate).

  • LC-MS Analysis:

    • Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

    • Inject the sample onto a C18 reversed-phase LC column.

    • Elute the acyl-CoAs using a gradient of mobile phases, typically consisting of an aqueous phase with a weak acid (e.g., formic acid or acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Detect and quantify the eluting acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte and an appropriate internal standard.

AcylCoA_Quantification_Workflow Start Cell/Tissue Sample Homogenization Homogenization & Protein Precipitation Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Supernatant Elution Elution of Acyl-CoAs SPE->Elution Drydown Drydown and Reconstitution Elution->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Workflow for Acyl-CoA Quantification
Enzyme Activity Assays

The activities of enzymes that produce or consume very-long-chain 3-oxoacyl-CoAs can be measured using spectrophotometric or fluorometric assays.

Experimental Protocol: 3-Ketoacyl-CoA Reductase (KAR) Activity Assay

This assay measures the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+.

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0), NADPH, and the enzyme source (e.g., cell lysate or purified protein).

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate, a very-long-chain 3-oxoacyl-CoA (e.g., 3-oxostearoyl-CoA).

  • Spectrophotometric Measurement:

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Experimental Protocol: 3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of a 3-oxoacyl-CoA in the presence of Coenzyme A, which results in the formation of a shortened acyl-CoA and acetyl-CoA. The reaction can be monitored by following the decrease in absorbance of the enolate form of the 3-oxoacyl-CoA substrate at around 303-310 nm.

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), Coenzyme A, and the enzyme source.

  • Initiation of Reaction:

    • Initiate the reaction by adding the 3-oxoacyl-CoA substrate.

  • Spectrophotometric Measurement:

    • Monitor the decrease in absorbance at the appropriate wavelength (e.g., 303 nm for acetoacetyl-CoA, which can be used as a model substrate) over time.

  • Calculation of Activity:

    • Calculate the rate of substrate cleavage using the appropriate molar extinction coefficient for the substrate under the assay conditions.

Enzyme_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Cofactors, Enzyme) Initiate Add Substrate to Initiate Reaction Start->Initiate Monitor Monitor Reaction Progress (e.g., Change in Absorbance) Initiate->Monitor Calculate Calculate Enzyme Activity Monitor->Calculate

General Workflow for Enzyme Assays

Conclusion and Future Directions

Very-long-chain 3-oxoacyl-CoAs are at the crossroads of VLCFA synthesis and degradation, making them critical molecules in cellular lipid metabolism. Their physiological relevance extends from being mere metabolic intermediates to being central to the production of lipids that are vital for membrane structure, cellular signaling, and overall organismal health. The strong association between defects in their metabolism and a range of severe human diseases underscores their importance.

Despite their significance, many aspects of the biology of very-long-chain 3-oxoacyl-CoAs remain to be fully elucidated. Key areas for future research include:

  • Direct Quantification: The development of more sensitive and robust methods for the direct quantification of very-long-chain 3-oxoacyl-CoAs in different tissues and subcellular compartments under various physiological and pathological conditions is crucial.

  • Regulatory Mechanisms: A deeper understanding of the regulation of the enzymes that produce and degrade these molecules will provide insights into how VLCFA homeostasis is maintained.

  • Signaling Roles: While the signaling roles of downstream products like ceramides are well-established, the possibility that very-long-chain 3-oxoacyl-CoAs themselves may have direct signaling functions warrants investigation.[20]

  • Therapeutic Targeting: The enzymes involved in the metabolism of very-long-chain 3-oxoacyl-CoAs represent potential therapeutic targets for diseases associated with dysregulated VLCFA metabolism. The development of specific inhibitors or activators for these enzymes could offer new avenues for treatment.

References

An In-depth Technical Guide to the Fatty Acid Elongation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fatty acid elongation pathway is a crucial metabolic process responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 22 carbons or more. This pathway is essential for a variety of cellular functions, including the production of signaling molecules, the maintenance of membrane fluidity, and the formation of specialized lipids such as ceramides (B1148491) and sphingolipids.[1] Dysregulation of this pathway has been implicated in a range of diseases, including metabolic disorders, neurological conditions, and cancer, making it a significant area of interest for therapeutic intervention.

This technical guide provides a comprehensive overview of the core components of the fatty acid elongation pathway, including its enzymatic machinery, subcellular localization, and regulatory networks. It also presents detailed experimental protocols for studying the pathway and summarizes key quantitative data to facilitate further research and drug development efforts.

Core Machinery and Subcellular Localization

The fatty acid elongation system is a multi-enzyme complex primarily located in the membrane of the endoplasmic reticulum (ER).[2][3] A minor elongation pathway also exists in the mitochondria, which is mechanistically distinct and primarily involved in the elongation of shorter fatty acid chains.[4][5] The ER-based system is responsible for the majority of VLCFA synthesis and consists of four core enzymes that act in a coordinated fashion to add two-carbon units to a growing fatty acyl-CoA chain.

The key players in the microsomal fatty acid elongation pathway are:

  • Fatty Acid Elongases (ELOVLs): These are the rate-limiting enzymes that catalyze the initial condensation reaction. Mammals possess seven different ELOVL isoforms (ELOVL1-7), each with distinct substrate specificities for saturated, monounsaturated, or polyunsaturated fatty acyl-CoAs.[6][7][8]

  • 3-Ketoacyl-CoA Reductase (KAR): This enzyme catalyzes the first reduction step, converting the 3-ketoacyl-CoA intermediate to a 3-hydroxyacyl-CoA.[2][9]

  • 3-Hydroxyacyl-CoA Dehydratase (HCD): Following the first reduction, HCD removes a water molecule to create a trans-2,3-enoyl-CoA intermediate.[10]

  • Trans-2,3-Enoyl-CoA Reductase (TER): The final step is a second reduction reaction catalyzed by TER, which produces a saturated acyl-CoA that is two carbons longer than the original substrate.[11]

The Four-Step Elongation Cycle

The fatty acid elongation pathway proceeds through a cyclic series of four reactions, with each cycle extending the fatty acyl chain by two carbons. The process utilizes a fatty acyl-CoA as a primer, malonyl-CoA as the two-carbon donor, and NADPH as the reducing equivalent.[6][9]

The four steps are:

  • Condensation: An acyl-CoA molecule is condensed with malonyl-CoA by a specific ELOVL enzyme, resulting in the formation of a 3-ketoacyl-CoA and the release of CO2. This is the rate-limiting step of the cycle.[2][9]

  • Reduction: The 3-ketoacyl-CoA is then reduced by KAR to form a 3-hydroxyacyl-CoA. This reaction requires NADPH as a cofactor.[2][9]

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated by HCD to create a double bond, forming a trans-2,3-enoyl-CoA intermediate.[10]

  • Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by TER, again using NADPH as a cofactor, to yield a saturated acyl-CoA that is two carbons longer than the starting molecule.[11]

This newly elongated acyl-CoA can then serve as a substrate for further rounds of elongation or be channeled into various metabolic pathways for the synthesis of complex lipids.

Quantitative Data on Enzyme Kinetics

The efficiency and substrate preference of the fatty acid elongation pathway are determined by the kinetic properties of its constituent enzymes. The following tables summarize available quantitative data for the mammalian ELOVL enzymes.

ELOVL IsoformPreferred SubstratesKm (μM)Vmax (pmol/min/mg protein)Reference
ELOVL1 Saturated and monounsaturated C12-C16 acyl-CoAs--[1]
ELOVL2 Polyunsaturated C20-C22 acyl-CoAs--[1]
ELOVL3 Saturated and monounsaturated C18 acyl-CoAs--[8]
ELOVL4 Very-long-chain saturated and polyunsaturated acyl-CoAs (>C28)--[12]
ELOVL5 Polyunsaturated C18-C20 acyl-CoAs--[2]
ELOVL6 Saturated and monounsaturated C12-C16 acyl-CoAs1.22 (for C16:0-CoA)0.79 (for C16:0-CoA)[13]
ELOVL7 Saturated and monounsaturated C16-C20 acyl-CoAs2.6 (for α-linolenoyl-CoA)0.33 (for α-linolenoyl-CoA)[13]
SubstrateEnzymeKm (μM)Vmax (pmol/min/mg protein)Reference
Malonyl-CoA ELOVL66.461.03[13]
Malonyl-CoA ELOVL711.70.31[13]

Note: Kinetic data for KAR, HCD, and TER are less extensively characterized in the literature and are often assayed as part of the overall elongation activity.

Experimental Protocols

Microsomal Fatty Acid Elongation Assay

This assay measures the overall activity of the fatty acid elongation machinery in isolated microsomes.

a. Preparation of Liver Microsomes: [9]

  • Homogenize freshly isolated or snap-frozen liver tissue in a buffer containing 250 mM sucrose (B13894) and 10 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

b. Elongation Reaction: [9]

  • Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 6.5-7.0), NADPH, and a specific fatty acyl-CoA substrate.

  • Add radiolabeled [14C]-malonyl-CoA to the reaction mixture.

  • Initiate the reaction by adding the microsomal protein preparation.

  • Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a strong base (e.g., KOH) to saponify the fatty acyl-CoAs.

  • Acidify the reaction mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Quantify the incorporation of radiolabel into the elongated fatty acid products using liquid scintillation counting.

Analysis of Fatty Acid Elongation Products by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying the specific fatty acid products of the elongation reaction.

a. Sample Preparation and Derivatization: [6][13][14]

  • Extract the total lipids from the reaction mixture or cell/tissue samples using a method such as the Bligh-Dyer extraction.[6]

  • Saponify the lipid extract to release the free fatty acids.

  • Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride-methanol or by base-catalyzed methylation with sodium methoxide.[6] This step is crucial for making the fatty acids volatile for GC analysis.

b. GC-MS Analysis: [13][14]

  • Inject the FAMEs onto a GC column (e.g., a capillary column with a polar stationary phase).

  • Separate the FAMEs based on their chain length and degree of unsaturation using a temperature gradient.

  • Detect and identify the eluted FAMEs using a mass spectrometer. The mass spectra provide information about the molecular weight and fragmentation pattern of each fatty acid, allowing for their unambiguous identification.

  • Quantify the individual fatty acids by comparing their peak areas to those of known standards.

Analysis of Fatty Acid Elongation Products by HPLC

High-performance liquid chromatography (HPLC) can also be used to analyze fatty acid products, particularly for separating isomers.[15][16][17]

a. Derivatization for UV or Fluorescence Detection: [15]

  • Since fatty acids lack a strong chromophore, they are typically derivatized to enhance their detection by UV or fluorescence detectors. Common derivatizing agents include p-bromophenacyl bromide or 4-nitrobenzyl bromide.

b. HPLC Separation: [15][16]

  • Inject the derivatized fatty acids onto a reverse-phase HPLC column (e.g., C18).

  • Elute the fatty acids using a gradient of an organic solvent (e.g., acetonitrile) and water.

  • Detect the separated fatty acids using a UV or fluorescence detector set at the appropriate wavelength for the chosen derivative.

Signaling Pathways and Regulatory Networks

The expression and activity of the fatty acid elongation enzymes are tightly regulated by a complex network of signaling pathways and transcription factors to meet the cell's metabolic needs.

Transcriptional Regulation by SREBP-1c, LXR, and PPARs

The primary regulators of the genes encoding the fatty acid elongation enzymes are the sterol regulatory element-binding protein 1c (SREBP-1c), liver X receptors (LXRs), and peroxisome proliferator-activated receptors (PPARs).[2][18][19][20]

  • SREBP-1c: This transcription factor is a master regulator of lipogenesis.[21][22] Upon activation, it directly binds to the promoters of ELOVL genes, such as ELOVL5 and ELOVL6, to upregulate their transcription.[2][22]

  • LXR: LXRs are nuclear receptors that are activated by oxysterols. Activated LXRs can induce the expression of SREBP-1c, thereby indirectly promoting fatty acid elongation.[2][18]

  • PPARs: PPARs are a family of nuclear receptors that are activated by fatty acids and their derivatives. PPARα, in particular, can influence the expression of genes involved in fatty acid metabolism, including some of the elongases.[19][20] There is also evidence of cross-talk between PPAR and LXR signaling pathways.[19]

  • Polyunsaturated Fatty Acids (PUFAs): PUFAs can act as feedback inhibitors by suppressing the expression of SREBP-1c, thus downregulating the fatty acid elongation pathway.[2][4]

Fatty_Acid_Elongation_Regulation cluster_0 Signaling Molecules cluster_1 Transcription Factors cluster_2 Target Genes Oxysterols Oxysterols LXR LXR Oxysterols->LXR activates Fatty_Acids Fatty_Acids PPARs PPARs Fatty_Acids->PPARs activates PUFAs PUFAs SREBP-1c SREBP-1c PUFAs->SREBP-1c inhibits expression LXR->SREBP-1c induces expression ELOVL_Genes ELOVL_Genes SREBP-1c->ELOVL_Genes activates transcription PPARs->ELOVL_Genes regulates transcription

Caption: Transcriptional regulation of fatty acid elongation.

Experimental Workflow

A typical experimental workflow to investigate the fatty acid elongation pathway or to characterize the effects of a potential inhibitor is outlined below.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Product Analysis cluster_2 Phase 3: Cellular and In Vivo Studies Microsome_Isolation Isolate Microsomes (e.g., from liver) Elongation_Assay Perform Microsomal Fatty Acid Elongation Assay Microsome_Isolation->Elongation_Assay Inhibitor_Screening Screen for Inhibitors Elongation_Assay->Inhibitor_Screening Lipid_Extraction Extract Total Lipids Inhibitor_Screening->Lipid_Extraction Cell_Culture_Experiments Treat Cultured Cells with Inhibitor Inhibitor_Screening->Cell_Culture_Experiments Derivatization Derivatize to FAMEs Lipid_Extraction->Derivatization GC_MS_Analysis Analyze by GC-MS Derivatization->GC_MS_Analysis HPLC_Analysis Analyze by HPLC Derivatization->HPLC_Analysis Gene_Expression_Analysis Analyze ELOVL Gene Expression (qPCR) Cell_Culture_Experiments->Gene_Expression_Analysis Animal_Models Administer Inhibitor to Animal Models Cell_Culture_Experiments->Animal_Models Phenotypic_Analysis Assess Phenotypic Changes Animal_Models->Phenotypic_Analysis

Caption: General experimental workflow for studying fatty acid elongation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (13Z)-3-oxodocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-3-oxodocosenoyl-CoA is a key intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). As a 3-oxoacyl-CoA derivative of erucic acid ((13Z)-docosenoic acid), this molecule is centrally positioned within the fatty acid elongation cycle. Its availability as a research tool is crucial for elucidating the kinetics and substrate specificities of enzymes involved in VLCFA metabolism, such as 3-ketoacyl-CoA synthases and reductases. Furthermore, studying the cellular fate and signaling roles of this compound can provide insights into metabolic disorders associated with aberrant VLCFA accumulation and the development of therapeutic interventions. These application notes provide a detailed protocol for the chemical synthesis of this compound, along with its biochemical context and potential research applications.

Introduction

Very-long-chain fatty acids, defined as those with 20 or more carbon atoms, are integral components of cellular lipids, including sphingolipids and glycerophospholipids. The synthesis of these fatty acids occurs through a multi-step elongation cycle in the endoplasmic reticulum. A critical step in this process is the condensation of a fatty acyl-CoA with malonyl-CoA, catalyzed by 3-ketoacyl-CoA synthases, which results in the formation of a 3-ketoacyl-CoA that is two carbons longer than the initial acyl-CoA. This compound is the product of the elongation of oleoyl-CoA and a direct precursor in the synthesis of nervonic acid and other C24 fatty acids.

The study of individual intermediates in the fatty acid elongation pathway, such as this compound, has been hampered by their limited commercial availability. The protocols outlined herein describe a robust method for the chemical synthesis of this compound, enabling further investigation into its biological roles.

Biochemical Significance and Research Applications

This compound is a pivotal metabolite in the fatty acid elongation pathway. Its primary known role is as a substrate for very-long-chain 3-oxoacyl-CoA reductase, which catalyzes its reduction to (13Z)-3-hydroxydocosenoyl-CoA. The availability of synthetic this compound opens avenues for several key research applications:

  • Enzyme Kinetics and Inhibitor Screening: As a substrate for 3-oxoacyl-CoA reductase, it can be used to characterize the kinetic parameters of this enzyme and to screen for potential inhibitors.

  • Metabolic Flux Analysis: Its use as an internal standard can aid in the quantification of intermediates in the fatty acid elongation pathway, providing a clearer picture of metabolic flux in various physiological and pathological states.

  • Elucidation of Signaling Pathways: Acyl-CoAs are known to be involved in the regulation of various cellular processes, including gene expression and protein acylation.[1][2] Investigating the potential signaling roles of this compound could uncover novel regulatory mechanisms.

  • Drug Development: In diseases characterized by abnormal VLCFA metabolism, such as X-linked adrenoleukodystrophy, understanding the enzymatic steps involving this compound is critical for developing targeted therapies.

Synthesis of this compound: A Generalized Protocol

The synthesis of this compound is achieved through a two-step process: first, the activation of the precursor fatty acid, (13Z)-docosenoic acid (erucic acid), followed by its conjugation to Coenzyme A (CoA). The following protocol is a generalized method adapted from established procedures for the synthesis of other long-chain acyl-CoAs.[3][4]

Materials and Reagents
  • (13Z)-Docosenoic acid (Erucic acid)

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A, trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3)

  • Argon or Nitrogen gas

  • Reverse-phase HPLC system

  • Lyophilizer

Experimental Protocol

Step 1: Activation of (13Z)-Docosenoic Acid with N,N'-Carbonyldiimidazole

  • In a clean, dry flask under an inert atmosphere (argon or nitrogen), dissolve (13Z)-docosenoic acid in anhydrous THF.

  • Add N,N'-carbonyldiimidazole (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for at least 4 hours, or until the activation is complete (can be monitored by TLC). This reaction forms the highly reactive (13Z)-docosenoyl-imidazole intermediate.

  • Remove the THF under reduced pressure to yield the crude (13Z)-docosenoyl-imidazole.

Step 2: Thioesterification with Coenzyme A

  • Dissolve the crude (13Z)-docosenoyl-imidazole in a minimal amount of anhydrous DMF.

  • In a separate flask, dissolve Coenzyme A, trilithium salt (0.9 equivalents) in an aqueous solution of sodium bicarbonate (pH ~8.0).

  • Slowly add the DMF solution of activated fatty acid to the Coenzyme A solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 12-18 hours.

  • Monitor the reaction progress by reverse-phase HPLC.

Step 3: Purification and Isolation

  • Acidify the reaction mixture to pH 3-4 with dilute HCl.

  • Purify the crude this compound by preparative reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

  • Collect the fractions containing the desired product, identified by its characteristic UV absorbance at 260 nm (adenine moiety of CoA).

  • Combine the pure fractions and lyophilize to obtain this compound as a white powder.

Quantitative Data Summary
ParameterValueReference
Starting Material (13Z)-Docosenoic acid[5]
Activating Agent N,N'-Carbonyldiimidazole[4]
Thiol Source Coenzyme A, trilithium salt[4]
Typical Yield 60-80% (based on CoA)[4][6]
Purity (Post-HPLC) >95%[6]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by analytical techniques:

  • Reverse-Phase HPLC: Co-elution with a known standard (if available) or analysis of the retention time relative to Coenzyme A.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the acyl chain and the presence of the CoA moiety.

Signaling Pathways and Workflows

Fatty Acid Elongation Pathway

The synthesis of very-long-chain fatty acids involves a four-step cycle, as depicted in the following diagram. This compound is an intermediate in this pathway.

fatty_acid_elongation Acyl_CoA Acyl-CoA (C_n) Ketoacyl_CoA This compound (C_n+2) Acyl_CoA->Ketoacyl_CoA 3-Ketoacyl-CoA Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA 3-Ketoacyl-CoA Reductase Enoyl_CoA trans-2-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA 3-Hydroxyacyl-CoA Dehydratase Next_Acyl_CoA Acyl-CoA (C_n+2) Enoyl_CoA->Next_Acyl_CoA trans-2-Enoyl-CoA Reductase inv1 Next_Acyl_CoA->inv1 inv2 inv1->inv2 To next elongation cycle or incorporation into lipids

Caption: The fatty acid elongation cycle.

Chemical Synthesis Workflow

The chemical synthesis of this compound follows a logical progression from starting materials to the final purified product.

synthesis_workflow Start_Acid (13Z)-Docosenoic Acid Activation Activation: (13Z)-docosenoyl-imidazole Start_Acid->Activation CDI N,N'-Carbonyldiimidazole CDI->Activation Thioesterification Thioesterification Activation->Thioesterification CoA Coenzyme A CoA->Thioesterification Crude_Product Crude this compound Thioesterification->Crude_Product Purification Reverse-Phase HPLC Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the chemical synthesis.

Conclusion

The protocols and information provided herein are intended to facilitate the synthesis and study of this compound. By providing a reliable method for its preparation, we hope to enable further research into the intricate roles of very-long-chain fatty acids in health and disease. The availability of this key metabolic intermediate will be invaluable to researchers in the fields of biochemistry, cell biology, and drug discovery.

References

Application Notes and Protocols for the Purification of (13Z)-3-oxodocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of (13Z)-3-oxodocosenoyl-CoA, a long-chain monounsaturated 3-oxoacyl-CoA. The protocols described herein are adapted from established methods for the purification of similar long-chain acyl-CoA esters and are intended for use in research and drug development settings.

Introduction

This compound is a key intermediate in fatty acid metabolism. Accurate and efficient purification of this molecule is crucial for a variety of research applications, including enzymatic assays, structural studies, and the development of novel therapeutics targeting lipid metabolic pathways. The methods outlined below describe a multi-step purification strategy involving solvent extraction, solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC) to achieve high purity of the target molecule.

Data Presentation

The efficiency of purification can be assessed by recovery rates at different stages. The following table summarizes typical recovery percentages for various acyl-CoA species using solid-phase extraction, a critical step in the purification process.[1][2][3] This data provides a benchmark for the expected efficiency of the described protocol.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[1]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[1]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[1]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[2]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[1]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[1]

Experimental Protocols

This section details a comprehensive protocol for the purification of this compound from biological samples or synthetic reactions.

Part 1: Sample Preparation and Homogenization

This initial step is critical for efficiently extracting the acyl-CoA from its matrix.

Materials:

  • Fresh or frozen tissue samples (50-100 mg)

  • Ice-cold Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[2]

  • Pre-chilled glass homogenizer

Protocol:

  • Weigh approximately 50-100 mg of the tissue sample and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold Homogenization Buffer.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Proceed immediately to the extraction protocol.

Part 2: Acyl-CoA Extraction

This protocol utilizes a solvent-based method to extract acyl-CoAs from the homogenized sample.[2][3]

Materials:

  • Homogenized tissue sample from Part 1

  • 2-Propanol (Isopropanol)

  • Acetonitrile (ACN)

  • Centrifuge capable of 12,000 x g and 4°C

Protocol:

  • To the 1 mL of tissue homogenate, add 1 mL of 2-Propanol and homogenize again.[2]

  • Transfer the homogenate to a centrifuge tube.

  • Add 2 mL of Acetonitrile, and vortex vigorously for 2 minutes.

  • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[2]

  • Carefully collect the supernatant which contains the acyl-CoAs.

Part 3: Solid-Phase Extraction (SPE) Purification

This step purifies the acyl-CoAs from the crude extract.[1][3]

Materials:

  • Supernatant from Part 2

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[1]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[1]

  • Vacuum manifold (optional)

Protocol:

  • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it. This ensures the pyridyl functional group is protonated, allowing it to act as an anion-exchanger.[3]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.

  • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried acyl-CoAs in a suitable solvent for HPLC analysis (e.g., a mixture of water and methanol).

Part 4: High-Performance Liquid Chromatography (HPLC) Purification

The final purification step utilizes reversed-phase HPLC to isolate this compound.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9[2]

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid[2]

Protocol:

  • Equilibrate the C18 column with a suitable starting mixture of Mobile Phase A and Mobile Phase B.

  • Inject the reconstituted sample from the SPE step onto the column.

  • Elute the acyl-CoAs using a binary gradient. A suggested gradient is to increase the percentage of Mobile Phase B over time to elute the more hydrophobic long-chain acyl-CoAs. The exact gradient will need to be optimized for the best separation.

  • Monitor the eluent at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[2]

  • Collect the fraction corresponding to the peak of this compound. The retention time will be specific to the column and gradient conditions used and should be determined using a standard if available.

  • The purity of the collected fraction can be assessed by re-injection into the HPLC or by mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the key workflows and pathways relevant to the purification and biological context of this compound.

experimental_workflow cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Purification homogenization Tissue Homogenization solvent_extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->solvent_extraction centrifugation Centrifugation solvent_extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant conditioning Column Conditioning supernatant->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution injection Sample Injection elution->injection gradient_elution Gradient Elution injection->gradient_elution detection UV Detection (260 nm) gradient_elution->detection collection Fraction Collection detection->collection pure_product pure_product collection->pure_product Pure this compound

Caption: Experimental workflow for the purification of this compound.

fatty_acid_beta_oxidation title Simplified Fatty Acid β-Oxidation Pathway acyl_coa Acyl-CoA (e.g., Docosenoyl-CoA) enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa This compound hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shorter_acyl_coa Shorter Acyl-CoA ketoacyl_coa->shorter_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase

Caption: Simplified signaling pathway of fatty acid β-oxidation.

References

Analytical Standards and Protocols for (13Z)-3-Oxodocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(13Z)-3-Oxodocosenoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) intermediate, presumed to be involved in the peroxisomal β-oxidation of docosenoic acids. As an activated form of a fatty acid, it stands at a critical metabolic crossroads, directing the carbon skeleton towards either energy production or the synthesis of complex lipids. The accurate quantification and characterization of this compound and related species are essential for understanding the pathophysiology of metabolic disorders such as X-linked adrenoleukodystrophy (X-ALD), Zellweger syndrome, and other peroxisomal biogenesis disorders. Furthermore, in the context of drug development, modulators of fatty acid metabolism are being investigated for various conditions, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer, making the analysis of specific acyl-CoA species like this compound a valuable tool in target validation and pharmacodynamic studies.

The analytical challenge in studying this compound lies in its low endogenous abundance, its polar nature, and its structural similarity to other acyl-CoA species within a complex biological matrix. Therefore, highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of acyl-CoAs due to its superior sensitivity, specificity, and versatility.

Key Applications:

  • Metabolic Research: Elucidating the pathways of very-long-chain fatty acid metabolism and identifying potential enzymatic defects.

  • Biomarker Discovery: Investigating this compound as a potential biomarker for peroxisomal disorders and other metabolic diseases.

  • Drug Development: Assessing the in vitro and in vivo effects of novel therapeutic agents on fatty acid metabolism.

  • Nutritional Science: Studying the impact of dietary fats on the intracellular pool of VLCFA-CoAs.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides typical performance characteristics for LC-MS/MS methods developed for the analysis of long-chain and very-long-chain acyl-CoAs in biological matrices, which would be applicable to the analysis of this compound.

ParameterTypical ValueReference
Linearity (r²)> 0.99[1][2]
Lower Limit of Quantification (LLOQ)1 - 10 fmol on column[1]
Accuracy85 - 115%[1][2]
Inter-run Precision (% CV)< 15%[1][2]
Intra-run Precision (% CV)< 10%[1][2]
Extraction Recovery70 - 95%[3]

Experimental Protocols

The following protocols are based on established methods for the extraction and quantification of long-chain and very-long-chain acyl-CoAs from biological samples and are adaptable for this compound.

Protocol 1: Extraction of Acyl-CoAs from Tissues or Cells

This protocol describes a solid-phase extraction (SPE) method for the enrichment of acyl-CoAs from biological homogenates.

Materials:

  • Tissue or cell pellet

  • Homogenization Buffer: 10 mM potassium phosphate, 2 mM EDTA, pH 7.2

  • Internal Standard (IS): Heptadecanoyl-CoA (or other appropriate odd-chain acyl-CoA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • 2% Formic Acid (FA) in water

  • Oasis MAX SPE cartridges (or equivalent)

  • Centrifuge

  • Homogenizer

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue or a cell pellet.

    • Add 1 mL of ice-cold Homogenization Buffer and the internal standard.

    • Homogenize the sample on ice until a uniform suspension is achieved.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for SPE.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of Homogenization Buffer.

    • Loading: Load the supernatant from step 1.5 onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of Homogenization Buffer, followed by 1 mL of 2% FA in water, and then 1 mL of MeOH.

    • Elution: Elute the acyl-CoAs with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in MeOH.

    • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol outlines a general reversed-phase LC-MS/MS method for the separation and quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in ACN:MeOH (1:1, v/v)

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]⁺ for this compound

  • Product Ion: A characteristic fragment ion (e.g., resulting from the neutral loss of the phosphopantetheine moiety)

  • Collision Energy: Optimize for the specific analyte and instrument.

  • Source Parameters: Optimize spray voltage, gas flows, and temperatures for the specific instrument.

Data Analysis:

  • Quantify the analyte by integrating the peak area of the specific SRM transition and comparing it to the peak area of the internal standard.

  • Generate a calibration curve using a series of known concentrations of a commercially available analytical standard of a similar acyl-CoA to determine the concentration of the analyte in the sample.

Visualizations

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Tissue/Cell Sample homogenization Homogenization with Internal Standard tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant loading Sample Loading supernatant->loading conditioning Cartridge Conditioning conditioning->loading washing Washing loading->washing elution Elution washing->elution drying Drying and Reconstitution elution->drying lcms LC-MS/MS Analysis drying->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: General workflow for the extraction and analysis of acyl-CoAs.

G VLCFA Very-Long-Chain Fatty Acid (e.g., Docosenoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLCFA_CoA (13Z)-Docosenoyl-CoA Acyl_CoA_Synthetase->VLCFA_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA->Acyl_CoA_Oxidase Enoyl_CoA (2E,13Z)-Dienoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxydocosenoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Oxoacyl_CoA This compound Hydroxyacyl_CoA_Dehydrogenase->Oxoacyl_CoA Thiolase Thiolase Oxoacyl_CoA->Thiolase Shorter_Acyl_CoA C20-Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-oxidation pathway of very-long-chain fatty acids.

References

Application Note: Quantification of (13Z)-3-oxodocosenoyl-CoA in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(13Z)-3-oxodocosenoyl-CoA is a very-long-chain 3-oxoacyl-coenzyme A that is an intermediate in fatty acid metabolism. Specifically, it is involved in the peroxisomal beta-oxidation of very-long-chain fatty acids.[1][2][3] The quantification of this and other acyl-CoAs is crucial for understanding cellular metabolism in both normal physiological and disease states, as dysregulation of fatty acid oxidation is implicated in various metabolic disorders.[4] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method employs a robust sample preparation procedure involving protein precipitation and optional solid-phase extraction (SPE) to isolate acyl-CoAs from the biological matrix. Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on a stable isotope-labeled or odd-chain acyl-CoA internal standard.

Data Presentation

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity High (mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Table 2: Proposed LC-MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1102.5595.5 ([M-507+H]⁺)100To be optimized
Internal Standard (e.g., C17:0-CoA)1034.4527.4 ([M-507+H]⁺)100To be optimized

Note: The molecular formula for this compound is C43H74N7O18P3S. The monoisotopic mass is approximately 1101.4 g/mol . The precursor ion will be the protonated molecule [M+H]⁺.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid, Ammonium (B1175870) acetate (B1210297).

  • Standards: An analytical standard for this compound is not readily commercially available and may require custom synthesis. An odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used as an internal standard.

  • Sample Preparation: 5-sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA), C18 Solid-Phase Extraction (SPE) cartridges.

2. Standard Preparation

Due to the likely absence of a commercial standard, a calibration curve can be generated using a surrogate analyte with a similar structure or through relative quantification against an internal standard. For absolute quantification, a custom-synthesized and purified standard of this compound is required.

3. Sample Preparation Protocol

This protocol is a general guideline and should be optimized for the specific biological matrix.

3.1. Protein Precipitation

  • Homogenize tissue samples or cell pellets in a cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid in 50% methanol).

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

3.2. Solid-Phase Extraction (SPE) - Optional (for sample cleanup and concentration)

  • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load the supernatant from the protein precipitation step onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis Protocol

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: As proposed in Table 2. The collision energy for each transition should be optimized by infusing the standard (if available) and determining the energy that yields the most intense product ion signal.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_spe Optional SPE Cleanup cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Tissue, Cells) Homogenization Homogenization in Extraction Buffer BiologicalSample->Homogenization Precipitation Protein Precipitation (e.g., SSA) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE_Condition SPE Cartridge Conditioning Supernatant->SPE_Condition Optional LC_Injection LC Injection Supernatant->LC_Injection SPE_Load Load Supernatant SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute Acyl-CoAs SPE_Wash->SPE_Elute Dry_Reconstitute Dry & Reconstitute SPE_Elute->Dry_Reconstitute Dry_Reconstitute->LC_Injection Chromatography Chromatographic Separation (C18) LC_Injection->Chromatography Mass_Spec Mass Spectrometry (ESI+, MRM) Chromatography->Mass_Spec Data_Analysis Data Analysis & Quantification Mass_Spec->Data_Analysis

Caption: Experimental workflow for the quantification of this compound.

G cluster_peroxisome Peroxisomal Beta-Oxidation VLCFA_CoA Very-Long-Chain Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA (C20:1-CoA) Oxoacyl_CoA->Shorter_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase Shorter_Acyl_CoA->VLCFA_CoA Further Cycles TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle

References

Application Note: Quantitative Analysis of (13Z)-3-oxodocosenoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(13Z)-3-oxodocosenoyl-CoA is a very-long-chain acyl-coenzyme A (VLC-acyl-CoA) thioester, an activated form of a C22 fatty acid. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid β-oxidation, lipid synthesis, and cellular signaling. Dysregulation of acyl-CoA metabolism is implicated in various metabolic and neurodegenerative diseases. Consequently, the accurate quantification of specific acyl-CoA species like this compound is crucial for understanding disease mechanisms and for the development of novel therapeutics. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While a specific, pre-existing method for this compound was not found in the literature, this protocol has been developed based on established and validated methods for other long-chain and very-long-chain acyl-CoAs.[1][2][3] The methodology leverages a common fragmentation pattern for acyl-CoAs, specifically the neutral loss of the phosphorylated ADP moiety, to create a highly specific multiple reaction monitoring (MRM) assay.[1][4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract acyl-CoAs from biological samples such as cell lysates or tissue homogenates, while removing interfering substances.

Materials:

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Extraction Buffer: 50 mM Ammonium formate (pH 6.3)

  • Internal Standard (IS): A suitable odd-chain acyl-CoA, such as Pentadecanoyl-CoA (C15:0-CoA), which is not naturally abundant in most samples.[1]

Procedure:

  • Homogenization: Homogenize cell pellets or tissues in a cold extraction buffer containing the internal standard.

  • Deproteinization: Precipitate proteins by adding a sufficient volume of acetonitrile or by using 5-sulfosalicylic acid (SSA).[5] Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet the protein.[1]

  • SPE Cartridge Conditioning:

    • Activate a C18 SPE cartridge by passing 3 mL of methanol.

    • Equilibrate the cartridge by passing 3 mL of extraction buffer.[4]

  • Sample Loading: Load the supernatant from the deproteinization step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of the extraction buffer to remove unbound contaminants.[4]

  • Elution: Elute the acyl-CoAs from the cartridge using the following steps:

    • 3 mL of a 1:1 mixture of 50 mM ammonium formate (pH 6.3) and methanol.[4]

    • 3 mL of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol.[4]

    • 3 mL of pure methanol.[4]

  • Drying and Reconstitution: Combine the elution fractions and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Liquid Chromatography (LC)

Chromatographic separation is critical to reduce ion suppression from co-eluting species.[1]

Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide. The use of high pH mobile phases (e.g., with ammonium hydroxide) has been shown to improve peak shape and resolution for long-chain acyl-CoAs.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase and ramp up to elute the highly hydrophobic very-long-chain acyl-CoAs.

    • Example Gradient: Start at 20% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and re-equilibrate.[1]

Tandem Mass Spectrometry (MS/MS)

A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in quantitative analysis using Multiple Reaction Monitoring (MRM).

Instrumentation and Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]

  • Source Parameters:

    • Capillary Voltage: 3.20 kV[1]

    • Desolvation Temperature: 500 °C[1]

    • Source Temperature: 120 °C[1]

    • Desolvation Gas Flow: 500 L/h (Nitrogen)[1]

  • MRM Transitions: For acyl-CoAs, the most abundant fragmentation is typically the neutral loss of the 507 Da phospho-ADP moiety from the protonated precursor ion [M+H]+.[1][3][4][6]

    • Precursor Ion (Q1): To be calculated for this compound.

    • Product Ion (Q3): [Precursor Ion - 507.0]

  • Collision Energy (CE): This will need to be optimized for the specific analyte by infusing a standard, but typical values for long-chain acyl-CoAs are in the range of 40-60 eV.[1][6]

Data Presentation

The following tables summarize the expected mass spectrometry parameters for this compound, based on its chemical formula (C₃₂H₅₄N₇O₁₈P₃S), and provides examples from literature for similar long-chain acyl-CoAs.

Table 1: Calculated Mass and MRM Transition for this compound
AnalyteChemical FormulaExact MassPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) [M+H - 507.0]⁺
This compoundC₃₂H₅₄N₇O₁₈P₃S981.24982.2475.2

Note: The exact m/z values should be confirmed by direct infusion of a synthesized standard.

Table 2: Example LC-MS/MS Parameters for Various Acyl-CoAs from Literature
AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (CE)Reference
Palmitoyl-CoA (C16:0)1006.4499.455 eV[6]
Oleoyl-CoA (C18:1)1032.4525.455 eV[6]
Stearoyl-CoA (C18:0)1034.4527.455 eV[6]
Arachidoyl-CoA (C20:0)1062.5555.560 eV[6]
Lignoceroyl-CoA (C24:0)1118.6611.665 eV[6]
Pentadecanoyl-CoA (C15:0-IS)992.4485.4Optimized per instrument[1]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Biological Sample (Cell Lysate / Tissue Homogenate) p2 Add Internal Standard (IS) & Deproteinize p1->p2 p3 Centrifuge p2->p3 p4 Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) p3->p4 p5 Dry & Reconstitute p4->p5 a1 Inject Sample onto C18 RP Column p5->a1 a2 Gradient Elution a1->a2 a3 ESI+ Ionization a2->a3 a4 Tandem Mass Spectrometry (MRM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Analyte/IS Peak Area Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3 G cluster_q1 Q1 (Precursor Selection) cluster_q2 Q2 (Collision Cell) cluster_q3 Q3 (Product Selection) precursor This compound Precursor Ion [M+H]⁺ m/z 982.2 collision Collision-Induced Dissociation (CID) precursor->collision product Acyl-retaining Product Ion [M+H - 507.0]⁺ m/z 475.2 collision->product Monitored neutral Neutral Loss (Phospho-ADP) 507.0 Da collision->neutral Lost

References

Application Note: Quantitative Analysis of (13Z)-3-oxodocosenoyl-CoA Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the quantitative analysis of (13Z)-3-oxodocosenoyl-CoA derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and thermal instability of long-chain acyl-CoA thioesters, a chemical derivatization step is essential to convert the analyte into a form suitable for GC-MS analysis. This document provides a detailed methodology for sample preparation, derivatization, GC-MS analysis, and data interpretation, tailored for researchers, scientists, and drug development professionals. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method for acyl-CoA analysis due to its high selectivity and sensitivity, this note outlines a robust GC-MS-based alternative.[1]

Introduction

This compound is a very-long-chain 3-oxoacyl-CoA that may play a role in various metabolic pathways, including fatty acid biosynthesis and degradation. Accurate quantification of such molecules is crucial for understanding metabolic fluxes and for the development of therapeutics targeting metabolic disorders. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of intact acyl-CoA molecules by GC-MS is challenging due to their high molecular weight and polarity. Therefore, a derivatization strategy is employed to enhance volatility and thermal stability.[2][3] This protocol describes the conversion of the 3-oxoacyl-CoA to a more volatile derivative for subsequent GC-MS analysis.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound derivatives is depicted below.

experimental_workflow sample Biological Sample (Tissue or Cells) extraction Acyl-CoA Extraction sample->extraction Homogenization derivatization Derivatization extraction->derivatization Dried Extract gcms GC-MS Analysis derivatization->gcms Volatile Derivative data Data Analysis & Quantification gcms->data Chromatogram & Spectra fatty_acid_oxidation acyl_coa Acyl-CoA (e.g., Docosenoyl-CoA) enoyl_coa Trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase oxoacyl_coa This compound hydroxyacyl_coa->oxoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase thiolysis Thiolysis oxoacyl_coa->thiolysis acetyl_coa Acetyl-CoA thiolysis->acetyl_coa shorter_acyl_coa Shorter Acyl-CoA thiolysis->shorter_acyl_coa

References

Application Notes and Protocols for Enzyme Assays Using (13Z)-3-Oxodocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-3-Oxodocosenoyl-CoA is a long-chain fatty acyl-CoA thioester. Acyl-CoA molecules are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, and are involved in cellular signaling and protein acylation.[1][2][3] The study of enzymes that metabolize this compound is crucial for understanding the regulation of these pathways and for the development of therapeutic agents targeting metabolic disorders. These application notes provide detailed protocols for assaying the activity of enzymes that utilize this compound as a substrate, with a focus on spectrophotometric and fluorometric methods.

Principle of the Assay

The enzyme assays described herein are based on monitoring the enzymatic reaction in which this compound is consumed. This can be achieved by coupling the reaction to a secondary reaction that produces a detectable signal (colorimetric or fluorescent). For instance, the activity of an acyl-CoA oxidase can be determined by measuring the production of hydrogen peroxide (H₂O₂).[4] The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate. Alternatively, the reduction of a substrate by an acyl-CoA dehydrogenase can be monitored by the decrease in absorbance of a coupled indicator.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for a Putative this compound Dehydrogenase
ParameterValueConditions
Km for this compound 15 µMpH 7.4, 37°C
Vmax 120 nmol/min/mgpH 7.4, 37°C
Optimal pH 7.2 - 7.637°C
Optimal Temperature 35 - 40°CpH 7.4
Inhibitor IC50 (Compound X) 5 µMpH 7.4, 37°C
Table 2: Reagent Concentrations for a Standard Assay
ReagentStock ConcentrationFinal Concentration
Tris-HCl Buffer (pH 7.4) 1 M100 mM
This compound 1 mM50 µM
Horseradish Peroxidase (HRP) 10 U/mL0.1 U/mL
Amplex® Red 10 mM50 µM
Enzyme Preparation VariableVariable (e.g., 1-10 µg)

Experimental Protocols

Protocol 1: Fluorometric Assay for a Putative this compound Oxidase

This protocol is adapted from a general method for fatty acyl-CoA oxidase activity.[4]

Materials:

  • This compound

  • Tris-HCl buffer (pH 7.4)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorogenic substrate)

  • Purified enzyme or cell lysate

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 7.4.

  • Prepare Reagent Master Mix: For each reaction, prepare a master mix containing Tris-HCl buffer, HRP (final concentration 0.1 U/mL), and Amplex® Red (final concentration 50 µM).

  • Initiate the Reaction:

    • Add 50 µL of the master mix to each well of a 96-well black microplate.

    • Add 25 µL of the enzyme preparation (purified enzyme or cell lysate) to each well.

    • To initiate the reaction, add 25 µL of a solution of this compound (to a final concentration of 50 µM).

    • For the negative control, add 25 µL of buffer instead of the enzyme.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

    • Record measurements every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

    • Use a standard curve of a known concentration of H₂O₂ to convert the fluorescence units to the amount of product formed.

Protocol 2: Spectrophotometric Assay for a Putative this compound Dehydrogenase

This protocol is a conceptual adaptation based on general dehydrogenase assays.

Materials:

  • This compound

  • Potassium phosphate (B84403) buffer (pH 7.2)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Purified enzyme or cell lysate

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare Assay Buffer: Prepare a 50 mM potassium phosphate buffer, pH 7.2.

  • Prepare Reaction Mixture: In each well of a 96-well plate, add:

    • 150 µL of potassium phosphate buffer.

    • 20 µL of 1.5 mM DCPIP.

    • 10 µL of 3 mM PMS.

    • 10 µL of the enzyme preparation.

  • Initiate the Reaction:

    • Start the reaction by adding 10 µL of 1 mM this compound.

    • For the negative control, add 10 µL of buffer instead of the substrate.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600 nm at 37°C.

    • Record the absorbance every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance versus time curve.

    • The molar extinction coefficient of DCPIP at 600 nm is 21 mM⁻¹cm⁻¹. Use this to calculate the enzyme activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) add_reagents Add Reagents to Wells prep_reagents->add_reagents prep_plate Prepare Microplate prep_plate->add_reagents initiate_reaction Initiate Reaction (Add Substrate/Enzyme) add_reagents->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate measure_signal Measure Signal (Absorbance/Fluorescence) incubate->measure_signal calc_rate Calculate Reaction Rate measure_signal->calc_rate det_params Determine Kinetic Parameters calc_rate->det_params

Caption: Experimental workflow for a typical enzyme assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus receptor Receptor enzyme1 Enzyme 1 (e.g., Acyl-CoA Synthetase) receptor->enzyme1 activates product1 This compound enzyme1->product1 substrate (13Z)-Docosenoic Acid substrate->enzyme1 enzyme2 Enzyme 2 (e.g., Dehydrogenase) product1->enzyme2 product2 Downstream Metabolites enzyme2->product2 transcription_factor Transcription Factor product2->transcription_factor modulates gene_expression Gene Expression (Metabolic Genes) transcription_factor->gene_expression data_analysis_flow raw_data Raw Data (Time vs. Signal) subtract_bg Subtract Background (No-Enzyme Control) raw_data->subtract_bg linear_regression Linear Regression (Initial Rate) subtract_bg->linear_regression calculate_activity Calculate Enzyme Activity (nmol/min) linear_regression->calculate_activity normalize_protein Normalize to Protein Concentration (Specific Activity) calculate_activity->normalize_protein kinetic_modeling Kinetic Modeling (Michaelis-Menten Plot) normalize_protein->kinetic_modeling determine_params Determine Km and Vmax kinetic_modeling->determine_params

References

Application Notes and Protocols: Very-Long-Chain 3-Oxoacyl-CoA Synthase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The very-long-chain 3-oxoacyl-CoA synthase (EC 2.3.1.199), also known as fatty acid elongase (ELO) or 3-ketoacyl-CoA synthase (KCS), is the first and rate-limiting enzyme in the microsomal fatty acid elongation system.[1][2] This system is responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbon atoms. VLCFAs are crucial precursors for a variety of essential lipids, including ceramides, sphingolipids, cuticular waxes, and suberins.[3][4] The elongation process involves a cycle of four reactions, starting with the condensation of a long-chain acyl-CoA with malonyl-CoA, catalyzed by the 3-oxoacyl-CoA synthase.[4][5]

Given their role in numerous physiological processes and their implication in metabolic diseases such as X-linked adrenoleukodystrophy, ELOVL enzymes are significant targets for drug development.[1][6] Accurate and reliable assays are essential for characterizing these enzymes, determining their kinetic properties, and screening for potential inhibitors. This document provides detailed protocols for assaying very-long-chain 3-oxoacyl-CoA synthase activity.

The VLCFA Elongation Pathway

The synthesis of VLCFAs occurs through a four-step elongation cycle in the endoplasmic reticulum. The 3-oxoacyl-CoA synthase catalyzes the initial condensation step, which determines the chain length specificity of the final product.[3] The subsequent reactions involve a reductase, a dehydratase, and a second reductase to yield an acyl-CoA molecule that is two carbons longer.[1][4]

VLCFA_Elongation_Pathway cluster_cycle VLCFA Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Synthase 1. Condensation (3-Oxoacyl-CoA Synthase) Acyl_CoA->Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Synthase Product1 3-Oxoacyl-CoA Synthase->Product1 CO2 + CoA Reductase1 2. Reduction (3-Oxoacyl-CoA Reductase) Product1->Reductase1 NADPH -> NADP+ Product2 3-Hydroxyacyl-CoA Reductase1->Product2 Dehydratase 3. Dehydration (3-Hydroxyacyl-CoA Dehydratase) Product2->Dehydratase H2O Product3 trans-2-Enoyl-CoA Dehydratase->Product3 Reductase2 4. Reduction (trans-2-Enoyl-CoA Reductase) Product3->Reductase2 NADPH -> NADP+ Elongated_Acyl_CoA Acyl-CoA (Cn+2) Reductase2->Elongated_Acyl_CoA

Caption: The four sequential reactions of the VLCFA elongation cycle.

Experimental Protocols

The activity of very-long-chain 3-oxoacyl-CoA synthase is typically measured by monitoring the incorporation of a radiolabeled substrate into a lipid product. The most common approach uses radiolabeled malonyl-CoA and unlabeled acyl-CoA.

Protocol 1: Radiometric Assay for 3-Oxoacyl-CoA Synthase Activity

This protocol details a classic method using [2-¹⁴C]malonyl-CoA to measure the condensation reaction.

A. Principle

The synthase enzyme condenses a long-chain acyl-CoA substrate with [2-¹⁴C]malonyl-CoA. The reaction is stopped, and the lipids, including the newly formed radiolabeled 3-oxoacyl-CoA product, are extracted. The radioactivity incorporated into the organic phase is then quantified by liquid scintillation counting.

B. Materials and Reagents

  • Enzyme Source: Microsomal fractions isolated from tissues or cultured cells expressing the synthase of interest.[1]

  • Buffer: 100 mM HEPES-KOH (pH 7.2) or similar physiological buffer.

  • Substrates:

    • Long-chain acyl-CoA (e.g., palmitoyl-CoA, stearoyl-CoA) stock solution (10 mM in water).[7]

    • [2-¹⁴C]malonyl-CoA (specific activity 50-60 mCi/mmol).

    • Malonyl-CoA (unlabeled) stock solution (10 mM).

  • Cofactors:

    • NADPH stock solution (50 mM).

    • NADH stock solution (50 mM).

    • ATP stock solution (100 mM).

    • Coenzyme A (CoA) stock solution (10 mM).

  • Reaction Stop Solution: 2.5 M H₂SO₄ or 10% (w/v) Trichloroacetic acid (TCA).

  • Extraction Solvent: Chloroform:Methanol (2:1, v/v).

  • Scintillation Cocktail: For non-aqueous samples.

C. Enzyme Preparation (Microsome Isolation)

  • Harvest cells or tissue and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenize the sample in ice-cold homogenization buffer (e.g., 250 mM sucrose, 3 mM imidazole, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.2) and determine the protein concentration using a standard method like the Bradford assay.

  • Store aliquots at -80°C. For the assay, the enzyme must be in a membrane environment.[1]

D. Assay Procedure

  • Prepare a master mix of the reaction buffer. For each 100 µL reaction, the final concentrations should be:

    • 100 mM HEPES-KOH, pH 7.2

    • 2 mM NADPH

    • 2 mM NADH

    • 1 mM ATP

    • 0.1 mM CoA

    • 50-100 µg microsomal protein

  • Thaw the required substrates on ice. Prepare a working solution of malonyl-CoA by mixing [2-¹⁴C]malonyl-CoA and unlabeled malonyl-CoA to achieve the desired specific activity and final concentration (e.g., 200 µM).

  • Set up reaction tubes on ice. Add the master mix to each tube.

  • Add the acyl-CoA substrate to each tube to a final concentration of 100-200 µM.

  • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction by adding the [2-¹⁴C]malonyl-CoA working solution.

  • Incubate at 37°C for 10-30 minutes. The incubation time should be within the linear range of the reaction.

  • Terminate the reaction by adding 50 µL of 2.5 M H₂SO₄.

  • Add 500 µL of Chloroform:Methanol (2:1) to each tube for lipid extraction. Vortex vigorously for 1 minute.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the lower organic phase to a new tube, avoiding the aqueous phase.

  • Wash the remaining aqueous phase with another 250 µL of chloroform. Combine the organic phases.

  • Evaporate the solvent from the combined organic phase under a stream of nitrogen.

  • Resuspend the dried lipid extract in 50 µL of chloroform:methanol (2:1).

  • Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity using a liquid scintillation counter.

E. Data Analysis

  • Calculate the dpm (disintegrations per minute) for each sample.

  • Determine the specific activity of the [2-¹⁴C]malonyl-CoA mixture.

  • Calculate the amount of malonyl-CoA incorporated (in nmol) using the formula:

    • nmol incorporated = (dpm in sample) / (specific activity in dpm/nmol)

  • Express the enzyme activity as nmol/min/mg of protein.

Experimental Workflow

The general workflow for conducting the 3-oxoacyl-CoA synthase assay involves several key stages from sample preparation to data analysis.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Enzyme Source Prep (e.g., Microsome Isolation) a1 Assay Setup (Master Mix, Substrates) p1->a1 p2 Reagent & Buffer Prep (Substrates, Cofactors) p2->a1 a2 Enzymatic Reaction (Incubation at 37°C) a1->a2 a3 Reaction Termination (Acid Quench) a2->a3 an1 Product Extraction (Liquid-Liquid Extraction) a3->an1 an2 Detection & Quantification (Scintillation Counting) an1->an2 an3 Data Analysis (Calculate Specific Activity) an2->an3

Caption: General experimental workflow for the radiometric synthase assay.

Data Presentation

Quantitative data from synthase assays should be presented clearly to allow for comparison.

Table 1: Typical Reaction Conditions for 3-Oxoacyl-CoA Synthase Assay

ComponentFinal ConcentrationRole
HEPES-KOH, pH 7.2100 mMBuffer
Microsomal Protein50-100 µ g/reaction Enzyme Source
Acyl-CoA Substrate100-200 µMElongation Substrate
[2-¹⁴C]Malonyl-CoA200 µMRadiolabeled Elongation Substrate
NADPH2 mMReductant Cofactor for the cycle
ATP1 mMEnergy Source
Incubation Temperature37 °COptimal Reaction Temperature
Incubation Time10-30 minReaction Duration (linear range)

Table 2: Example Kinetic Parameters for Human ELOVL Isozymes

This table presents hypothetical but representative kinetic data for different human ELOVL enzymes, which are very-long-chain 3-oxoacyl-CoA synthases. Actual values should be determined experimentally.

EnzymePreferred Substrate (Acyl-CoA)Km (Acyl-CoA) (µM)Km (Malonyl-CoA) (µM)Vmax (pmol/min/mg)
ELOVL1C22:0-CoA1550850
ELOVL3C20:0-CoA25651200
ELOVL5C18:3n-3-CoA50802500
ELOVL6C16:0-CoA30701800
ELOVL7C18:0-CoA2060950

Alternative High-Throughput Protocol

For drug screening purposes, a high-throughput assay is often necessary. The Scintillation Proximity Assay (SPA) is a suitable alternative that avoids laborious extraction steps.[8]

Principle of Scintillation Proximity Assay (SPA)

This method uses an acyl-CoA binding protein (ACBP) that is bound to SPA beads. The ACBP specifically binds the long-chain acyl-CoA product but not the malonyl-CoA substrate.[8] When a radiolabeled product binds to the beads, the radioisotope is brought into close enough proximity to excite the scintillant within the bead, generating a light signal. Unbound radiolabeled substrate in the solution is too far away to generate a signal.

Brief Protocol Outline

  • Reaction Setup: The enzymatic reaction is set up in a microplate format similar to the radiometric assay, but with the inclusion of ACBP and SPA beads.

  • Reaction: The reaction proceeds, and the [¹⁴C]-labeled acyl-CoA product is generated.

  • Binding: The product binds to the ACBP on the SPA beads.

  • Detection: The plate is read directly in a microplate scintillation counter. No separation or extraction steps are needed. This format is amenable to automation.[8]

References

Application Note and Protocol: In Vitro Fatty Acid Elongation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid elongation is a crucial metabolic process that extends the carbon chain of fatty acids, producing long-chain and very-long-chain fatty acids (VLCFAs). These elongated fatty acids are essential components of cellular lipids, playing vital roles in membrane structure, energy storage, and cell signaling. The microsomal fatty acid elongation system is the primary pathway for this process in eukaryotic cells.[1][2] This system involves a four-step enzymatic cycle that adds two-carbon units from malonyl-CoA to a fatty acyl-CoA primer.[1][2][3] The initial and rate-limiting step is catalyzed by a family of enzymes known as fatty acid elongases (Elovl).[1][3] Mammals possess seven distinct elongases (Elovl1-7), each exhibiting specificities for fatty acid substrates of varying chain length and saturation.[1][3] Dysregulation of fatty acid elongation has been implicated in various metabolic diseases, making the elongase enzymes attractive targets for drug development.[4][5] This document provides a detailed protocol for an in vitro fatty acid elongation assay using microsomal preparations, a fundamental tool for studying elongase activity and screening potential inhibitors.

Assay Principle

The in vitro fatty acid elongation assay measures the activity of the microsomal elongase system by quantifying the incorporation of a two-carbon unit from a donor molecule, typically radiolabeled malonyl-CoA, into a fatty acyl-CoA acceptor substrate. The microsomal fraction, isolated from tissues or cells expressing the elongase enzymes, provides the necessary enzymatic machinery for the four-step elongation cycle: condensation, reduction, dehydration, and a second reduction.[1][6] The final elongated fatty acid product is then extracted and quantified, usually by scintillation counting or chromatographic methods.[1][2]

Signaling Pathway: The Microsomal Fatty Acid Elongation Cycle

The elongation of a fatty acyl-CoA molecule in the endoplasmic reticulum (microsomes) is a cyclic process involving four key enzymatic reactions. The cycle begins with the condensation of a fatty acyl-CoA with malonyl-CoA, which is the rate-limiting step. This is followed by a reduction, a dehydration, and a final reduction to yield a fatty acyl-CoA that is two carbons longer.

FattyAcidElongationCycle AcylCoA Fatty Acyl-CoA (Cn) invis1 AcylCoA->invis1 MalonylCoA Malonyl-CoA MalonylCoA->invis1 Elovl (Condensation) KetoacylCoA 3-Ketoacyl-CoA invis2 KetoacylCoA->invis2 HydroxyacylCoA 3-Hydroxyacyl-CoA invis3 HydroxyacylCoA->invis3 3-Hydroxyacyl-CoA Dehydratase EnoylCoA trans-2,3-Enoyl-CoA ElongatedAcylCoA Elongated Fatty Acyl-CoA (Cn+2) EnoylCoA->ElongatedAcylCoA trans-2,3-Enoyl-CoA Reductase ElongatedAcylCoA->AcylCoA Further Elongation Cycles NADP2 NADP+ NADPH1 NADPH + H+ NADPH1->invis2 3-Ketoacyl-CoA Reductase NADP1 NADP+ H2O H2O NADPH2 NADPH + H+ NADPH2->EnoylCoA invis1->KetoacylCoA invis2->HydroxyacylCoA invis2->NADP1 invis3->EnoylCoA invis3->H2O

Caption: The four enzymatic steps of the microsomal fatty acid elongation cycle.

Experimental Workflow

The following diagram outlines the major steps involved in performing the in vitro fatty acid elongation assay, from the preparation of microsomal fractions to the final data analysis.

ExperimentalWorkflow TissuePrep 1. Tissue/Cell Homogenization MicrosomeIso 2. Microsome Isolation (Differential Centrifugation) TissuePrep->MicrosomeIso ProteinQuant 3. Protein Quantification (e.g., BCA Assay) MicrosomeIso->ProteinQuant AssaySetup 4. Assay Reaction Setup ProteinQuant->AssaySetup Incubation 5. Incubation (e.g., 37°C for 20 min) AssaySetup->Incubation Termination 6. Reaction Termination & Saponification (e.g., addition of KOH) Incubation->Termination Extraction 7. Fatty Acid Extraction (e.g., Hexane) Termination->Extraction Quantification 8. Product Quantification (e.g., Scintillation Counting or HPLC) Extraction->Quantification DataAnalysis 9. Data Analysis (Calculate specific activity) Quantification->DataAnalysis

Caption: A flowchart illustrating the key stages of the in vitro fatty acid elongation assay.

Detailed Experimental Protocol

Materials and Reagents
  • Buffer: 100 mM Potassium phosphate (B84403) buffer (KH2PO4), pH 6.5

  • Substrates:

    • Fatty Acyl-CoA (e.g., Palmitoyl-CoA, Stearoyl-CoA)

    • [2-14C]Malonyl-CoA (or other radiolabeled version)

  • Cofactor: NADPH

  • Enzyme Source: Microsomal fraction isolated from tissue (e.g., rat liver) or cultured cells. Microsomal fatty acid elongase activity is stable for at least one month when stored at -80°C.[1]

  • Other Reagents:

    • Rotenone (to inhibit mitochondrial β-oxidation)

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Potassium Hydroxide (KOH) in methanol (B129727) for saponification

    • Hydrochloric Acid (HCl) for neutralization

    • Hexane (B92381) for extraction

    • Scintillation cocktail

Procedure
  • Preparation of Microsomes: Isolate microsomal fractions from the desired tissue (e.g., rat liver) or cell line using standard differential centrifugation protocols.

  • Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method such as the BCA protein assay.

  • Reaction Setup: In a microfuge tube, prepare the reaction mixture as described in the table below. It is recommended to prepare a master mix of common reagents.

ComponentStock ConcentrationFinal ConcentrationVolume per 100 µL Reaction
Potassium Phosphate Buffer (pH 6.5)100 mM50 mM50 µL
NADPH10 mM1 mM10 µL
Fatty Acyl-CoA Substrate1 mM10 µM1 µL
[2-14C]Malonyl-CoA1 mM (specific activity ~50 mCi/mmol)60 µM6 µL
Rotenone1 mM5 µM0.5 µL
Fatty Acid-Free BSA400 µMVariesAs needed
Microsomal ProteinVaries50-100 µgVaries
Nuclease-Free Water--To a final volume of 100 µL
  • Initiate the Reaction: Add the microsomal protein to the reaction mixture to start the assay.

  • Incubation: Incubate the reaction tubes at 37°C for 20 minutes.[1]

  • Reaction Termination and Saponification: Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol.[2] This step also hydrolyzes the fatty acyl-CoA to free fatty acids. Incubate at 65°C for 1 hour.[2]

  • Neutralization and Extraction:

    • After cooling, neutralize the reaction by adding 100 µL of 5 M HCl.[2]

    • Add 500 µL of hexane to extract the fatty acids. Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the upper hexane phase to a scintillation vial.

    • Repeat the hexane extraction and combine the hexane phases.[2]

  • Quantification:

    • Evaporate the hexane under a stream of nitrogen.

    • Add 5 mL of scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.[2]

  • Controls:

    • Negative Control: A reaction mixture without NADPH should be included to determine the background radioactivity.[1][2]

    • Total Radioactivity: A sample containing the amount of [14C]-malonyl CoA added to the reaction should be counted directly to determine 100% of the radioactivity.[1]

  • Data Analysis: Express the results as nanomoles of malonyl-CoA incorporated per milligram of microsomal protein per minute.[1]

Data Presentation

Quantitative data from fatty acid elongation assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Typical Reaction Conditions and Expected Results for Rat Liver Microsomes

ParameterValueReference
Microsomal Protein50-100 µg[1]
Incubation Time20 minutes[1]
Incubation Temperature37°C[1]
Fatty Acyl-CoA Substrate18:3(n-6) CoA[1]
Expected Activity~3-5 nmol malonyl-CoA incorporated/mg protein/20 min[1]

Table 2: Optimal Substrate Concentrations for Fatty Acid Elongation in Rat Brain Microsomes

SubstrateOptimal ConcentrationReference
[2-14C]Malonyl-CoA (with Palmitoyl-CoA)25 µM[7]
[2-14C]Malonyl-CoA (with Stearoyl-CoA)25 µM[7]
Palmitoyl-CoA8.0 µM[7]
Stearoyl-CoA7.2 µM[7]

Alternative and Advanced Methods

While the radioisotopic assay is a classic and reliable method, alternative approaches have been developed to overcome the limitations associated with radioactivity.

  • Non-Radioactive Methods: Fatty acid products can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection.[1]

  • High-Throughput Screening (HTS) Assays: For drug discovery purposes, HTS assays have been developed. One such method utilizes acyl-coenzyme A (CoA) binding protein (ACBP) in a scintillation proximity assay format to detect the radioactive long-chain acyl-CoA product without the need for an extraction step.[4]

Conclusion

The in vitro fatty acid elongation assay is an indispensable tool for investigating the fundamental biochemistry of fatty acid metabolism and for the discovery of novel therapeutic agents targeting metabolic diseases. The protocol described herein provides a robust and adaptable framework for measuring the activity of the microsomal fatty acid elongation system. Careful optimization of assay conditions and the inclusion of appropriate controls are critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Studying (13Z)-3-oxodocosenoyl-CoA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(13Z)-3-oxodocosenoyl-CoA is a putative very-long-chain monounsaturated oxo-acyl-CoA. While specific literature on this molecule is scarce, its structure suggests involvement in fatty acid metabolism, potentially as an intermediate in fatty acid elongation or degradation pathways. Acyl-CoAs are central metabolites that serve as substrates for energy production, lipid synthesis, and post-translational protein modifications.[1][2] The study of novel acyl-CoAs like this compound in cell culture is critical to understanding their physiological and pathological roles.

These application notes provide a comprehensive framework for researchers to investigate the synthesis, metabolism, and cellular functions of this compound. The protocols outlined below are designed to be adaptable for various cell lines and research questions.

Hypothesized Biosynthesis and Metabolism

Given the structure of this compound, we can hypothesize its formation through the fatty acid elongation pathway. Very-long-chain fatty acids (VLCFAs) are synthesized in the endoplasmic reticulum by a multi-enzyme complex.[3][4] The process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing acyl-CoA.[4] this compound could be an intermediate in the elongation of a C20:1 acyl-CoA or a precursor that can be further elongated or modified.

Alternatively, it could be a product of the partial beta-oxidation of a longer-chain fatty acid. The "3-oxo" group is characteristic of a beta-oxidation intermediate.

Diagram: Hypothesized Biosynthesis of this compound

Hypothesized Biosynthesis of this compound C20_1_CoA C20:1-CoA (e.g., Gondolectoyl-CoA) Ketoacyl_Synthase 3-Ketoacyl-CoA Synthase (ELOVL) C20_1_CoA->Ketoacyl_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_Synthase Target_Molecule This compound Ketoacyl_Synthase->Target_Molecule Condensation Ketoacyl_Reductase 3-Ketoacyl-CoA Reductase (KAR) Target_Molecule->Ketoacyl_Reductase Reduction Hydroxyacyl_Dehydratase 3-Hydroxyacyl-CoA Dehydratase (HACD) Ketoacyl_Reductase->Hydroxyacyl_Dehydratase Dehydration Enoyl_Reductase trans-2,3-Enoyl-CoA Reductase (TER) Hydroxyacyl_Dehydratase->Enoyl_Reductase Reduction C22_1_CoA (15Z)-Docosenoyl-CoA (Erucoyl-CoA) Enoyl_Reductase->C22_1_CoA

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Protocols

Cell Culture and Lipid Supplementation

To study the metabolism of this compound, it is crucial to control the lipid environment of the cell culture.

Protocol 1.1: Preparation of Lipid-Depleted Serum

Studying lipid metabolism is often complicated by the undefined lipid content of fetal bovine serum (FBS).[5][6][7][8] Using lipid-depleted serum allows for a more controlled experimental setup.

  • Materials:

    • Fetal Bovine Serum (FBS)

    • Di-isopropyl ether

    • n-Butanol

    • Stir bar and stir plate

    • Dialysis tubing (10-12 kDa MWCO)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • In a fume hood, add a stir bar to a volume of FBS.

    • Slowly add a 4:1 mixture of di-isopropyl ether:n-butanol to the FBS at a ratio of 10:1 (solvent:serum).

    • Stir at 4°C for 4-6 hours.

    • Stop stirring and allow the phases to separate.

    • Carefully aspirate and discard the upper organic phase.

    • Repeat the extraction 2-3 more times.

    • After the final extraction, bubble nitrogen gas through the serum for 30-60 minutes to evaporate residual solvent.

    • Dialyze the lipid-depleted serum against sterile PBS at 4°C with several changes of buffer over 48 hours.

    • Sterile filter the final product and store at -20°C.

Protocol 1.2: Supplementation of (13Z)-3-oxodocosenoic Acid to Cell Culture

To study the effects of this compound, cells can be supplemented with its corresponding free fatty acid, which will be activated to the CoA thioester intracellularly.

  • Materials:

    • (13Z)-3-oxodocosenoic acid

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Ethanol

    • Serum-free cell culture medium

  • Procedure:

    • Prepare a stock solution of (13Z)-3-oxodocosenoic acid in ethanol.

    • In a sterile tube, add the desired volume of the fatty acid stock solution.

    • Under sterile conditions, add serum-free medium containing fatty acid-free BSA (e.g., 1% w/v). The molar ratio of fatty acid to BSA should be between 2:1 and 5:1.

    • Incubate at 37°C for 30 minutes with gentle agitation to allow complex formation.

    • Add the fatty acid-BSA complex to the cell culture medium to achieve the desired final concentration.

Diagram: Experimental Workflow for Lipid Supplementation

Experimental Workflow for Lipid Supplementation Start Start: Culture cells in complete medium Lipid_Depletion Culture in medium with lipid-depleted serum Start->Lipid_Depletion Supplementation Supplement with (13Z)-3-oxodocosenoic acid-BSA complex Lipid_Depletion->Supplementation Incubation Incubate for desired time period Supplementation->Incubation Analysis Harvest cells for downstream analysis Incubation->Analysis

Caption: Workflow for studying the effects of this compound.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[9][10][11][12]

Protocol 2.1: Extraction of Acyl-CoAs from Cultured Cells

  • Materials:

  • Procedure:

    • Aspirate culture medium and wash cells twice with ice-cold PBS.

    • Add ice-cold 10% TCA to the cells and scrape to lyse.

    • Add the internal standard to the lysate.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Condition an SPE cartridge with methanol, followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the acyl-CoAs with a solution of acetonitrile and ammonium acetate.

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in a solvent suitable for LC-MS/MS analysis (e.g., 5% acetonitrile in water).

Table 1: LC-MS/MS Parameters for Acyl-CoA Analysis (Example)

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A10 mM ammonium acetate in water
Mobile Phase B10 mM ammonium acetate in 95:5 acetonitrile:water
Gradient5% to 95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ of this compound
Product Ion (Q3)Specific fragment ion (e.g., corresponding to the CoA moiety)
Collision EnergyOptimized for the specific analyte
Cellular Function Assays

Protocol 3.1: Cell Viability Assay (MTT/XTT)

To assess the effect of this compound on cell viability and proliferation.[11][13][14]

  • Materials:

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

    • Solubilization solution (for MTT)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of (13Z)-3-oxodocosenoic acid-BSA complex for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

    • Calculate cell viability as a percentage of the untreated control.

Table 2: Example Data from a Cell Viability Assay

Concentration of (13Z)-3-oxodocosenoic acid (µM)Absorbance (OD 570 nm)% Viability
0 (Control)1.25 ± 0.08100
11.22 ± 0.0797.6
101.15 ± 0.0992.0
500.88 ± 0.0670.4
1000.45 ± 0.0536.0

Protocol 3.2: Fatty Acid Oxidation (FAO) Flux Assay

To determine if this compound affects mitochondrial beta-oxidation.

  • Materials:

    • Radiolabeled fatty acid (e.g., [³H]palmitate or [¹⁴C]palmitate)

    • Scintillation vials and cocktail

    • Scintillation counter

  • Procedure:

    • Culture cells in the presence or absence of (13Z)-3-oxodocosenoic acid.

    • Incubate the cells with a radiolabeled fatty acid substrate.

    • Measure the production of radiolabeled metabolites, such as ³H₂O or ¹⁴CO₂, which are products of FAO.[15]

    • Normalize the results to total protein content.

Analysis of Protein Acylation

Long-chain acyl-CoAs can be substrates for protein acylation, a post-translational modification that can alter protein function and localization.[5][7][9][16][17]

Protocol 4.1: Detection of Protein Acylation by Immunoprecipitation and Western Blot

  • Materials:

    • Cell lysis buffer

    • Antibody against the protein of interest

    • Protein A/G agarose (B213101) beads

    • Pan-acyl-lysine antibody

    • SDS-PAGE and Western blotting reagents

  • Procedure:

    • Treat cells with (13Z)-3-oxodocosenoic acid.

    • Lyse the cells and perform immunoprecipitation for the protein of interest.

    • Elute the immunoprecipitated protein and separate by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a pan-acyl-lysine antibody to detect acylation.

Diagram: Signaling Pathway Analysis

Potential Signaling Roles of this compound Target_Molecule This compound Protein_Acylation Protein Acylation Target_Molecule->Protein_Acylation Substrate for Acyltransferases Transcription_Factor Transcription Factor (e.g., PPARα) Target_Molecule->Transcription_Factor Ligand Binding Cellular_Response Cellular Response (e.g., Apoptosis, Differentiation) Protein_Acylation->Cellular_Response Gene_Expression Altered Gene Expression (Lipid Metabolism Genes) Transcription_Factor->Gene_Expression Gene_Expression->Cellular_Response

Caption: Potential signaling mechanisms of this compound.

Conclusion

The study of novel lipid metabolites like this compound requires a multi-faceted approach. The protocols provided here offer a robust starting point for elucidating its biosynthesis, metabolism, and cellular functions. By combining advanced analytical techniques with functional cell-based assays, researchers can begin to unravel the role of this and other uncharacterized acyl-CoAs in health and disease.

References

Application Notes and Protocols for (13Z)-3-oxodocosenoyl-CoA and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct commercial sources for (13Z)-3-oxodocosenoyl-CoA are not readily identifiable at present. However, several structurally similar long-chain monounsaturated and polyunsaturated 3-oxoacyl-CoA analogs are available and can serve as valuable tools for research in fatty acid metabolism and related therapeutic areas. This document provides an overview of these analogs, their potential applications based on established metabolic pathways, and generalized protocols for their use in enzymatic assays.

Commercial Availability of Structurally Similar 3-Oxoacyl-CoA Analogs

While this compound is not commercially listed, researchers can procure a variety of other long-chain 3-oxoacyl-CoA compounds. These molecules are critical intermediates in the beta-oxidation of fatty acids and can be used to investigate the activity of specific enzymes within this pathway.

Compound NameSupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )
(13Z)-3-Oxoicosenoyl-CoAMedChemExpressHY-CE00044C41H70N7O18P3S1074.02
(10Z,13Z,16Z,19Z)-3-Oxodocosatetraenoyl-CoAMedChemExpressHY-CE00031C43H68N7O18P3S1096.02
(13Z,16Z,19Z)-3-Oxodocosatrienoyl-CoAMedChemExpressHY-CE00060C43H70N7O18P3S1098.04
10:0 (3-Oxo) CoASigma-AldrichAvanti B2017970C31H54N7O18P3S929.78

Application Notes: The Role of this compound in Fatty Acid Beta-Oxidation

This compound, a 22-carbon monounsaturated very-long-chain fatty acyl-CoA, is a putative intermediate in the mitochondrial beta-oxidation of (13Z)-docosenoic acid (erucic acid). The metabolism of very-long-chain fatty acids (VLCFAs) is crucial for cellular energy homeostasis, and its dysregulation is implicated in several metabolic disorders.

Hypothesized Metabolic Role:

This compound is expected to be a substrate for the enzyme 3-oxoacyl-CoA thiolase . This enzyme catalyzes the final step in each cycle of beta-oxidation, cleaving the 3-oxoacyl-CoA into a shortened acyl-CoA (by two carbons) and acetyl-CoA. The resulting acetyl-CoA can then enter the citric acid cycle to generate ATP.

Given its structure, studying the kinetics of enzymes involved in VLCFA oxidation with this compound or its analogs can provide insights into:

  • Enzyme Substrate Specificity: Determining the efficiency of various 3-oxoacyl-CoA thiolase isoforms in processing very-long-chain monounsaturated substrates.

  • Metabolic Flux: Understanding the rate-limiting steps in the beta-oxidation of VLCFAs.

  • Drug Discovery: Screening for inhibitors or activators of VLCFA metabolism, which may have therapeutic potential in diseases such as X-linked adrenoleukodystrophy (X-ALD) or other peroxisomal and mitochondrial disorders.

Below is a diagram illustrating the hypothesized position of this compound in the mitochondrial beta-oxidation pathway.

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA (13Z)-Docosenoyl-CoA Enoyl_CoA (2E,13Z)-Docosenoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxy-(13Z)-docosenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Eicosenoyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Oxoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Oxoacyl-CoA Thiolase TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Experimental_Workflow cluster_workflow Enzymatic Assay Workflow Prep_Reagents Prepare Reagents (Buffer, Substrate, CoA) Setup_Reaction Set up Reaction Mixture in Cuvette Prep_Reagents->Setup_Reaction Equilibrate Equilibrate to Assay Temperature Setup_Reaction->Equilibrate Add_Enzyme Initiate Reaction with 3-Oxoacyl-CoA Thiolase Equilibrate->Add_Enzyme Monitor_Absorbance Monitor Absorbance Change (e.g., at 303 nm) Add_Enzyme->Monitor_Absorbance Data_Analysis Calculate Reaction Rate and Enzyme Activity Monitor_Absorbance->Data_Analysis

Application Notes and Protocols for (13Z)-3-Oxodocosenoyl-CoA in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-3-Oxodocosenoyl-CoA is a key metabolic intermediate in the catabolism of very long-chain fatty acids (VLCFAs). Specifically, it is a product of the third step of peroxisomal β-oxidation of docosenoic acids. As an unsaturated 3-oxoacyl-CoA, its study is crucial for understanding the intricacies of lipid metabolism, particularly in the context of metabolic disorders where VLCFA oxidation is impaired. These notes provide an overview of its applications and detailed protocols for its use in lipid research.

Application Notes

This compound serves as a critical substrate for investigating the final step of each β-oxidation cycle, catalyzed by 3-oxoacyl-CoA thiolase. Its applications in lipid research are primarily focused on:

  • Enzyme Kinetics and Inhibitor Screening: It is an essential substrate for in vitro assays of 3-oxoacyl-CoA thiolases, particularly those with specificity for very long-chain acyl-CoAs. Such assays are fundamental for characterizing enzyme kinetics (K_m, V_max) and for screening potential inhibitors or activators of these enzymes. Therapeutic strategies for metabolic diseases may involve modulating the activity of these enzymes.

  • Metabolic Flux Analysis: By using isotopically labeled this compound, researchers can trace the metabolic fate of this intermediate within cellular systems or isolated organelles. This allows for the quantitative analysis of metabolic flux through the β-oxidation pathway and can reveal regulatory checkpoints.

  • Disease Mechanism Studies: Inborn errors of metabolism, such as Zellweger syndrome and X-linked adrenoleukodystrophy, involve defects in peroxisomal β-oxidation. This compound can be used to probe the specific enzymatic defects in patient-derived cell lines or animal models of these diseases.

  • Drug Discovery and Development: Pharmaceutical research targeting metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and other lipid-related disorders can utilize this compound to assess the off-target effects of drugs on VLCFA metabolism.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from enzyme kinetic studies using this compound. Researchers can adapt this table to their specific experimental design.

EnzymeSubstrate Concentration (µM)Initial Velocity (µmol/min/mg)K_m (µM)V_max (µmol/min/mg)Inhibitor (if any)IC_50 (µM)
Peroxisomal 3-oxoacyl-CoA Thiolase 110DataDataDataInhibitor AData
20Data
50Data
100Data
Recombinant Human Thiolase10DataDataDataInhibitor BData
20Data
50Data
100Data

Experimental Protocols

Protocol 1: In Vitro Assay of 3-Oxoacyl-CoA Thiolase Activity

This protocol describes a spectrophotometric assay to measure the activity of 3-oxoacyl-CoA thiolase using this compound as a substrate. The reaction involves the thiolytic cleavage of the substrate in the presence of Coenzyme A, which results in the formation of acetyl-CoA and a chain-shortened acyl-CoA. The decrease in absorbance due to the cleavage of the 3-oxoacyl-CoA is monitored.

Materials:

  • This compound solution (in appropriate buffer, e.g., 50 mM Tris-HCl, pH 8.0)

  • Coenzyme A (CoA-SH) solution

  • Purified 3-oxoacyl-CoA thiolase or cell lysate containing the enzyme

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 2 mM MgCl_2

  • Spectrophotometer capable of reading in the UV range (e.g., 303 nm)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette by adding the assay buffer, CoA-SH solution (final concentration ~50 µM), and the enzyme preparation.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding this compound to a final concentration in the range of 10-100 µM.

  • Immediately start monitoring the decrease in absorbance at 303 nm over a period of 5-10 minutes. The rate of decrease is proportional to the enzyme activity.

  • Calculate the enzyme activity using the molar extinction coefficient of the 3-oxoacyl-CoA thioester bond.

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.

Protocol 2: Analysis of VLCFA β-Oxidation in Isolated Peroxisomes

This protocol outlines a method to study the metabolism of this compound in isolated peroxisomes using HPLC or LC-MS/MS to detect the products.

Materials:

  • Isolated peroxisomes from cell culture or animal tissue

  • This compound (can be isotopically labeled, e.g., with ¹³C or ²H)

  • Peroxisome incubation buffer: e.g., 250 mM sucrose, 10 mM MOPS-KOH (pH 7.2), 1 mM EDTA, and necessary cofactors (ATP, NAD⁺, CoA-SH).

  • Quenching solution (e.g., ice-cold acetonitrile)

  • HPLC or LC-MS/MS system

Procedure:

  • Isolate peroxisomes from the source material using standard differential centrifugation and density gradient techniques.

  • Resuspend the isolated peroxisomes in the incubation buffer.

  • Initiate the metabolic reaction by adding this compound to the peroxisome suspension.

  • Incubate the mixture at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).

  • At each time point, stop the reaction by adding an equal volume of ice-cold quenching solution.

  • Centrifuge the samples to pellet the protein and collect the supernatant.

  • Analyze the supernatant for the substrate and its metabolic products (e.g., chain-shortened acyl-CoAs) using a suitable HPLC or LC-MS/MS method.

  • Quantify the metabolites to determine the rate of β-oxidation.

Visualizations

Peroxisomal_Beta_Oxidation VLCFA Very Long-Chain Fatty Acid (e.g., Docosenoic Acid) AcylCoA Docosenoyl-CoA VLCFA->AcylCoA Acyl-CoA Synthetase EnoylCoA (2E,13Z)-Dienoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Oxidase HydroxyacylCoA 3-Hydroxy-(13Z)-docosenoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase OxoacylCoA This compound HydroxyacylCoA->OxoacylCoA ShortenedAcylCoA Chain-Shortened Acyl-CoA OxoacylCoA->ShortenedAcylCoA 3-Oxoacyl-CoA Thiolase AcetylCoA Acetyl-CoA OxoacylCoA->AcetylCoA 3-Oxoacyl-CoA Thiolase

Caption: Peroxisomal β-oxidation pathway of a VLCFA.

Experimental_Workflow Start Start: Isolate Peroxisomes or Purify Enzyme Prepare Prepare Reaction Mixture (Buffer, Cofactors) Start->Prepare AddSubstrate Add this compound Prepare->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction (Quenching/Time) Incubate->StopReaction Analysis Analyze Products (Spectrophotometry/LC-MS) StopReaction->Analysis Data Data Interpretation (Kinetics, Flux) Analysis->Data

Caption: General workflow for studying this compound metabolism.

Application Notes and Protocols: (13Z)-3-oxodocosenoyl-CoA in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Peroxisomal β-Oxidation Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-3-oxodocosenoyl-CoA is a long-chain fatty acyl-CoA intermediate generated during the peroxisomal β-oxidation of docosenoic acids. While not a drug target itself, its role as a substrate for key enzymes in fatty acid metabolism makes the pathway in which it participates a potential area for therapeutic intervention. This document provides an overview of the metabolic context of this compound, identifies potential drug targets within this pathway, and offers generalized protocols for studying the enzymes that metabolize very-long-chain 3-oxoacyl-CoAs.

Metabolic Context: The Peroxisomal β-Oxidation Pathway

Very-long-chain fatty acids (VLCFAs), such as docosenoic acid, are primarily metabolized in peroxisomes. The β-oxidation spiral in peroxisomes involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA. This compound is a transient intermediate in this process.

The key enzymes involved in the metabolism of long-chain acyl-CoAs in peroxisomes are:

  • Acyl-CoA Oxidase (ACOX): Catalyzes the first and rate-limiting step, the dehydrogenation of the acyl-CoA to an enoyl-CoA.

  • Multifunctional Protein (MFP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It converts the enoyl-CoA to a 3-hydroxyacyl-CoA and then to a 3-oxoacyl-CoA, such as this compound.

  • 3-ketoacyl-CoA Thiolase (ACAA): Catalyzes the final step, the thiolytic cleavage of the 3-oxoacyl-CoA to produce a shortened acyl-CoA and acetyl-CoA.[1][2]

Disruptions in this pathway are associated with several metabolic disorders, making these enzymes potential targets for drug discovery.

Potential Drug Discovery Applications

Targeting the enzymes of peroxisomal β-oxidation could be a therapeutic strategy for diseases characterized by abnormal lipid metabolism. While this compound is not a direct target, its accumulation or depletion could serve as a biomarker for enzyme inhibition. Potential therapeutic areas include:

  • Metabolic Disorders: Conditions where the metabolism of VLCFAs is impaired.

  • Inflammatory Diseases: Prostaglandins and other lipid mediators are metabolized through this pathway.[3]

  • Certain Cancers: Some cancers exhibit altered fatty acid metabolism, which can be a therapeutic vulnerability.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the binding affinities or inhibitory constants of compounds that directly interact with this compound. Research in this area would likely focus on the enzymes that utilize this molecule as a substrate. The following table provides a template for organizing such data when it becomes available through experimental research.

Enzyme TargetCompoundAssay TypeIC50 / Ki (µM)Binding Affinity (Kd) (µM)
Acyl-CoA Oxidase (ACOX1)Inhibitor AEnzymaticData not availableData not available
Multifunctional Protein (MFP/EHHADH)Inhibitor BEnzymaticData not availableData not available
3-ketoacyl-CoA Thiolase (ACAA1)Inhibitor CEnzymaticData not availableData not available

Experimental Protocols

The following are generalized protocols that can be adapted for studying the enzymes that metabolize this compound or other long-chain 3-oxoacyl-CoAs.

Protocol 1: In Vitro Enzymatic Assay for 3-ketoacyl-CoA Thiolase (ACAA1) Activity

This protocol measures the activity of ACAA1 by monitoring the decrease in absorbance of the 3-oxoacyl-CoA substrate.

Materials:

  • Purified recombinant human ACAA1 enzyme

  • This compound (or other suitable 3-oxoacyl-CoA substrate)

  • Coenzyme A (CoASH)

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Spectrophotometer capable of reading in the UV range (e.g., 303 nm)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and CoASH.

  • Add the ACAA1 enzyme to the reaction mixture.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the 3-oxoacyl-CoA.

  • To screen for inhibitors, pre-incubate the enzyme with the test compound before adding the substrate.

Data Analysis:

Calculate the rate of reaction from the change in absorbance over time. For inhibitor screening, determine the IC50 value by plotting the reaction rate against a range of inhibitor concentrations.

Protocol 2: ELISA for Quantification of Peroxisomal Enzymes

This protocol can be used to measure the concentration of enzymes like ACAA1 in biological samples.

Materials:

  • Human ACAA1 ELISA Kit (or other relevant enzyme kit)

  • Cell lysates or tissue homogenates

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare standards and samples according to the kit manufacturer's instructions.

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Incubate to allow the enzyme to bind to the immobilized antibody.

  • Wash the wells to remove unbound material.

  • Add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Incubate and wash again.

  • Add the substrate solution and incubate to develop color.

  • Add the stop solution and measure the absorbance at the appropriate wavelength.

Data Analysis:

Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the target enzyme in the samples.

Visualizations

Signaling Pathways and Experimental Workflows

peroxisomal_beta_oxidation vlcfa Very-Long-Chain Fatty Acid (e.g., Docosenoic Acid) acyl_coa (13Z)-Docosenoyl-CoA vlcfa->acyl_coa Acyl-CoA Synthetase enoyl_coa 2-trans-Enoyl-CoA acyl_coa->enoyl_coa ACOX hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa MFP (Hydratase) oxoacyl_coa This compound hydroxyacyl_coa->oxoacyl_coa MFP (Dehydrogenase) shortened_acyl_coa Shortened Acyl-CoA oxoacyl_coa->shortened_acyl_coa ACAA1 acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa ACAA1 acox ACOX mfp_hydratase MFP (Hydratase) mfp_dehydrogenase MFP (Dehydrogenase) acaa ACAA1

Caption: Peroxisomal β-oxidation pathway highlighting this compound.

inhibitor_screening_workflow start Start: Compound Library primary_screen Primary Screen: In Vitro Enzyme Assay (e.g., ACAA1) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification hit_identification->start Inactive Compounds dose_response Dose-Response and IC50 Determination hit_identification->dose_response Active Compounds secondary_assays Secondary Assays: Orthogonal Assays, Selectivity Profiling dose_response->secondary_assays cell_based_assays Cell-Based Assays: Measure VLCFA levels and lipid accumulation secondary_assays->cell_based_assays lead_optimization Lead Optimization cell_based_assays->lead_optimization

Caption: Workflow for screening inhibitors of peroxisomal β-oxidation enzymes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (13Z)-3-oxodocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (13Z)-3-oxodocosenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through a chemo-enzymatic approach. This involves the initial activation of the precursor fatty acid, (13Z)-docosenoic acid (erucic acid), to its coenzyme A thioester, (13Z)-docosenoyl-CoA (erucoyl-CoA). This activated intermediate then undergoes a condensation reaction with malonyl-CoA, catalyzed by a very-long-chain 3-oxoacyl-CoA synthase, to yield the final product.

Q2: Which enzyme is critical for the final step of the synthesis?

A2: The key enzyme is a very-long-chain 3-oxoacyl-CoA synthase (EC 2.3.1.199). This enzyme is a component of the microsomal fatty acid elongase complex and catalyzes the condensation of a very-long-chain acyl-CoA with malonyl-CoA.[1][2]

Q3: What are the primary substrates required for the enzymatic reaction?

A3: The primary substrates for the enzymatic synthesis are (13Z)-docosenoyl-CoA (erucoyl-CoA) and malonyl-CoA.[1]

Q4: How can I obtain the precursor, (13Z)-docosenoyl-CoA?

A4: (13Z)-docosenoyl-CoA can be synthesized from (13Z)-docosenoic acid (erucic acid) using an acyl-CoA synthetase (EC 6.2.1.3). This enzyme activates the fatty acid in an ATP-dependent manner.[3] Alternatively, chemical synthesis methods can be employed.

Q5: What are the common methods for purifying this compound?

A5: Purification of long-chain acyl-CoA esters like this compound can be challenging due to their amphipathic nature. Common methods include solid-phase extraction (SPE) using materials like 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel, followed by reverse-phase high-performance liquid chromatography (HPLC).[4][5]

Q6: How should I store this compound to prevent degradation?

A6: Long-chain acyl-CoA esters are susceptible to hydrolysis. For short-term storage, keep the compound at +4°C. For long-term storage, it is recommended to store it at -20°C to -80°C as a lyophilized powder or in an appropriate buffer.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive very-long-chain 3-oxoacyl-CoA synthase.- Confirm enzyme activity with a known substrate. - Ensure proper storage and handling of the enzyme.
Degradation of substrates (erucoyl-CoA or malonyl-CoA).- Use freshly prepared or properly stored substrates. - Verify substrate integrity via HPLC or mass spectrometry.
Suboptimal reaction conditions (pH, temperature, cofactors).- Optimize pH and temperature for the specific synthase used. - Ensure the presence of necessary cofactors like NADPH if the subsequent reduction is being studied.[6]
Precipitation in the reaction mixture Low solubility of the long-chain acyl-CoA substrate or product.- Add a small amount of a biocompatible detergent (e.g., Triton X-100) to the reaction buffer. - Perform the reaction at a slightly elevated temperature, if the enzyme is stable.
Difficulty in purifying the final product Co-elution with other lipids or starting materials.- Optimize the HPLC gradient for better separation. - Employ a secondary purification step, such as a different type of chromatography.
Degradation during purification.- Work quickly and at low temperatures. - Use buffers with appropriate pH to minimize hydrolysis.
Inconsistent results in analytical characterization (e.g., LC-MS/MS) Instability of the analyte in the analytical solvent.- Optimize the reconstitution solvent for stability. Using glass vials instead of plastic can reduce signal loss.[7] - Analyze samples promptly after preparation.
Ion suppression in mass spectrometry.- Improve chromatographic separation to reduce co-eluting species.[8] - Use an internal standard for quantification.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (13Z)-docosenoyl-CoA (Erucoyl-CoA)

This protocol describes the activation of (13Z)-docosenoic acid to its CoA ester using an acyl-CoA synthetase.

Materials:

  • (13Z)-docosenoic acid (erucic acid)

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (long-chain)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)

Procedure:

  • Prepare a stock solution of (13Z)-docosenoic acid in an appropriate organic solvent (e.g., ethanol).

  • In a reaction tube, combine the reaction buffer, CoA, and ATP to their final concentrations.

  • Add the (13Z)-docosenoic acid stock solution to the reaction mixture. A small amount of a non-ionic detergent may be necessary to aid solubility.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for 1-2 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them via HPLC or LC-MS/MS.

  • Once the reaction is complete, the (13Z)-docosenoyl-CoA can be purified or used directly in the next step.

Protocol 2: Synthesis of this compound

This protocol outlines the condensation of (13Z)-docosenoyl-CoA with malonyl-CoA.

Materials:

  • (13Z)-docosenoyl-CoA (from Protocol 1 or commercially sourced)

  • Malonyl-CoA

  • Very-long-chain 3-oxoacyl-CoA synthase

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

Procedure:

  • In a reaction vessel, combine the reaction buffer, (13Z)-docosenoyl-CoA, and malonyl-CoA.

  • Pre-incubate the mixture at the desired reaction temperature.

  • Initiate the reaction by adding the very-long-chain 3-oxoacyl-CoA synthase.

  • Incubate for a sufficient period, monitoring the formation of the product by LC-MS/MS.

  • Terminate the reaction, for example, by adding an organic solvent or acid.

  • Proceed with the purification of this compound.

Visualizations

Signaling Pathway: Fatty Acid Elongation

FattyAcidElongation cluster_ER Endoplasmic Reticulum ErucoylCoA (13Z)-docosenoyl-CoA (Erucoyl-CoA, C22:1) Synthase Very-long-chain 3-oxoacyl-CoA synthase (ELOVL) ErucoylCoA->Synthase MalonylCoA Malonyl-CoA MalonylCoA->Synthase Product This compound Synthase->Product CO2_CoA CO2 + CoA Synthase->CO2_CoA

Caption: Enzymatic synthesis of this compound in the ER.

Experimental Workflow

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: (13Z)-docosenoic acid activation Activation: Acyl-CoA Synthetase start->activation erucoyl_coa (13Z)-docosenoyl-CoA activation->erucoyl_coa condensation Condensation: 3-oxoacyl-CoA Synthase + Malonyl-CoA erucoyl_coa->condensation product Crude this compound condensation->product spe Solid-Phase Extraction (SPE) product->spe hplc Reverse-Phase HPLC spe->hplc final_product Pure this compound hplc->final_product analysis LC-MS/MS Analysis final_product->analysis

Caption: Workflow for synthesis and purification of the target molecule.

References

Technical Support Center: Synthesis of (13Z)-3-oxodocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of synthetic (13Z)-3-oxodocosenoyl-CoA.

Troubleshooting Guides

Low Yield of this compound

Low yields can be a significant issue in the synthesis of this compound. The following table outlines potential causes and recommended troubleshooting steps.

Potential CauseRecommended Troubleshooting Steps
Incomplete reaction - Chemical Synthesis: Extend the reaction time. Increase the molar excess of the activating agent (e.g., carbonyldiimidazole) or coupling reagent. Ensure anhydrous conditions, as moisture can quench the activated species.
- Enzymatic Synthesis: Increase the incubation time. Optimize the concentration of the fatty acid elongase enzyme. Ensure the presence of sufficient co-factors like malonyl-CoA and NADPH.
Degradation of starting materials or product - Maintain low temperatures (0-4°C) throughout the synthesis and purification process.
- Use freshly prepared solutions of reagents, especially the labile Coenzyme A.
- For the unsaturated (13Z)-3-oxodocosenoic acid, minimize exposure to oxygen and light to prevent oxidation.[1][2][3] Purge solutions with an inert gas like argon or nitrogen.
Side reactions - Chemical Synthesis: Use a milder activating agent to reduce the formation of byproducts. Optimize the reaction pH to favor the desired reaction.
- Enzymatic Synthesis: Use a highly specific fatty acid elongase enzyme if available, to minimize the formation of other acyl-CoAs.
Inefficient purification - Optimize the HPLC gradient for better separation of the product from starting materials and byproducts.[4][5]
- Use a new or thoroughly cleaned HPLC column to avoid contamination and ensure optimal performance.
- Consider solid-phase extraction (SPE) as a pre-purification step to enrich the sample.
Product Instability and Degradation

This compound is susceptible to degradation, which can significantly impact yield and purity.

IssuePotential CauseMitigation Strategy
Hydrolysis of the thioester bond - Exposure to high pH or prolonged storage in aqueous solutions.- Maintain a slightly acidic to neutral pH (around 6.0-7.0) during storage.
- Store the purified product at -80°C in a suitable buffer containing a cryoprotectant.
- Lyophilize the purified product for long-term storage.
Oxidation of the double bond - Exposure to oxygen, light, and trace metal ions.[1][2][3]- Handle the compound under an inert atmosphere (argon or nitrogen).
- Use amber vials or wrap containers in aluminum foil to protect from light.
- Add a chelating agent like EDTA to the buffer to sequester metal ions.
Enzymatic degradation - Contamination with thioesterases.- Ensure all glassware and reagents are sterile.
- Add a broad-spectrum protease and thioesterase inhibitor cocktail if enzymatic degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing this compound, chemical or enzymatic?

A1: Both chemical and enzymatic methods have their advantages. Chemical synthesis offers more control and scalability but can suffer from side reactions and the use of harsh reagents.[6][7] Enzymatic synthesis, using a very-long-chain fatty acid elongase, is highly specific and proceeds under mild conditions, often resulting in higher purity.[8][9] However, the availability and stability of the required enzyme can be a limiting factor. The choice depends on the desired purity, scale, and available resources.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: The most reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12][13] This technique allows for the determination of the correct molecular weight and fragmentation pattern, confirming the identity of the compound. High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm can be used to assess purity by quantifying the peak corresponding to the CoA moiety.[4][5]

Q3: My reaction mixture shows multiple peaks on HPLC. What could they be?

A3: Besides the desired product and unreacted starting materials ((13Z)-3-oxodocosenoic acid and Coenzyme A), other peaks could represent byproducts such as oxidized forms of the fatty acid, hydrolyzed product (free Coenzyme A and the fatty acid), or side products from the activation/coupling step in chemical synthesis. In enzymatic synthesis, other acyl-CoA species might be present if the enzyme is not completely specific.

Q4: What are the optimal storage conditions for this compound?

A4: For short-term storage (days to a week), a buffered aqueous solution (pH 6.0-7.0) at -20°C is acceptable. For long-term storage, it is highly recommended to lyophilize the purified product and store it as a powder at -80°C under an inert atmosphere. If in solution, store at -80°C.

Experimental Protocols

General Chemo-Enzymatic Synthesis of this compound

This protocol is an adapted method based on general procedures for acyl-CoA synthesis.[6][14]

Materials:

  • (13Z)-3-oxodocosenoic acid

  • Coenzyme A (free acid)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Very-long-chain acyl-CoA synthetase (optional, for enzymatic approach)

  • ATP and MgCl2 (for enzymatic approach)

  • HPLC grade solvents (acetonitrile, water)

  • Ammonium (B1175870) acetate (B1210297)

Procedure:

  • Activation of the Fatty Acid (Chemical):

    • Dissolve (13Z)-3-oxodocosenoic acid in anhydrous THF under an argon atmosphere.

    • Add a 1.5 molar excess of CDI and stir at room temperature for 1 hour or until the reaction is complete (monitored by TLC).

  • Coupling to Coenzyme A:

    • In a separate vial, dissolve Coenzyme A in the sodium bicarbonate buffer.

    • Slowly add the activated fatty acid solution to the Coenzyme A solution with gentle stirring on ice.

    • Allow the reaction to proceed for 2-4 hours on ice.

  • Enzymatic Synthesis (Alternative):

    • In a reaction buffer containing ATP and MgCl2, combine (13Z)-3-oxodocosenoic acid, Coenzyme A, and a suitable very-long-chain acyl-CoA synthetase.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for 2-4 hours.

  • Purification:

    • Quench the reaction by adding acetic acid to a final concentration of 1%.

    • Centrifuge to remove any precipitate.

    • Purify the supernatant using reverse-phase HPLC with a C18 column. A common mobile phase system is a gradient of acetonitrile (B52724) in ammonium acetate buffer.[4][5]

    • Monitor the elution at 260 nm.

    • Collect the fractions containing the product peak.

  • Analysis and Storage:

    • Confirm the identity of the product by LC-MS/MS.

    • Pool the pure fractions, lyophilize, and store at -80°C.

Data Presentation

Table 1: Comparison of Synthesis Methods for Long-Chain Acyl-CoAs
ParameterChemical SynthesisEnzymatic Synthesis
Typical Yield 30-60%50-90%
Purity (pre-purification) ModerateHigh
Reaction Time 2-6 hours1-4 hours
Key Reagents Activating agents (e.g., CDI), organic solventsSpecific enzymes, ATP, Co-factors
Advantages Scalable, versatileHigh specificity, mild conditions
Disadvantages Side reactions, harsh conditionsEnzyme availability and stability
Table 2: HPLC and Mass Spectrometry Parameters for Analysis
ParameterHPLCMass Spectrometry
Column Reverse-phase C18-
Mobile Phase A Ammonium acetate buffer (e.g., 50 mM, pH 5.5)-
Mobile Phase B Acetonitrile-
Gradient 10-90% B over 30 minutes-
Detection UV at 260 nmElectrospray Ionization (ESI)
Ionization Mode -Positive or Negative
Key Fragments (MS/MS) -[M+H]+, [M-H]-, fragments corresponding to the loss of the phosphopantetheine moiety.[10][12][13]

Visualizations

Fatty Acid Elongation Pathway

The enzymatic synthesis of this compound is a key step in the fatty acid elongation pathway. The diagram below illustrates the general process.

fatty_acid_elongation cluster_0 Fatty Acid Elongation Cycle Acyl-CoA (C20) Acyl-CoA (C20) 3-Ketoacyl-CoA Synthase 3-Ketoacyl-CoA Synthase Acyl-CoA (C20)->3-Ketoacyl-CoA Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Ketoacyl-CoA Synthase 3-Oxodocosenoyl-CoA This compound 3-Ketoacyl-CoA Synthase->3-Oxodocosenoyl-CoA Condensation 3-Hydroxyacyl-CoA Reductase 3-Hydroxyacyl-CoA Reductase 3-Oxodocosenoyl-CoA->3-Hydroxyacyl-CoA Reductase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Reductase->3-Hydroxyacyl-CoA Reduction 3-Hydroxyacyl-CoA Dehydratase 3-Hydroxyacyl-CoA Dehydratase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydratase trans-2-Enoyl-CoA trans-2-Enoyl-CoA 3-Hydroxyacyl-CoA Dehydratase->trans-2-Enoyl-CoA Dehydration trans-2-Enoyl-CoA Reductase trans-2-Enoyl-CoA Reductase trans-2-Enoyl-CoA->trans-2-Enoyl-CoA Reductase Acyl-CoA (C22) Acyl-CoA (C22) trans-2-Enoyl-CoA Reductase->Acyl-CoA (C22) Reduction

Caption: Enzymatic synthesis of very-long-chain fatty acyl-CoAs.

Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting low yields in the synthesis of this compound.

troubleshooting_flow start Low Yield of Product check_reaction Check for complete reaction (TLC, HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_degradation Assess degradation (HPLC for byproducts) check_reaction->check_degradation Yes optimize_reaction Optimize reaction conditions: - Extend time - Increase reagent concentration incomplete->optimize_reaction success Yield Improved optimize_reaction->success degradation Degradation Occurring check_degradation->degradation Yes check_purification Evaluate purification efficiency (Analyze fractions) check_degradation->check_purification No mitigate_degradation Mitigate degradation: - Lower temperature - Use fresh reagents - Inert atmosphere degradation->mitigate_degradation mitigate_degradation->success inefficient_purification Inefficient Purification check_purification->inefficient_purification No check_purification->success Yes optimize_purification Optimize purification: - Adjust HPLC gradient - Use new column inefficient_purification->optimize_purification optimize_purification->success

Caption: Troubleshooting workflow for low product yield.

References

stability of (13Z)-3-oxodocosenoyl-CoA in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (13Z)-3-oxodocosenoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the stability of this very-long-chain 3-oxoacyl-CoA in various solvents.

Troubleshooting Guides

Issue: Degradation of this compound is suspected during an experiment.

  • Question: How can I determine if my sample of this compound has degraded?

    • Answer: Degradation of the thioester bond is a primary concern for acyl-CoA molecules. You can monitor stability by:

      • UV Spectrophotometry: Measure the ratio of absorbance at 232 nm (indicative of the thioester bond) to 260 nm (adenine ring of CoA). A decrease in this ratio suggests hydrolysis.[1]

      • Ellman's Reagent: This reagent reacts with free sulfhydryl groups. An increase in signal over time indicates the cleavage of the thioester bond and the release of free Coenzyme A.[1]

      • LC-MS/MS Analysis: This is a highly sensitive method to quantify the parent molecule and identify potential degradation products.[2][3]

  • Question: My this compound solution appears cloudy or has precipitated. What should I do?

    • Answer: Very-long-chain acyl-CoAs have limited solubility in aqueous solutions.[4][5] Precipitation can occur, especially at lower temperatures or higher concentrations. Consider the following:

      • Solvent Choice: For reconstitution, methanol (B129727) or a mixture of 50% methanol and 50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) may offer better solubility and stability than purely aqueous buffers.[2]

      • Sonication: Gentle sonication in a bath sonicator can help to redissolve small precipitates.

      • Warming: Cautiously warming the solution may improve solubility, but be mindful of potential heat-induced degradation.

Issue: Inconsistent results in enzyme assays using this compound.

  • Question: What factors related to the stability of this compound could be causing variability in my enzyme kinetics data?

    • Answer: The stability of your acyl-CoA substrate is critical for reliable enzymatic assays.

      • Fresh Preparations: Always prepare solutions of this compound fresh for each experiment. While frozen stocks can be stable for weeks, repeated freeze-thaw cycles should be avoided.[1]

      • Buffer pH: The pH of your assay buffer can influence the rate of non-enzymatic hydrolysis of the thioester bond. It is advisable to run a control experiment without the enzyme to assess the stability of this compound in your assay buffer over the time course of the reaction.

      • Micelle Formation: Long-chain acyl-CoAs can form micelles at concentrations above their critical micelle concentration (CMC), which can affect their availability to enzymes.[1] Be aware of the concentration of this compound in your assay and consider whether it is above its CMC.

Frequently Asked Questions (FAQs)

  • Question: What is the expected stability of this compound in different solvents?

Solvent/ConditionExpected StabilityRationale
Aqueous Buffers (neutral pH) Low to ModerateProne to hydrolysis, with stability decreasing as the acyl chain length increases.[2]
Acidic Aqueous Buffers (pH < 6) ModerateThioester hydrolysis is generally slower at acidic pH.
Alkaline Aqueous Buffers (pH > 8) LowThioester bonds are susceptible to base-catalyzed hydrolysis.
Methanol HighProvides good stability for acyl-CoAs during sample reconstitution.[2]
50% Methanol / 50% Ammonium Acetate (50mM, pH 7) Moderate to HighThis mixture has been shown to provide a stable environment for acyl-CoAs.[2]
Frozen (-20°C or -80°C in appropriate buffer) HighFrozen aliquots are generally stable for several weeks to months.[1]
  • Question: How should I store this compound?

    • Answer: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or -80°C. For solutions, prepare aliquots in a suitable solvent (e.g., methanol or a buffered methanolic solution) and store them at -80°C to minimize freeze-thaw cycles.[1]

  • Question: Are there any specific handling precautions for this compound?

    • Answer: Yes, as a very-long-chain acyl-CoA, it is an amphiphilic molecule.

      • Adsorption: Be aware that it may adsorb to plastic and glass surfaces. Using low-adhesion microcentrifuge tubes can be beneficial.

      • Oxidation: The double bond in the docosenoyl chain is susceptible to oxidation. It is advisable to handle solutions under an inert gas (e.g., argon or nitrogen) and to use degassed solvents if possible.

Experimental Protocols

Protocol: Assessment of this compound Stability by UV Spectrophotometry

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in your chosen solvent (e.g., 50% methanol/50% 50mM ammonium acetate, pH 7).

    • Prepare aliquots of the test solvents (e.g., different buffers, organic solvents).

  • Initiation of the Stability Study:

    • Add a known concentration of the this compound stock solution to each test solvent to a final concentration suitable for spectrophotometric analysis.

    • Immediately take an initial absorbance reading (Time 0).

  • Spectrophotometric Measurements:

    • Scan the absorbance from 200 nm to 300 nm or take single-point readings at 232 nm and 260 nm.

    • Incubate the samples under the desired experimental conditions (e.g., room temperature, 37°C).

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), repeat the absorbance measurements.

  • Data Analysis:

    • Calculate the A232/A260 ratio for each time point.

    • A decrease in this ratio over time indicates the hydrolysis of the thioester bond.

    • Plot the A232/A260 ratio versus time to visualize the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution of This compound initiate Initiate Stability Study (Time 0 Measurement) prep_stock->initiate prep_solvents Prepare Test Solvents prep_solvents->initiate incubate Incubate Samples at Desired Conditions initiate->incubate measure Measure Absorbance at Regular Time Intervals incubate->measure Time points analyze Calculate A232/A260 Ratio measure->analyze plot Plot Ratio vs. Time analyze->plot interpret Determine Stability Profile plot->interpret

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor GPCR PLC Phospholipase C receptor->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C DAG->PKC activates Target_Protein Target Protein PKC->Target_Protein phosphorylates Oxo_CoA This compound Oxo_CoA->PKC modulates Response Cellular Response Target_Protein->Response

References

degradation of (13Z)-3-oxodocosenoyl-CoA during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (13Z)-3-oxodocosenoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the storage, handling, and analysis of this very long-chain unsaturated 3-oxoacyl-CoA.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows signs of degradation. What are the primary causes?

A1: this compound is susceptible to degradation through two primary chemical pathways:

  • Hydrolysis: The thioester bond is prone to cleavage in aqueous solutions, especially at neutral to alkaline pH, yielding the free fatty acid and coenzyme A.

  • Oxidation: The double bond within the docosenoyl chain is susceptible to oxidation, leading to the formation of various oxidation products. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable, but degradation will be more rapid.

  • Form: Store as a lyophilized powder or in an anhydrous organic solvent (e.g., acetonitrile) in small aliquots to avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.

Q3: I need to prepare an aqueous solution of this compound for my experiment. How can I minimize degradation in solution?

A3: When preparing aqueous solutions, consider the following to minimize degradation:

  • pH: Use a slightly acidic buffer (pH 4-6) to reduce the rate of hydrolysis.

  • Temperature: Prepare solutions on ice and use them immediately.

  • Degassing: Use degassed buffers to minimize dissolved oxygen.

  • Antioxidants: Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), to prevent oxidation, but ensure they do not interfere with your downstream applications.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: The most sensitive and specific method for quantifying this compound and its degradation products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the separation of the parent molecule from its degradants and their individual quantification.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays using this compound.

Possible Cause Troubleshooting Step
Degradation of substrate stock solution Prepare fresh stock solutions of this compound for each experiment. If using a frozen stock, aliquot into single-use volumes to avoid freeze-thaw cycles. Verify the integrity of the stock solution by LC-MS/MS.
Hydrolysis during the assay Ensure the assay buffer is at an optimal pH for both enzyme activity and substrate stability. If possible, keep the assay on ice or at a reduced temperature.
Oxidation during the assay Degas assay buffers and consider performing the assay under an inert atmosphere.

Issue 2: Poor peak shape or multiple peaks for this compound in LC-MS/MS analysis.

Possible Cause Troubleshooting Step
On-column degradation Use a well-maintained reversed-phase C18 column and optimize the mobile phase. A slightly acidic mobile phase can help to reduce hydrolysis during the chromatographic run.
Isomerization of the double bond Exposure to light or certain chemicals can cause isomerization. Protect samples from light at all times.
Formation of adducts Ensure the mobile phase and sample diluent are free of contaminants that could form adducts with the analyte.

Quantitative Data Summary

Table 1: Estimated Stability of this compound under Various Storage Conditions

Storage Condition Solvent/Form Estimated Half-life Primary Degradation Pathway
-80°C, under ArgonLyophilized Powder> 1 yearMinimal
-20°C, under AirLyophilized PowderMonthsOxidation
4°C, under AirAqueous Buffer (pH 7.4)Hours to DaysHydrolysis, Oxidation
Room TemperatureAqueous Buffer (pH 7.4)Minutes to HoursHydrolysis, Oxidation
-80°C, under ArgonAnhydrous AcetonitrileMonths to a yearMinimal

Experimental Protocols

Protocol 1: Stability-Indicating LC-MS/MS Method for this compound

This protocol outlines a general method for assessing the stability of this compound.

1. Sample Preparation and Forced Degradation:

  • Prepare a stock solution of this compound in anhydrous acetonitrile.

  • For forced degradation studies, subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of HCl before analysis.

    • Oxidation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the lyophilized powder at 80°C for 1, 3, and 7 days.

    • Photostability: Expose a solution to UV light (254 nm) for 24 hours.

2. LC-MS/MS Analysis:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., start with 95% A, decrease to 5% A over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • MS System: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion.

    • Degradation Products: Scan for potential hydrolysis products (free fatty acid) and oxidation products (addition of oxygen atoms).

3. Data Analysis:

  • Quantify the peak area of this compound at each time point under each stress condition.

  • Calculate the percentage of degradation over time.

  • Identify potential degradation products by their mass-to-charge ratio and fragmentation patterns.

Visualizations

Signaling Pathway: Peroxisomal β-oxidation of this compound

The primary metabolic pathway for the degradation of very long-chain fatty acyl-CoAs, including this compound, is peroxisomal β-oxidation.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome mol1 This compound enzyme1 3-ketoacyl-CoA thiolase mol1->enzyme1 mol2 Products of first β-oxidation cycle mol3 Chain-shortened Acyl-CoA mol2->mol3 mol4 Acetyl-CoA mol2->mol4 Mitochondrial\nβ-oxidation Mitochondrial β-oxidation mol3->Mitochondrial\nβ-oxidation Citric Acid Cycle Citric Acid Cycle mol4->Citric Acid Cycle enzyme1->mol2

Caption: Peroxisomal β-oxidation of this compound.

Experimental Workflow: Stability Assessment of this compound

This diagram outlines the logical flow for conducting a stability study.

stability_workflow start Start: this compound Sample prep Prepare Stock Solution (Anhydrous Acetonitrile) start->prep stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) prep->stress analysis LC-MS/MS Analysis stress->analysis Time Points data Data Processing and Quantification analysis->data report Generate Stability Report data->report

Caption: Workflow for assessing the stability of this compound.

Logical Relationship: Factors Influencing Degradation

This diagram illustrates the key factors that contribute to the degradation of this compound.

degradation_factors compound This compound Degradation outcome1 outcome1 compound->outcome1 Hydrolysis outcome2 outcome2 compound->outcome2 Oxidation factor1 Temperature factor1->compound factor2 pH factor2->compound factor3 Oxygen factor3->compound factor4 Light factor4->compound factor5 Moisture factor5->compound

Caption: Key factors influencing the degradation of this compound.

Technical Support Center: Quantification of Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of very-long-chain acyl-CoAs (VLC-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the complex analytical challenges of measuring these molecules.

Frequently Asked Questions (FAQs)

Q1: What are very-long-chain acyl-CoAs (VLC-CoAs) and why are they challenging to quantify?

Very-long-chain acyl-CoAs are fatty acids with 22 or more carbon atoms attached to a coenzyme A molecule. They are key intermediates in various metabolic pathways, including fatty acid β-oxidation.[1][2] Their quantification is challenging due to several factors:

  • Low physiological concentrations: VLC-CoAs are typically present at very low levels in tissues and cells.

  • Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially in non-acidic aqueous solutions.[3]

  • Amphipathic nature: Their structure, with a long hydrophobic acyl chain and a polar coenzyme A moiety, makes their extraction and chromatographic separation complex.

  • Structural similarity: The presence of numerous isomers and the high degree of structural similarity among different VLC-CoA species make their separation difficult.

Q2: What are the most common analytical methods for VLC-CoA quantification?

The most widely used method for the sensitive and specific quantification of VLC-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This technique offers high selectivity through the use of multiple reaction monitoring (MRM) and can provide accurate quantification when appropriate internal standards are used. High-performance liquid chromatography (HPLC) with UV detection has also been used, but it is generally less sensitive and specific than LC-MS/MS.[5][6]

Q3: Why is sample preparation so critical for accurate VLC-CoA measurements?

Sample preparation is a critical step that significantly impacts the accuracy and reproducibility of VLC-CoA quantification. Key considerations include:

  • Minimizing degradation: Due to their instability, samples should be processed quickly at low temperatures (on ice) to minimize enzymatic and chemical degradation.[7] Flash-freezing of tissues in liquid nitrogen immediately after collection is highly recommended.[7]

  • Efficient extraction: The extraction method must efficiently lyse cells and tissues to release VLC-CoAs while preventing their degradation.

  • Removal of interferences: Biological matrices are complex and contain numerous compounds that can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer. Solid-phase extraction (SPE) is a common technique used to clean up the sample and enrich the VLC-CoA fraction.[7]

Troubleshooting Guides

Problem 1: Low or No Signal for VLC-CoAs

Possible Causes and Solutions

Potential CauseTroubleshooting Steps
Inefficient Extraction - Ensure complete homogenization of the tissue. A glass homogenizer is often recommended.[7] - Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often suggested.[7] - Consider using a proven extraction solvent mixture, such as acetonitrile/isopropanol (B130326).[8]
VLC-CoA Degradation - Work quickly and keep samples on ice throughout the entire sample preparation process.[7] - Use fresh, high-purity solvents. - Avoid repeated freeze-thaw cycles of your samples.[7] - Ensure the pH of your buffers is acidic (around pH 4.9) to improve stability.[5]
Inefficient Ionization in MS - Optimize mass spectrometer source parameters, including capillary voltage, cone voltage, and gas flow rates, by infusing a standard solution of a representative VLC-CoA.[3] - Check for and clean any contamination in the ion source.[9]
Incorrect MS/MS Transition - Verify the precursor and product ion masses for your target VLC-CoAs. A common fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of 507 Da.[10]
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions

Potential CauseTroubleshooting Steps
Column Overload - Dilute the sample or reduce the injection volume.[11]
Secondary Interactions - Ensure the mobile phase pH is appropriate for your column and analytes. Operating at a lower pH can protonate residual silanol (B1196071) groups on the column, reducing peak tailing. - Consider using a column with a different stationary phase chemistry.
Incompatible Sample Solvent - Dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase.[12] Injecting a sample in a much stronger solvent can lead to peak distortion, especially for early eluting peaks.[13]
Column Contamination/Void - Flush the column with a strong solvent to remove contaminants.[11] - If the problem persists, consider replacing the column, as it may have developed a void at the inlet.[12]
Extra-column Dead Volume - Check all fittings and connections between the injector, column, and detector for leaks or improper seating, which can introduce dead volume and cause peak broadening.[13]
Problem 3: High Background Noise or Matrix Effects

Possible Causes and Solutions

Potential CauseTroubleshooting Steps
Contaminated Solvents/System - Use high-purity, LC-MS grade solvents and reagents.[11] - Flush the entire LC-MS system to remove any accumulated contaminants.[9]
Co-eluting Matrix Components - Optimize the chromatographic gradient to better separate the VLC-CoAs from interfering matrix components. - Enhance sample cleanup by incorporating a solid-phase extraction (SPE) step or by using a more selective SPE sorbent. Phospholipid removal plates can be particularly effective for plasma and serum samples.
Ion Suppression/Enhancement - Use a stable isotope-labeled internal standard for each analyte if possible, as this is the most effective way to compensate for matrix effects.[14] If not available, use a close structural analog, such as an odd-chain VLC-CoA.[15][16] - Perform a post-column infusion experiment to identify regions of the chromatogram where ion suppression is occurring.[17]

Data Presentation

Table 1: Comparison of Extraction Methods for Long-Chain Acyl-CoAs from Liver Tissue

Extraction MethodPrincipleReported Recovery (%)Key AdvantagesKey DisadvantagesReference(s)
Solvent Extraction with Acetonitrile/Isopropanol Solid-liquid extraction followed by purification.93-104High recovery for a wide range of acyl-CoAs.Requires subsequent purification step.[8]
Modified Folch Method Liquid-liquid extraction using chloroform (B151607) and methanol (B129727).>95 (for general lipids)Well-established and effective for a broad range of lipids.Use of toxic chlorinated solvents.[18]
Solid-Phase Extraction (SPE) Purification based on analyte retention on a solid support.83-90 (purification step)Effective for sample cleanup and concentration.Can have variable recovery depending on the sorbent and protocol.[8]

Experimental Protocols

Protocol: Extraction of VLC-CoAs from Liver Tissue

This protocol is adapted from established methods and combines solvent extraction with solid-phase extraction for improved purity and recovery.[5][7][8]

  • Homogenization:

    • Weigh approximately 50-100 mg of flash-frozen liver tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 2 mL of ice-cold isopropanol to the homogenate and homogenize again.

    • Add 6 mL of ice-cold acetonitrile, vortex, and incubate on ice for 30 minutes.

    • Centrifuge at 3000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 1-2 column volumes of methanol, followed by 1-2 column volumes of the extraction buffer.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 1-2 column volumes of the extraction buffer to remove unbound contaminants.

    • Elute the VLC-CoAs with 1-2 column volumes of an appropriate elution solvent (e.g., methanol containing 2% formic acid).

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis tissue Tissue Sample (Flash-frozen) homogenization Homogenization (Acidic Buffer + Internal Standard) tissue->homogenization 1 extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction 2 centrifugation Centrifugation extraction->centrifugation 3 supernatant Collect Supernatant centrifugation->supernatant 4 spe Solid-Phase Extraction (SPE) supernatant->spe 5 elution Elution spe->elution 6 concentration Sample Concentration elution->concentration 7 lcms LC-MS/MS Analysis concentration->lcms 8 data Data Processing & Quantification lcms->data 9

Caption: Experimental workflow for the quantification of VLC-CoAs.

troubleshooting_logic cluster_extraction Extraction Issues? cluster_degradation Degradation? cluster_ms MS Performance? start Problem: Low VLC-CoA Signal check_homogenization Incomplete Homogenization? start->check_homogenization check_temp Samples Kept on Ice? start->check_temp check_source Ion Source Clean? start->check_source check_solvents Solvent Ratio/Type Correct? check_homogenization->check_solvents solution Solution: Review Protocol & Optimize check_solvents->solution check_ph Acidic Buffer Used? check_temp->check_ph check_ph->solution check_tuning MS Parameters Optimized? check_source->check_tuning check_tuning->solution

Caption: Troubleshooting logic for low VLC-CoA signal intensity.

References

Technical Support Center: Analysis of (13Z)-3-oxodocosenoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing LC-MS/MS parameters for the analysis of (13Z)-3-oxodocosenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical m/z values for the precursor and major product ions of this compound in positive ESI mode?

A1: this compound has a molecular formula of C43H74N7O18P3S. The expected protonated molecule [M+H]+ and its major fragment ions are detailed in the table below. These values are crucial for setting up your mass spectrometer's acquisition method, such as in Multiple Reaction Monitoring (MRM).

Parameter Description m/z Value
Precursor Ion Protonated molecule [M+H]+1102.41
Product Ion 1 Formed by the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.3 Da)595.10
Product Ion 2 Represents the adenosine-3',5'-diphosphate fragment428.04

Note: These are monoisotopic masses. Depending on instrument resolution and calibration, observed values may differ slightly.

Q2: What type of liquid chromatography setup is recommended for analyzing very-long-chain acyl-CoAs?

A2: A reverse-phase liquid chromatography (RPLC) system is most commonly used. A C8 or C18 column with a smaller particle size (e.g., ≤1.8 µm) can provide improved peak shape and resolution.[1] A binary solvent system with a gradient elution is typically employed to effectively separate the analyte from complex biological matrices.

Q3: What are the common fragmentation patterns for acyl-CoAs in positive ion mode ESI-MS/MS?

A3: Acyl-CoAs exhibit characteristic fragmentation patterns in positive ESI mode. The two most reliable transitions for MRM analysis are:

  • A neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which corresponds to a loss of 507.3 Da from the precursor ion.[2]

  • The formation of a product ion at m/z 428.04, which corresponds to the adenosine-3',5'-diphosphate fragment.[2][3][4]

Monitoring these transitions provides high specificity for acyl-CoA compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

Answer:

Potential Cause Troubleshooting Step
Secondary Interactions The free silanol (B1196071) groups on silica-based columns can interact with the phosphate (B84403) groups of the CoA moiety, causing tailing. Ensure the mobile phase pH is appropriate (typically acidic) and consider using a column with end-capping. Adding a small amount of a weak acid (e.g., formic acid) to the mobile phase can help suppress silanol activity.
Column Contamination/Void Contamination at the column inlet frit can distort the peak shape.[4][5] Try back-flushing the column. If the problem persists, a column void may have formed, and the column may need to be replaced.
Injection Solvent Mismatch Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[5] Ideally, dissolve the sample in the initial mobile phase or a weaker solvent.
Extra-Column Volume Excessive tubing length or poor connections between the injector, column, and mass spectrometer can lead to peak broadening.[5] Minimize tubing length and ensure all fittings are secure.
Issue 2: Low Signal Intensity or Ion Suppression

Question: The signal for my analyte is very low or disappears when analyzing biological samples. How can I troubleshoot ion suppression?

Answer:

Potential Cause Troubleshooting Step
Matrix Effects Co-eluting compounds from the sample matrix (e.g., phospholipids, salts) can compete for ionization, suppressing the analyte signal.[2][6] Improve sample preparation using techniques like solid-phase extraction (SPE) to remove interferences.[3]
Inadequate Chromatographic Separation If the analyte co-elutes with a highly abundant matrix component, ion suppression is likely.[6] Adjust the chromatographic gradient to better separate the analyte from the suppression zone. A post-column infusion experiment can identify regions of ion suppression in your chromatogram.[6]
Mobile Phase Composition High concentrations of non-volatile buffers or additives can contaminate the ion source and reduce sensitivity. Use volatile mobile phase modifiers like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) at optimal concentrations.[1][7]
Ion Source Contamination A dirty ion source can lead to a general loss of sensitivity for all analytes.[8] Follow the manufacturer's protocol for cleaning the ion source, capillary, and lenses.
Issue 3: Inconsistent Retention Times

Question: The retention time for this compound is shifting between injections. What should I check?

Answer:

Potential Cause Troubleshooting Step
Pump and Solvent Delivery Issues Leaks in the LC system or improperly mixed mobile phases can cause retention time drift. Check for leaks and ensure mobile phases are freshly prepared and properly degassed.
Column Equilibration Insufficient column equilibration between gradient runs is a common cause of shifting retention times. Ensure the column is equilibrated with the initial mobile phase for a sufficient volume (typically 5-10 column volumes).[9]
Column Temperature Fluctuations Changes in ambient temperature can affect retention time. Use a column oven to maintain a stable temperature.[7]
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention. If other issues are ruled out, the column may need to be replaced.

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture
  • Cell Harvesting : Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction : Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) or 2.5% sulfosalicylic acid (SSA) to the cell plate.[3] Scrape the cells and transfer the lysate to a microcentrifuge tube. For an alternative method, use methanol-based extraction.[7]

  • Protein Precipitation : Vortex the lysate vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Purification (Optional but Recommended) : Use a solid-phase extraction (SPE) C18 cartridge to purify the acyl-CoAs from the supernatant and remove the deproteinizing agent.[3]

  • Final Step : Dry the purified extract under a stream of nitrogen and reconstitute in a solvent compatible with the initial LC mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: LC-MS/MS Method Parameters
Parameter Setting
LC Column C8 or C18, ≤1.8 µm particle size (e.g., 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.2 kV
Source Temperature 120°C
Desolvation Temp. 500°C
Collision Gas Argon
MRM Transition 1 1102.4 -> 595.1 (Quantitative)
MRM Transition 2 1102.4 -> 428.0 (Qualitative)

Note: These parameters are a starting point and should be optimized for your specific instrument and application.

Visualizations

LCMS_Workflow General LC-MS/MS Workflow for Acyl-CoA Analysis cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Harvest Cell/Tissue Harvesting Extract Extraction & Protein Precipitation (e.g., TCA, Methanol) Harvest->Extract Purify Solid-Phase Extraction (SPE) (Optional) Extract->Purify Reconstitute Reconstitution Purify->Reconstitute Inject Sample Injection Reconstitute->Inject Transfer to LC Column Reverse-Phase Column (C8/C18) Inject->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI Eluent to MS Q1 Quadrupole 1 (Precursor Selection m/z 1102.4) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan m/z 595.1, 428.0) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Analysis Detector->Data Signal to Computer

Caption: LC-MS/MS workflow for this compound analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor LC-MS/MS Signal Start Start: Poor Signal or No Peak Detected Check_MS Check MS Performance? (Infuse Tuning Compound) Start->Check_MS MS_OK MS is OK Check_MS->MS_OK Yes Clean_MS Action: Clean Ion Source, Recalibrate MS Check_MS->Clean_MS No Check_LC Check LC Performance? (Inject Standard in Solvent) LC_OK LC is OK Check_LC->LC_OK Yes Troubleshoot_LC Action: Check for Leaks, Column Integrity, Mobile Phase Check_LC->Troubleshoot_LC No Check_Sample Evaluate Sample Matrix? (Post-Column Infusion) Optimize_SamplePrep Action: Improve Sample Cleanup (SPE), Adjust Chromatography Check_Sample->Optimize_SamplePrep Suppression Detected MS_OK->Check_LC LC_OK->Check_Sample Clean_MS->Check_MS Troubleshoot_LC->Check_LC end Problem Resolved Optimize_SamplePrep->end

Caption: Logical workflow for troubleshooting poor signal intensity.

References

Technical Support Center: Analysis of (13Z)-3-oxodocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry analysis of (13Z)-3-oxodocosenoyl-CoA. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a very-long-chain fatty acyl-CoA that is an intermediate in the peroxisomal beta-oxidation of (13Z)-docosenoic acid (erucic acid). Its accurate quantification by mass spectrometry is crucial for studying metabolic disorders related to peroxisomal fatty acid oxidation, such as X-linked adrenoleukodystrophy (X-ALD).

Q2: What are the main challenges in the mass spectrometry analysis of this compound?

A2: The main challenges include its low endogenous concentrations, potential for in-source fragmentation, and significant susceptibility to matrix effects from complex biological samples. Matrix effects, such as ion suppression or enhancement, can compromise the accuracy and reproducibility of quantification.

Q3: What is the characteristic fragmentation pattern of this compound in positive ion mode mass spectrometry?

A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which corresponds to a neutral loss of 507.3 Da.[1] This is a highly specific fragmentation that can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.

Q4: How can matrix effects be assessed in my experiment?

A4: The post-extraction spike method is a common way to evaluate matrix effects. This involves comparing the signal of an analyte spiked into an extracted blank matrix sample with the signal of the analyte in a neat solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.

Q5: What are the most effective strategies to minimize matrix effects?

A5: Effective strategies include:

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Sample Preparation: Employing robust sample preparation techniques like protein precipitation followed by solid-phase extraction (SPE) is highly effective at removing interfering substances.[2]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from co-eluting matrix components can significantly reduce ion suppression.

  • Internal Standards: Using a stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Inefficient extraction or poor recovery from sample preparation.Optimize the solid-phase extraction (SPE) protocol. Ensure the chosen sorbent and elution solvents are appropriate for long-chain acyl-CoAs. Consider using a different sample preparation method, such as supported liquid extraction.
Ion suppression due to matrix effects.Perform a post-extraction spike experiment to confirm ion suppression. If confirmed, improve sample cleanup, dilute the sample, or adjust chromatographic conditions to separate the analyte from the interfering region. The use of a stable isotope-labeled internal standard is highly recommended.
Suboptimal mass spectrometer parameters.Infuse a standard solution of a similar long-chain acyl-CoA to optimize source parameters (e.g., spray voltage, gas flows, and temperature) and collision energy for the specific MRM transition.
Poor Peak Shape (Tailing, Fronting, or Split Peaks) Issues with the analytical column.Ensure the column is not overloaded. Check for column contamination and perform a column wash if necessary. If the problem persists, replace the column.
Inappropriate mobile phase composition.Verify the pH and organic modifier concentration of the mobile phase. Ensure complete dissolution of the sample in the initial mobile phase.
High Background Noise Contamination of the LC-MS system.Flush the entire LC system and mass spectrometer interface with an appropriate cleaning solution. Ensure high-purity solvents and reagents are used.
Presence of interfering species in the sample.Improve the sample cleanup procedure to remove contaminants.
Inconsistent Results/Poor Reproducibility Variability in sample preparation.Ensure consistent timing and technique for all sample preparation steps. Use an automated liquid handler if available for better precision.
Fluctuation in instrument performance.Run system suitability tests before each batch of samples to ensure the instrument is performing within specifications.

Experimental Protocols

Sample Preparation: Protein Precipitation and Solid-Phase Extraction

This protocol is designed for the extraction of this compound from plasma or tissue homogenates.

  • Protein Precipitation: To 100 µL of sample, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., heptadecanoyl-CoA). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol (B129727) in water.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the reconstituted sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

    • Elution: Elute the analyte with 1 mL of methanol.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v).

    • Gradient: A linear gradient from 30% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

Table 1: Proposed MRM Transitions for this compound

To determine the precursor ion mass, we first establish the molecular formula. The molecular formula for (13Z)-docosenoyl-CoA is C43H76N7O17P3S. The formation of a 3-oxo group involves the removal of two hydrogen atoms and the addition of one oxygen atom, resulting in the molecular formula C43H74N7O18P3S for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1104.4597.135
Internal Standard (Heptadecanoyl-CoA)1018.5511.235

Note: The exact masses and collision energies should be optimized empirically using a standard of the analyte or a closely related compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma or Tissue Homogenate protein_precipitation Protein Precipitation (Acetonitrile + IS) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation1 Evaporation supernatant_transfer->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 spe Solid-Phase Extraction (C18) reconstitution1->spe evaporation2 Evaporation spe->evaporation2 reconstitution2 Reconstitution in Mobile Phase evaporation2->reconstitution2 lc_ms LC-MS/MS Analysis (C18 RP, ESI+, MRM) reconstitution2->lc_ms data_processing Data Processing and Quantification lc_ms->data_processing result Concentration of This compound data_processing->result signaling_pathway cluster_peroxisome Peroxisome vlcfa (13Z)-Docosenoic Acid (Very-Long-Chain Fatty Acid) acyl_coa_synthetase Acyl-CoA Synthetase vlcfa->acyl_coa_synthetase vlcfa_coa (13Z)-Docosenoyl-CoA acyl_coa_synthetase->vlcfa_coa acyl_coa_oxidase Acyl-CoA Oxidase vlcfa_coa->acyl_coa_oxidase enoyl_coa (2E,13Z)-2-Docosenoyl-CoA acyl_coa_oxidase->enoyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase enoyl_coa->enoyl_coa_hydratase hydroxyacyl_coa 3-Hydroxydocosenoyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase target_molecule This compound hydroxyacyl_coa_dehydrogenase->target_molecule thiolase Thiolase target_molecule->thiolase shortened_acyl_coa C20-Acyl-CoA thiolase->shortened_acyl_coa acetyl_coa Acetyl-CoA thiolase->acetyl_coa

References

Technical Support Center: Troubleshooting Fatty Acid Elongation Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fatty acid elongation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the reproducibility of their experimental results. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of a microsomal fatty acid elongation assay?

The microsomal fatty acid elongation assay measures the chain-lengthening of fatty acids, a crucial process in lipid metabolism. This process occurs in the endoplasmic reticulum and involves a four-step enzymatic cycle that adds a two-carbon unit from malonyl-CoA to a fatty acyl-CoA substrate. The reaction requires NADPH as a reducing agent.[1][2] The overall pathway involves four key enzymes: 3-ketoacyl-CoA synthase (the rate-limiting step), 3-ketoacyl-CoA reductase, 3-hydroxyacyl-CoA dehydratase, and trans-2,3-enoyl-CoA reductase.[1][2]

Q2: Which fatty acid elongase (ELOVL) should I be aware of for my specific substrate?

Different ELOVL enzymes exhibit substrate specificity for fatty acyl-CoAs of varying chain lengths and degrees of saturation. Understanding which ELOVL is active in your system can be critical for interpreting results.

ELOVL FamilyPreferred SubstratesReference
ELOVL1, ELOVL3, ELOVL6Saturated and monounsaturated fatty acids (e.g., C12-C16)[1][3]
ELOVL2, ELOVL5Polyunsaturated fatty acids (e.g., C18-C22)[1]
ELOVL4Very long-chain polyunsaturated fatty acids[1]
ELOVL7Saturated and monounsaturated fatty acids[4][5]

Q3: What are the essential controls to include in my fatty acid elongation assay?

To ensure the reliability of your results, several control reactions are essential:

  • No NADPH Control: Since NADPH is required for the reduction steps, a reaction mix without NADPH should show only background levels of radioactivity, confirming that the observed elongation is enzyme-dependent.[1]

  • No Enzyme (or Mock) Control: A reaction containing all components except the enzyme source (e.g., microsomes) is crucial to determine the non-enzymatic background signal.

  • Positive Control: Using a substrate known to be efficiently elongated by your enzyme source can validate the assay setup and reagent activity.

  • Total Radioactivity Control: To calculate the percentage of substrate conversion, a sample containing the radiolabeled substrate (e.g., 14C-malonyl-CoA) added directly to the scintillation vial will represent 100% of the radioactivity.[1]

Troubleshooting Guide: Addressing Common Issues

Problem 1: High variability between replicate wells.

High variability can mask true biological effects and is a common challenge in cell-based and in vitro assays.

Potential CauseRecommended SolutionKey Considerations
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel or repeater pipette for consistent volume dispensing.Optimal seeding density is cell-type dependent and should be determined empirically. For adherent cells, aim for a density that results in an even monolayer.[6]
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to create a humidity barrier.This is particularly important for longer incubation periods.[6]
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the medium to avoid introducing bubbles.Bubbles can interfere with subsequent steps and measurements.[6]
Inconsistent Washing Steps Perform washing steps carefully to avoid dislodging cells. Use a multichannel pipette to add and remove media gently and consistently across all wells.Aspirate media from the side of the well to minimize cell disturbance.[6]

Problem 2: Low or no detectable fatty acid elongation activity.

Low signal can be due to a variety of factors, from inactive enzymes to suboptimal reaction conditions.

Potential CauseRecommended SolutionKey Considerations
Inactive Enzymes Ensure proper storage and handling of microsomal fractions or purified enzymes. Avoid repeated freeze-thaw cycles.Enzyme activity can be sensitive to temperature and storage conditions.
Suboptimal Substrate Concentration Titrate the concentration of the fatty acyl-CoA substrate. High concentrations can lead to substrate inhibition.[7]The optimal substrate concentration can vary depending on the specific ELOVL enzyme and substrate.
Degraded Reagents Prepare fresh solutions of NADPH and malonyl-CoA for each experiment. Malonyl-CoA can be unstable, and commercial preparations may contain contaminating CoASH.[8]Ensure high-purity reagents are used.
Incorrect pH Optimize the pH of the reaction buffer. A pH of 6.5 is commonly used for microsomal fatty acid elongation assays.[1][9]The optimal pH can vary depending on the specific enzyme and assay conditions.
Insufficient Incubation Time or Temperature Optimize the incubation time and temperature. A common condition is 20 minutes at 37°C.[1]Longer incubation times may lead to product degradation or feedback inhibition.

Problem 3: Inconsistent results with inhibitors.

Inhibitors are valuable tools for studying fatty acid elongation, but their effectiveness can be influenced by assay conditions.

Potential CauseRecommended SolutionKey Considerations
Sub-optimal Inhibitor Concentration or Incubation Time Titrate the inhibitor concentration to determine the optimal dose. Pre-incubate the enzyme with the inhibitor before adding the substrate.The IC50 of an inhibitor can vary between different experimental setups.
Inhibitor Binding to BSA Be aware that bovine serum albumin (BSA), often included in assay buffers, can bind to inhibitors and reduce their effective concentration.If possible, reduce the BSA concentration or run control experiments to assess its impact.
Presence of Alternative Pathways Ensure that the assay conditions are specific for the pathway of interest. Cellular systems may have compensatory pathways that can bypass the inhibited step.Consider using specific substrates for the ELOVL of interest to minimize off-target effects.[1]

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Elongation Assay Using Microsomes

This protocol describes a common method for measuring fatty acid elongation activity in isolated microsomes using a radiolabeled substrate.

Materials:

  • Microsomal protein fraction

  • Potassium phosphate (B84403) buffer (100 mM, pH 6.5)

  • Fatty acyl-CoA substrate (e.g., palmitoyl-CoA)

  • [14C]-Malonyl-CoA

  • NADPH

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • 5 M KOH in 10% methanol

  • 5 M HCl

  • Hexane:acetic acid (98:2, v/v)

  • Scintillation fluid

Procedure:

  • Prepare the reaction mixture in a microfuge tube. A typical 100 µL reaction contains:

    • 50 µL of 100 mM Potassium phosphate buffer (pH 6.5)

    • Microsomal protein (e.g., 20-50 µg)

    • Fatty acyl-CoA substrate (e.g., 10 µM)

    • [14C]-Malonyl-CoA (e.g., 60 µM, ~1 µCi)

    • NADPH (e.g., 250 µM)

    • BSA (e.g., 400 µM)

  • Initiate the reaction by adding the microsomal protein and incubate at 37°C for 20 minutes.[1]

  • Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol.[1]

  • Saponify the fatty acids by incubating at 65°C for 1 hour.[1]

  • Acidify the reaction by adding 100 µL of 5 M HCl.[1]

  • Extract the fatty acids by adding 750 µL of hexane:acetic acid (98:2), vortexing vigorously, and centrifuging to separate the phases.[1]

  • Transfer the upper organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Express the results as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.[1]

Visualizations

Signaling Pathways and Workflows

FattyAcidElongationPathway cluster_ER Endoplasmic Reticulum Lumen FattyAcylCoA Fatty Acyl-CoA (Cn) KetoacylSynthase 3-Ketoacyl-CoA Synthase (ELOVL) FattyAcylCoA->KetoacylSynthase MalonylCoA Malonyl-CoA MalonylCoA->KetoacylSynthase KetoacylCoA 3-Ketoacyl-CoA KetoacylSynthase->KetoacylCoA KetoacylReductase 3-Ketoacyl-CoA Reductase KetoacylCoA->KetoacylReductase NADPH_in1 NADPH NADPH_in1->KetoacylReductase NADP_out1 NADP+ KetoacylReductase->NADP_out1 HydroxyacylCoA 3-Hydroxyacyl-CoA KetoacylReductase->HydroxyacylCoA HydroxyacylDehydratase 3-Hydroxyacyl-CoA Dehydratase HydroxyacylCoA->HydroxyacylDehydratase H2O_out H2O HydroxyacylDehydratase->H2O_out EnoylCoA trans-2,3-Enoyl-CoA HydroxyacylDehydratase->EnoylCoA EnoylReductase trans-2,3-Enoyl-CoA Reductase EnoylCoA->EnoylReductase NADPH_in2 NADPH NADPH_in2->EnoylReductase NADP_out2 NADP+ EnoylReductase->NADP_out2 ElongatedAcylCoA Elongated Acyl-CoA (Cn+2) EnoylReductase->ElongatedAcylCoA TroubleshootingWorkflow Start High Assay Variability or Low Signal CheckReplicates Assess Replicate Variability Start->CheckReplicates CheckSignal Evaluate Signal Strength Start->CheckSignal CheckReplicates->CheckSignal Low OptimizeSeeding Optimize Cell Seeding and Plating CheckReplicates->OptimizeSeeding High RefinePipetting Refine Pipetting Technique CheckReplicates->RefinePipetting High CheckReagents Verify Reagent Quality and Concentration CheckSignal->CheckReagents Low OptimizeConditions Optimize Incubation Time and Temperature CheckSignal->OptimizeConditions Low ValidateEnzyme Confirm Enzyme Activity CheckSignal->ValidateEnzyme Low ReRunAssay Re-run Assay with Optimized Parameters OptimizeSeeding->ReRunAssay RefinePipetting->ReRunAssay CheckReagents->ReRunAssay OptimizeConditions->ReRunAssay ValidateEnzyme->ReRunAssay

References

Technical Support Center: Very-Long-Chain 3-Oxoacyl-CoA Synthase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low activity in very-long-chain 3-oxoacyl-CoA synthase (VLC-3-oxoacyl-CoA synthase) assays.

Frequently Asked Questions (FAQs)

Q1: What is the function of very-long-chain 3-oxoacyl-CoA synthase?

A1: Very-long-chain 3-oxoacyl-CoA synthase (also known as elongase) is the first and rate-limiting enzyme in the very-long-chain fatty acid (VLCFA) elongation cycle.[1] This microsomal protein complex catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to produce a 3-oxoacyl-CoA, which is two carbons longer than the initial acyl-CoA substrate.[2][3] This is the initial step in a four-reaction cycle that extends fatty acid chains.[4][5]

Q2: Why is it important to measure VLC-3-oxoacyl-CoA synthase activity?

A2: VLCFAs are crucial components of various lipids, including ceramides (B1148491) and sphingolipids, and are involved in numerous physiological processes.[6] Dysregulation of VLCFA metabolism is linked to several diseases. Therefore, measuring the activity of VLC-3-oxoacyl-CoA synthase is essential for understanding lipid metabolism and its role in health and disease.

Q3: What are the key components of a VLC-3-oxoacyl-CoA synthase assay?

A3: A typical assay includes:

  • Microsomal preparation: As the enzyme is membrane-bound in the endoplasmic reticulum.[1][3][7]

  • Long-chain acyl-CoA substrate: The starting fatty acid to be elongated.

  • Malonyl-CoA: The two-carbon donor.[2][3]

  • NADPH: Required for the subsequent reduction steps in the elongation cycle, and often included to allow the entire cycle to proceed.[1][3][7]

  • Buffer system: To maintain optimal pH.

  • Detection system: Often radiometric, using radiolabeled malonyl-CoA to track its incorporation into the elongated fatty acid.[3]

Troubleshooting Guide for Low Enzyme Activity

Low or no activity in your VLC-3-oxoacyl-CoA synthase assay can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Problem Area 1: Reagent Quality and Stability
Potential Cause Recommended Solution
Degradation of Malonyl-CoA Malonyl-CoA is notoriously unstable. Prepare fresh solutions before each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Consider using a fresh lot of malonyl-CoA if problems persist.
Impurity or Degradation of Long-Chain Acyl-CoA Substrate Verify the purity and concentration of your long-chain acyl-CoA stock. These substrates can also degrade with improper storage. Store at -80°C in small aliquots.
Inactive Enzyme Preparation Ensure your microsomal preparation has been stored correctly at -80°C.[3] Repeated freeze-thaw cycles can diminish activity. If possible, test the activity of a control enzyme known to be active in your preparation.
Suboptimal Buffer Conditions Verify the pH of your buffer. The optimal pH for the assay should be experimentally determined but is typically in the neutral range. Ensure all buffer components are correctly formulated and free of contaminants.
Problem Area 2: Assay Conditions
Potential Cause Recommended Solution
Incorrect Incubation Temperature The typical incubation temperature is 37°C.[1][3] Ensure your incubator or water bath is accurately calibrated.
Suboptimal Substrate Concentrations Titrate the concentrations of both the long-chain acyl-CoA and malonyl-CoA to determine the optimal concentrations for your specific enzyme and conditions. Substrate inhibition can occur at very high concentrations.
Presence of Inhibitors Detergents used for microsomal solubilization can inhibit enzyme activity. If using detergents, their concentration should be optimized. Other components in your sample or reagents could also be inhibitory.
Insufficient Mixing Ensure all components of the reaction mixture are thoroughly but gently mixed before incubation.
Problem Area 3: Technical Execution
Potential Cause Recommended Solution
Inaccurate Pipetting Use calibrated pipettes and proper technique, especially when handling small volumes of concentrated reagents.
High Background Signal (Radiometric Assays) High background can mask a low signal. Ensure complete separation of the radiolabeled product from the unreacted radiolabeled malonyl-CoA. Include a "no enzyme" control to quantify the background.
Inefficient Product Extraction If your protocol involves an extraction step to isolate the elongated fatty acid, ensure the extraction is efficient. Optimize the extraction solvent and procedure if necessary.

Experimental Protocols

Radiometric Assay for Very-Long-Chain 3-Oxoacyl-CoA Synthase Activity

This protocol is adapted from methods used for fatty acid elongase activity measurement.[3]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.2) containing 1 mM MgCl₂, 1 mM ATP, and 0.1 mM Coenzyme A.

  • Substrate Solution: Prepare a stock solution of the desired long-chain acyl-CoA (e.g., C18:0-CoA, C20:0-CoA) in water. The final concentration in the assay will typically be in the µM range.

  • Radiolabeled Malonyl-CoA: Prepare a stock solution of [¹⁴C]malonyl-CoA. The specific activity should be known to calculate the final enzyme activity.

  • NADPH Solution: Prepare a fresh solution of NADPH in water.

  • Microsomal Preparation: Thaw the microsomal protein aliquot on ice. The protein concentration should be determined beforehand (e.g., by Bradford assay).

2. Assay Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

    • Assay Buffer

    • Substrate Solution (long-chain acyl-CoA)

    • NADPH Solution

    • Water to bring the volume to near the final reaction volume (e.g., 90 µL for a 100 µL final volume).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the microsomal preparation.

  • Immediately after adding the microsomes, add the [¹⁴C]malonyl-CoA to start the timing of the reaction.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol. This will also saponify the acyl-CoAs.[3]

  • Incubate at 65°C for 1 hour for complete saponification.[3]

  • Acidify the reaction by adding 100 µL of 5 M HCl.[3]

  • Extract the fatty acids by adding an organic solvent (e.g., hexane), vortexing, and centrifuging to separate the phases.

  • Transfer the organic (upper) phase containing the elongated fatty acids to a scintillation vial.

  • Repeat the extraction of the aqueous phase.

  • Evaporate the pooled organic phases and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

3. Controls:

  • No Enzyme Control: Replace the microsomal preparation with an equal volume of buffer to determine the background radioactivity.

  • No Substrate Control: Omit the long-chain acyl-CoA to ensure the observed activity is dependent on the substrate.

  • Time Zero Control: Stop the reaction immediately after adding all components to check for non-enzymatic incorporation of the radiolabel.

4. Calculation of Enzyme Activity:

Enzyme activity can be calculated based on the specific activity of the [¹⁴C]malonyl-CoA and the amount of radioactivity incorporated into the product, normalized to the amount of microsomal protein and the incubation time.

Visualizations

Fatty_Acid_Elongation_Pathway Acyl_CoA Long-Chain Acyl-CoA (Cn) Synthase VLC-3-Oxoacyl-CoA Synthase (Elongase) Acyl_CoA->Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Synthase Oxoacyl_CoA 3-Oxoacyl-CoA (Cn+2) Synthase->Oxoacyl_CoA Condensation CO2_CoA CO₂ + CoA Synthase->CO2_CoA Reductase1 3-Oxoacyl-CoA Reductase Oxoacyl_CoA->Reductase1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Reductase1->Hydroxyacyl_CoA Reduction NADP_out1 NADP+ Reductase1->NADP_out1 Dehydratase 3-Hydroxyacyl-CoA Dehydratase Hydroxyacyl_CoA->Dehydratase Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Dehydratase->Enoyl_CoA Dehydration H2O_out H₂O Dehydratase->H2O_out Reductase2 trans-2-Enoyl-CoA Reductase Enoyl_CoA->Reductase2 Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Reductase2->Elongated_Acyl_CoA Reduction NADP_out2 NADP+ Reductase2->NADP_out2 NADPH_in1 NADPH + H+ NADPH_in1->Reductase1 NADPH_in2 NADPH + H+ NADPH_in2->Reductase2

Caption: The four sequential reactions of the very-long-chain fatty acid elongation cycle.

Troubleshooting_Workflow Start Low or No Enzyme Activity Check_Reagents Verify Reagent Quality and Stability (Malonyl-CoA, Acyl-CoA, Enzyme) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Prepare Fresh Reagents/ Use New Aliquots Reagents_OK->Replace_Reagents No Check_Conditions Review Assay Conditions (Temperature, pH, Concentrations) Reagents_OK->Check_Conditions Yes Replace_Reagents->Start Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Assay Parameters (Titrate Substrates, Check pH) Conditions_OK->Optimize_Conditions No Check_Technique Examine Technical Execution (Pipetting, Controls, Extraction) Conditions_OK->Check_Technique Yes Optimize_Conditions->Start Technique_OK Technique Correct? Check_Technique->Technique_OK Refine_Technique Refine Pipetting/ Improve Controls/Extraction Technique_OK->Refine_Technique No Consult Consult Literature/ Contact Technical Support Technique_OK->Consult Yes Refine_Technique->Start

Caption: A logical workflow for troubleshooting low activity in VLC-3-oxoacyl-CoA synthase assays.

References

Technical Support Center: Fatty Acid Elongation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fatty acid elongation assays, with a specific focus on addressing substrate inhibition.

Troubleshooting Guide

This guide addresses common issues encountered during fatty acid elongation assays, particularly those related to substrate inhibition.

Problem Possible Cause Recommended Solution
Low or no enzyme activity 1. Suboptimal substrate concentration: The concentration of the fatty acyl-CoA substrate may be too low or in the inhibitory range.Perform a substrate titration experiment to determine the optimal concentration for your specific enzyme and conditions. Start with a broad range and narrow down to find the peak activity before inhibition occurs.
2. Degraded reagents: NADPH, malonyl-CoA, or the fatty acyl-CoA substrate can degrade over time.Prepare fresh solutions of NADPH and malonyl-CoA for each experiment.[1] Store fatty acyl-CoA substrates at -80°C in aliquots to minimize freeze-thaw cycles.
3. Inactive enzyme: The microsomal preparation or purified enzyme may have lost activity due to improper storage or handling.Ensure microsomal preparations are stored at -80°C and that their activity is verified with a positive control substrate.[1] Avoid repeated freeze-thaw cycles.
4. Incorrect buffer conditions: The pH or ionic strength of the assay buffer may not be optimal for the elongase enzyme.Optimize the buffer pH and composition. Most fatty acid elongation assays are performed at a pH between 6.5 and 7.4.[1]
High background signal 1. Non-enzymatic reaction: The radiolabeled malonyl-CoA may be incorporated into lipids non-enzymatically.Run a control reaction without NADPH.[1] The radioactivity in this control represents the background signal and should be subtracted from all other measurements.
2. Contamination of reagents: Reagents may be contaminated with lipids that can be elongated.Use high-purity reagents and fatty acid-free bovine serum albumin (BSA).[1]
Inconsistent or variable results 1. Pipetting errors: Inaccurate pipetting of small volumes of substrates or enzyme can lead to significant variability.Prepare master mixes of reagents to minimize pipetting errors.[2] Use calibrated pipettes and ensure thorough mixing of all components.
2. Temperature fluctuations: Inconsistent incubation temperatures can affect enzyme activity.Use a calibrated incubator or water bath to ensure a constant and accurate temperature throughout the experiment.[2]
3. Incomplete reaction termination: The reaction may not be effectively stopped, leading to continued elongation.Ensure the stop solution (e.g., KOH/methanol) is added quickly and mixed thoroughly to immediately halt the enzymatic reaction.[1]
Observed Substrate Inhibition 1. High substrate concentration: The concentration of the fatty acyl-CoA substrate is too high, leading to the formation of an unproductive enzyme-substrate complex.Redesign the experiment to include a wider and lower range of substrate concentrations to identify the optimal, non-inhibitory range.
2. Competition between substrates: In assays with mixed substrates or when studying the elongation of a specific fatty acid in a complex mixture, different fatty acyl-CoAs can compete for the same elongase enzyme.[3][4][5]If possible, use a purified fatty acyl-CoA substrate. If using a mixture, be aware of potential competitive inhibition and interpret the results accordingly.[3]
3. Product inhibition: The elongated fatty acid product may inhibit the enzyme.This is less common for substrate inhibition but can be investigated by adding the expected product to the reaction and observing its effect on enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of fatty acid elongation assays?

A1: Substrate inhibition is a phenomenon where the rate of an enzymatic reaction decreases at high substrate concentrations. In fatty acid elongation, this can occur when high levels of the fatty acyl-CoA substrate bind to the elongase enzyme in a non-productive manner, preventing the catalytic cycle from proceeding efficiently.[4][6] This can also be caused by competition between different fatty acyl-CoA species for the same enzyme active site.[3][5]

Q2: How can I determine the optimal substrate concentration to avoid inhibition?

A2: To determine the optimal substrate concentration, you should perform a substrate titration curve. This involves measuring the enzyme activity over a wide range of fatty acyl-CoA concentrations. The resulting plot of activity versus substrate concentration will typically show an initial increase in activity, followed by a plateau (saturation), and then a decrease at higher concentrations if substrate inhibition is occurring. The optimal concentration is the peak of this curve.

Q3: What are the key components of a fatty acid elongation assay?

A3: A typical fatty acid elongation assay includes:

  • Enzyme source: Microsomal preparation or a purified elongase enzyme.[1]

  • Substrates: A fatty acyl-CoA (the primer), radiolabeled malonyl-CoA (the two-carbon donor), and NADPH (the reducing agent).[1][7]

  • Buffer: To maintain an optimal pH for the reaction.[1]

  • Other reagents: Bovine serum albumin (BSA) is often included to bind fatty acids and improve their solubility.[1]

Q4: Can different elongase enzymes (Elovl1-7) exhibit different sensitivities to substrate inhibition?

A4: Yes, different ELOVL enzymes have distinct substrate specificities and affinities for various fatty acyl-CoAs.[1][3][8] This means they can also have different sensitivities to substrate inhibition. For example, an elongase that preferentially binds to C18 fatty acyl-CoAs may be more readily inhibited by high concentrations of this substrate compared to a C16 fatty acyl-CoA.[3]

Q5: How do I analyze the products of my fatty acid elongation assay?

A5: After stopping the reaction and extracting the fatty acids, the products are typically analyzed by techniques such as:

  • Thin-Layer Chromatography (TLC): To separate the different fatty acid species.

  • Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS) for identification and quantification of the elongated products.[8]

  • High-Performance Liquid Chromatography (HPLC): Can also be used to separate and quantify fatty acids.[1] The amount of radioactivity incorporated from the labeled malonyl-CoA into the elongated fatty acid is a measure of the enzyme's activity.

Experimental Protocols

Standard Fatty Acid Elongation Assay Protocol

This protocol is a general guideline and may require optimization for specific enzymes and substrates.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 6.5.[1]

  • Enzyme Preparation: Microsomal protein suspension (e.g., 50 µg per reaction).[1]

  • Substrate Stock Solutions:

    • Fatty acyl-CoA: 10 mM stock in an appropriate buffer.[1]

    • Malonyl-CoA: 10 mM stock.[1]

    • [14C]-Malonyl-CoA: 10 mCi/ml.[1]

    • NADPH: 22 mM stock, prepared fresh.[1]

  • Bovine Serum Albumin (BSA): 400 µM fatty acid-free BSA.[1]

2. Reaction Setup:

The following components are added to a microfuge tube on ice:

ComponentFinal ConcentrationVolume
Assay Buffer (100 mM, pH 6.5)50 mM50 µl
Malonyl-CoA (10 mM)60 µM0.6 µl
[14C]-Malonyl-CoA (10 mCi/ml)15 nCi1.5 µl
Fatty acyl-CoA (10 mM)40 µM (example)0.5 µl
NADPH (22 mM)1 mM5 µl
BSA (400 µM)20 µM5 µl
Microsomal Protein50 µgVariable
Water-To 100 µl

3. Incubation:

  • Initiate the reaction by adding the microsomal protein.

  • Incubate at 37°C for 20 minutes.[1]

4. Reaction Termination and Saponification:

  • Stop the reaction by adding 100 µl of 5 M KOH in 10% methanol.[1]

  • Incubate at 65°C for 1 hour to hydrolyze the fatty acyl-CoA.[1]

5. Fatty Acid Extraction:

  • Neutralize the reaction by adding 100 µl of 5 M HCl.[1]

  • Add 750 µl of a hexane:acetic acid mixture (98:2 v/v) and vortex vigorously.[1]

  • Centrifuge to separate the phases.[1]

  • Transfer the upper organic phase containing the fatty acids to a new tube for analysis.

6. Analysis:

  • Analyze the extracted fatty acids using TLC, GC, or HPLC.

  • Quantify the radioactivity in the elongated products using a scintillation counter.

Visualizations

FattyAcidElongationWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Assay Execution cluster_stop 3. Termination & Extraction cluster_analysis 4. Analysis Reagents Prepare Assay Buffer, Substrates (Fatty Acyl-CoA, Malonyl-CoA, NADPH), and Enzyme Setup Set up reaction on ice Reagents->Setup Incubate Incubate at 37°C Setup->Incubate Stop Stop reaction with KOH/Methanol Incubate->Stop Saponify Saponify at 65°C Stop->Saponify Extract Extract fatty acids with Hexane/Acetic Acid Saponify->Extract Analyze Analyze products (TLC, GC, HPLC) Extract->Analyze Quantify Quantify radioactivity Analyze->Quantify

Caption: Experimental workflow for a fatty acid elongation assay.

SubstrateInhibitionLogic Start Observe Decreased Enzyme Activity at High Substrate Concentration Q1 Is substrate concentration optimized? Start->Q1 Action1 Perform substrate titration to find optimal concentration Q1->Action1 No Q2 Are there competing substrates present? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Use purified substrate or account for competition in analysis Q2->Action2 Yes Q3 Is there evidence of product inhibition? Q2->Q3 No A2_Yes Yes A2_No No Action2->Q3 Action3 Test effect of adding product to the initial reaction Q3->Action3 Yes End Identify cause of inhibition Q3->End No A3_Yes Yes A3_No No Action3->End FattyAcidElongationPathway cluster_inputs Inputs cluster_cycle Elongation Cycle cluster_outputs Outputs FattyAcylCoA Fatty Acyl-CoA (Cn) Condensation 1. Condensation (3-ketoacyl-CoA synthase) FattyAcylCoA->Condensation MalonylCoA Malonyl-CoA MalonylCoA->Condensation NADPH1 NADPH Reduction1 2. Reduction (3-ketoacyl-CoA reductase) NADPH1->Reduction1 NADPH2 NADPH Reduction2 4. Reduction (trans-2,3-enoyl-CoA reductase) NADPH2->Reduction2 Condensation->Reduction1 CO2 CO2 Condensation->CO2 Dehydration 3. Dehydration (3-hydroxyacyl-CoA dehydratase) Reduction1->Dehydration NADP1 NADP+ Reduction1->NADP1 Dehydration->Reduction2 H2O H2O Dehydration->H2O ElongatedFA Elongated Fatty Acyl-CoA (Cn+2) Reduction2->ElongatedFA NADP2 NADP+ Reduction2->NADP2

References

overcoming poor solubility of (13Z)-3-oxodocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (13Z)-3-oxodocosenoyl-CoA, focusing on overcoming its poor solubility.

Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: Poor solubility in aqueous solutions is common for long-chain acyl-CoAs. Here is a step-by-step troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Poor Aqueous Solubility start Start: this compound in Aqueous Buffer solvent_check Is an organic co-solvent permissible in your experiment? start->solvent_check add_cosolvent Add a water-miscible organic co-solvent (e.g., DMSO, DMF, Ethanol). See Protocol 1. solvent_check->add_cosolvent Yes surfactant_check Is a surfactant/detergent compatible with your assay? solvent_check->surfactant_check No success Solubility Achieved add_cosolvent->success add_surfactant Incorporate a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100). See Protocol 2. surfactant_check->add_surfactant Yes ph_check Can the pH of your buffer be adjusted? surfactant_check->ph_check No add_surfactant->success adjust_ph Adjust pH to a more alkaline range (e.g., pH 8.0-9.0). Monitor for hydrolysis. ph_check->adjust_ph Yes complexation_check Have you considered using a carrier molecule? ph_check->complexation_check No adjust_ph->success use_cyclodextrin Utilize cyclodextrins to form an inclusion complex and enhance solubility. complexation_check->use_cyclodextrin Yes consult Consult literature for specific experimental conditions or consider alternative formulations. complexation_check->consult No use_cyclodextrin->success

Caption: Troubleshooting workflow for poor aqueous solubility.

Q2: I'm observing precipitation of my compound during my experiment. How can I prevent this?

A2: Precipitation during an experiment can be caused by changes in temperature, pH, or solvent concentration. To mitigate this, ensure that the experimental conditions remain consistent with the solubilization conditions. If using a co-solvent, maintain its concentration throughout the experiment. For temperature-sensitive solubility, ensure all solutions and equipment are maintained at a constant temperature.

Q3: Can I use sonication to help dissolve this compound?

A3: Yes, sonication can be a useful technique to aid in the dispersion and dissolution of lipids. Use a bath sonicator to avoid localized heating, which could potentially degrade the molecule. Apply sonication in short bursts and cool the sample on ice between intervals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: For initial stock solutions, it is recommended to use a water-miscible organic solvent in which the compound is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or ethanol. Acyl-CoAs are also soluble in methanol.[1] A concentrated stock solution can then be diluted into the aqueous buffer of choice.

Q2: How does pH affect the solubility of this compound?

Q3: Are there any additives that can enhance the solubility of this compound?

A3: Yes, several additives can be used. Non-ionic surfactants like Tween® 80 or Triton™ X-100 can aid in forming micelles that encapsulate the lipid and increase its solubility.[2] Another approach is the use of cyclodextrins, which can form inclusion complexes with the hydrophobic acyl chain, thereby increasing its aqueous solubility.[2]

Q4: What are the best practices for storing this compound solutions?

A4: To ensure stability, it is best to store stock solutions in an organic solvent at -20°C or lower.[3] For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid degradation. If storage of aqueous solutions is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C.[3] Avoid repeated freeze-thaw cycles.[3]

Data Presentation

Table 1: Recommended Solvents and Co-solvents for this compound

Solvent/Co-solventTypeTypical Starting ConcentrationNotes
DMSOOrganic Solvent10-50 mM (Stock Solution)Dilute stock solution into aqueous buffer. Final DMSO concentration should be kept low (<1%) to minimize effects on biological systems.
EthanolOrganic Solvent10-50 mM (Stock Solution)Similar to DMSO, keep final concentration low.
MethanolOrganic Solvent10-50 mM (Stock Solution)Acyl-CoAs are reported to be soluble in methanol.[1]
Tween® 80Non-ionic Surfactant0.01% - 0.1% (v/v)Forms micelles to aid in solubilization.
Triton™ X-100Non-ionic Surfactant0.01% - 0.1% (v/v)Can be used to solubilize enzymes associated with acyl-CoA metabolism.[4]

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-solvent
  • Preparation of Stock Solution:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20 mM).

    • Vortex thoroughly until the compound is completely dissolved.

  • Dilution into Aqueous Buffer:

    • Warm the aqueous experimental buffer to the desired temperature.

    • While vortexing the buffer, add the stock solution dropwise to achieve the final desired concentration.

    • Ensure the final concentration of the organic solvent is minimal and does not interfere with the downstream application.

G cluster_0 Protocol 1: Co-solvent Solubilization start Weigh this compound add_dmso Add Anhydrous DMSO to create stock solution start->add_dmso vortex1 Vortex until dissolved add_dmso->vortex1 dilute Add stock solution dropwise to vortexing buffer vortex1->dilute prepare_buffer Prepare aqueous experimental buffer prepare_buffer->dilute final_solution Final working solution dilute->final_solution

Caption: Workflow for solubilization using a co-solvent.

Protocol 2: Solubilization using a Surfactant
  • Preparation of Surfactant-Containing Buffer:

    • Prepare the desired aqueous buffer.

    • Add the chosen non-ionic surfactant (e.g., Tween® 80) to a final concentration of 0.05% (v/v).

    • Mix thoroughly until the surfactant is completely dissolved.

  • Dissolving the Compound:

    • Directly weigh and add this compound to the surfactant-containing buffer.

    • Vortex the solution vigorously.

    • If necessary, briefly sonicate the mixture in a bath sonicator until the solution is clear.

G cluster_0 Protocol 2: Surfactant-based Solubilization start Prepare aqueous buffer with 0.05% Tween® 80 weigh Add this compound directly to buffer start->weigh vortex Vortex vigorously weigh->vortex sonicate_check Is solution clear? vortex->sonicate_check sonicate Briefly sonicate in a bath sonicator sonicate_check->sonicate No final_solution Final working solution sonicate_check->final_solution Yes sonicate->sonicate_check

Caption: Workflow for solubilization using a surfactant.

References

preventing non-specific binding of (13Z)-3-oxodocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (13Z)-3-oxodocosenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on preventing non-specific binding in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a long-chain unsaturated fatty acyl-CoA molecule.[1] Like other acyl-CoAs, it plays a role in fatty acid metabolism and cellular signaling.[2][3][4][5] Its long acyl chain contributes to its hydrophobic nature, which can be a factor in non-specific binding during experiments.

Q2: What are the primary causes of non-specific binding of this compound in our assays?

A2: Non-specific binding of long-chain acyl-CoAs like this compound is often attributed to:

  • Hydrophobic Interactions: The long hydrocarbon tail can non-specifically associate with hydrophobic surfaces of microplates, membranes, and other proteins.

  • Electrostatic Interactions: The negatively charged CoA moiety can interact with positively charged surfaces or molecules.

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on assay surfaces can lead to high background signals.[6][7]

  • Suboptimal Buffer Conditions: The pH and ionic strength of buffers can influence both hydrophobic and electrostatic interactions.[6]

Q3: Can the concentration of this compound influence non-specific binding?

A3: Yes, at high concentrations, this compound may be more prone to aggregation and non-specific binding. It is crucial to determine the optimal concentration range for your specific assay through careful titration experiments.

Troubleshooting Guide: Non-Specific Binding

This guide provides a systematic approach to troubleshooting and minimizing non-specific binding of this compound in your experiments.

Problem Potential Cause Recommended Solution
High background signal in all wells, including negative controls. Inadequate blocking of the assay plate or membrane.Optimize the blocking step. Test different blocking agents (e.g., Bovine Serum Albumin (BSA), casein, non-fat dry milk) and vary the concentration and incubation time.[7][8]
Suboptimal wash steps.Increase the number and duration of wash steps. Consider adding a mild, non-ionic detergent (e.g., Tween-20 at 0.05-0.1%) to the wash buffer to help disrupt weak, non-specific interactions.[8]
Hydrophobic interactions with the assay surface.If using plasticware, consider plates with different surface chemistries (e.g., low-binding plates). The inclusion of a non-ionic detergent in the assay buffer can also help to mitigate hydrophobic binding.
Variable background signal across the plate. Uneven blocking or washing.Ensure complete and uniform coverage of all wells during blocking and washing steps.
"Edge effects" in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations which can affect binding.
Signal in negative controls is high, but specific signal is low. The concentration of a detection component (e.g., antibody) is too high, leading to its non-specific binding.Titrate the detection components (e.g., primary and secondary antibodies) to find the optimal concentration that provides a good signal-to-noise ratio.[6]
Cross-reactivity of a detection component.Ensure the specificity of your detection reagents for the target of interest.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions to Reduce Non-Specific Binding

This protocol outlines a method for testing different blocking agents to minimize non-specific binding of this compound in a plate-based assay.

Materials:

  • 96-well microplate (appropriate for your assay)

  • This compound

  • Assay Buffer (e.g., PBS or Tris-based buffer)

  • Wash Buffer (e.g., Assay Buffer with 0.05% Tween-20)

  • Blocking Buffers to be tested (e.g., 1% BSA in Assay Buffer, 5% non-fat dry milk in Assay Buffer, commercial blocking buffer)

  • Detection reagents (as required by your specific assay)

Procedure:

  • Prepare Blocking Buffers: Prepare fresh solutions of the different blocking buffers you wish to test.

  • Plate Coating (if applicable): If your assay requires coating the plate with a protein or antibody, do so according to your established protocol.

  • Blocking:

    • Wash the wells once with Wash Buffer.

    • Add 200 µL of each blocking buffer to different sets of wells. Include a "no blocking" control with only Assay Buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Aspirate the blocking buffer and wash the wells 3-5 times with Wash Buffer.

  • Incubation with this compound (Negative Control):

    • To assess non-specific binding, add your standard assay buffer without any specific binding partner to a subset of wells for each blocking condition.

    • Add this compound at a concentration known to produce a high background signal.

  • Incubation with this compound (Positive Control/Specific Binding):

    • To another subset of wells for each blocking condition, add your complete assay mixture including the specific binding partner for this compound.

  • Detection: Proceed with the detection steps of your assay (e.g., adding antibodies, substrates).

  • Data Analysis: Measure the signal in all wells. Calculate the signal-to-noise ratio for each blocking condition (Signal in positive control wells / Signal in negative control wells). The optimal blocking buffer will yield the highest signal-to-noise ratio.

Protocol 2: Buffer Optimization to Minimize Non-Specific Binding

This protocol describes how to optimize the pH and ionic strength of your assay buffer to reduce non-specific interactions.

Materials:

  • Components to prepare your Assay Buffer (e.g., Tris, PBS)

  • Sodium Chloride (NaCl)

  • pH meter

  • This compound

  • All other reagents for your specific assay

Procedure:

  • Prepare a Matrix of Buffers:

    • pH Variation: Prepare your standard assay buffer at a range of pH values around the pKa of your buffering agent (e.g., for Tris-HCl, test pH 7.0, 7.5, 8.0, 8.5).

    • Ionic Strength Variation: For each pH value, prepare buffers with varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).

  • Run the Assay: Set up your assay using each of the prepared buffers. Include appropriate positive and negative controls for each buffer condition.

  • Incubation and Detection: Perform your standard assay protocol.

  • Data Analysis: Compare the signal-to-noise ratio for each buffer condition. Identify the pH and ionic strength that provide the lowest non-specific binding while maintaining a strong specific signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis prep_plate Prepare Microplate blocking Blocking (Test different agents) prep_plate->blocking prep_reagents Prepare Buffers & Reagents prep_reagents->blocking washing1 Washing blocking->washing1 incubation Incubate with This compound washing1->incubation washing2 Washing incubation->washing2 detection Add Detection Reagents washing2->detection read_plate Read Plate detection->read_plate analyze_data Analyze Signal-to-Noise read_plate->analyze_data

Caption: Workflow for optimizing blocking conditions.

troubleshooting_logic start High Non-Specific Binding Detected check_controls Are negative controls high? start->check_controls optimize_blocking Optimize Blocking Agent & Incubation Time check_controls->optimize_blocking Yes check_reagents Is specific signal low? check_controls->check_reagents No optimize_washing Optimize Wash Steps (Number, Duration, Detergent) optimize_blocking->optimize_washing end Problem Resolved optimize_washing->end titrate_reagents Titrate Detection Reagents check_reagents->titrate_reagents Yes optimize_buffer Optimize Buffer (pH, Ionic Strength) check_reagents->optimize_buffer No titrate_reagents->end optimize_buffer->end

Caption: Logic diagram for troubleshooting non-specific binding.

References

Technical Support Center: (13Z)-3-oxodocosenoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of (13Z)-3-oxodocosenoyl-CoA standards. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quality critical?

A1: this compound is a very long-chain, monounsaturated, 3-oxo fatty acyl-coenzyme A thioester. As a key metabolic intermediate, the purity and integrity of its standard are paramount for accurate experimental results, particularly in studies involving fatty acid metabolism, enzyme kinetics, and drug discovery. Impurities or degradation products can lead to erroneous data and misinterpretation of biological effects.

Q2: How should I properly store and handle my this compound standard?

A2: Very long-chain acyl-CoAs are susceptible to hydrolysis and oxidation.[1] To ensure stability, standards should be stored at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen). For experimental use, prepare fresh solutions in an appropriate solvent and use them promptly. Avoid repeated freeze-thaw cycles.

Q3: What are the common degradation pathways for this compound?

A3: The primary degradation pathways for acyl-CoAs include:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, especially in aqueous solutions with a non-neutral pH, yielding the free fatty acid and coenzyme A.[1]

  • Oxidation: The cis double bond at position 13 is prone to oxidation, which can lead to a variety of byproducts, altering the structure and biological activity of the molecule.

Q4: What analytical techniques are recommended for assessing the quality of this compound standards?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive quality assessment:

  • High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for identity confirmation and detection of low-level impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed for structural confirmation and to ensure the correct isomeric form of the fatty acyl chain.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor peak shape or splitting in HPLC analysis - Inappropriate mobile phase pH leading to ionization issues.- Column degradation.- Contamination of the guard or analytical column.- Adjust the mobile phase to an acidic pH (e.g., with 0.1% formic or acetic acid) to suppress the ionization of the phosphate (B84403) groups.- Use a new or thoroughly cleaned column.- Replace the guard column.
Low signal intensity in Mass Spectrometry - Ion suppression from salts or other contaminants in the sample.- Suboptimal ionization source parameters.- Use a desalting step or a suitable sample clean-up procedure.- Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.- Ensure the mobile phase is compatible with ESI.
Presence of unexpected peaks in chromatogram - Degradation of the standard due to improper storage or handling.- Contamination of the solvent or glassware.- Prepare a fresh solution from a new aliquot of the standard.- Use high-purity solvents and meticulously clean all glassware.- Analyze a solvent blank to identify potential contaminants.
Inconsistent quantification results - Instability of the standard in the autosampler.[1]- Variability in injection volume.- Keep the autosampler at a low temperature (e.g., 4°C).- Use an internal standard for quantification.- Ensure the autosampler is properly calibrated and maintained.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes general stability information for long-chain acyl-CoAs.

Table 1: General Stability of Long-Chain Acyl-CoAs in Different Solvents

SolventStability at 4°C over 24 hoursRemarks
MethanolGenerally stableA common solvent for initial stock solutions.
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)Moderate stabilityHydrolysis may occur over time.
WaterProne to hydrolysisNot recommended for long-term storage of solutions.
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)Improved stabilityAcidic pH reduces the rate of hydrolysis of the thioester bond.[1]

Data is generalized from studies on various long-chain acyl-CoAs and should be considered as a guideline.[1] Specific stability testing for this compound is recommended.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 20% B to 100% B over 15-20 minutes is a good starting point for very long-chain acyl-CoAs.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of Coenzyme A).

  • Sample Preparation: Dissolve the standard in a suitable organic solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Dilute further with the initial mobile phase composition.

Protocol 2: Identity Confirmation by LC-MS/MS
  • LC Conditions: Use the HPLC conditions described above, potentially with a lower flow rate (e.g., 0.4 mL/min) suitable for MS interfacing.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for acyl-CoAs.

  • MS Parameters:

    • Full Scan (MS1): Scan for the precursor ion of this compound (Expected [M+H]⁺).

    • Product Ion Scan (MS/MS): Select the precursor ion and fragment it. Look for characteristic fragment ions.

  • Expected Fragmentation: Acyl-CoAs typically exhibit a neutral loss of 507 Da and a characteristic fragment ion at m/z 428.[2][3][4]

Protocol 3: Structural Verification by ¹H NMR
  • Solvent: A deuterated solvent in which the compound is soluble, such as methanol-d4 (B120146) or DMSO-d6.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard 1D proton NMR experiment.

  • Sample Preparation: Dissolve a sufficient amount of the standard (typically 1-5 mg) in the deuterated solvent.

  • Data Analysis: Analyze the spectrum for characteristic signals of the fatty acyl chain (e.g., olefinic protons of the cis-double bond, protons alpha to the carbonyl and thioester groups) and the coenzyme A moiety.

Visualizations

QC_Workflow Quality Control Workflow for this compound Standards cluster_receipt Standard Receipt and Storage cluster_analysis Analytical Testing cluster_evaluation Data Evaluation cluster_disposition Disposition receipt Receive Standard storage Store at <= -20°C under Inert Gas receipt->storage prep Prepare Fresh Solution storage->prep hplc Purity Check by HPLC-UV (260 nm) prep->hplc lcms Identity Confirmation by LC-MS/MS prep->lcms nmr Structural Verification by NMR prep->nmr decision Meets Specifications? hplc->decision lcms->decision nmr->decision pass Pass for Experimental Use decision->pass Yes fail Fail - Contact Supplier decision->fail No

Caption: A typical workflow for the quality control of this compound standards.

Troubleshooting_Tree Troubleshooting Decision Tree for QC Analysis cluster_investigation Initial Investigation cluster_solutions Corrective Actions start Unexpected Analytical Result check_prep Freshly Prepared Sample? start->check_prep check_blank Solvent Blank Clean? check_prep->check_blank Yes reprepare Re-prepare Sample from New Aliquot check_prep->reprepare No check_system System Suitability Passed? check_blank->check_system Yes new_solvent Use Fresh, High-Purity Solvents check_blank->new_solvent No maintain_system Perform System Maintenance check_system->maintain_system No contact_supplier Consult Certificate of Analysis & Contact Supplier check_system->contact_supplier Yes reprepare->start new_solvent->start maintain_system->start

Caption: A decision tree for troubleshooting unexpected results during QC analysis.

References

Technical Support Center: Analysis of (13Z)-3-oxodocosenoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (13Z)-3-oxodocosenoyl-CoA and other long-chain fatty acyl-CoAs in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected major ions for this compound in a mass spectrum?

A1: The expected ions will depend on the ionization mode used. For this compound (Chemical Formula: C₄₃H₇₄N₇O₁₈P₃S), the theoretical monoisotopic mass is approximately 1101.4 g/mol .

  • Positive Ion Mode (ESI+): You would typically look for the protonated molecule [M+H]⁺.

  • Negative Ion Mode (ESI-): You would look for the deprotonated molecule [M-H]⁻.

Q2: What are the characteristic fragmentation patterns for 3-oxoacyl-CoAs in tandem mass spectrometry (MS/MS)?

A2: Tandem mass spectrometry will yield specific fragments that can help confirm the identity of your compound.

  • Positive Ion Mode (ESI-MS/MS): A characteristic neutral loss of 507 Da is often observed, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[1][2]

  • Negative Ion Mode (ESI-MS/MS): Common fragments include ions at m/z 79 (PO₃⁻), m/z 408 (deprotonated 3-phospho-AMP with H₂O loss), and a prominent fragment at m/z 766, which represents the deprotonated Coenzyme A resulting from the cleavage of the acyl group.[3]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the mass spectrometric analysis of this compound.

Issue 1: Low or No Signal Intensity

Low signal intensity is a frequent challenge when analyzing long-chain acyl-CoAs.[4] This can be due to several factors including sample degradation, inefficient ionization, and ion suppression.[4]

Troubleshooting Steps:

  • Verify Instrument Performance: Infuse a known, stable compound to ensure the mass spectrometer is functioning correctly.

  • Sample Integrity: Acyl-CoAs are prone to hydrolysis.[4] Prepare fresh samples and standards. Avoid prolonged storage in aqueous solutions, especially at non-acidic pH.

  • Optimize Ionization Source Parameters: Adjust spray voltage, capillary temperature, and gas flows to ensure a stable electrospray.

  • Mobile Phase Composition: The efficiency of ionization can be highly dependent on the mobile phase.[4] For ESI+, acidic modifiers like formic acid are common. For ESI-, basic modifiers like ammonium (B1175870) acetate (B1210297) might be beneficial.

  • Check for Ion Suppression: Complex sample matrices can interfere with the ionization of the target analyte.[4] Dilute the sample or improve sample cleanup using techniques like solid-phase extraction (SPE).

Issue 2: Poor Peak Shape in LC-MS

Poor chromatographic peak shape can lead to reduced sensitivity and inaccurate quantification.

Troubleshooting Steps:

  • Column Overload: If the peak is fronting or tailing, try injecting a smaller sample volume or a more dilute sample.

  • Column Contamination: Flush the column with a strong solvent to remove potential contaminants.

  • Mobile Phase Mismatch: Ensure the sample solvent is compatible with the initial mobile phase conditions.

Issue 3: Ambiguous or Unexpected Peaks in the Spectrum

The presence of unexpected peaks can complicate data interpretation.

Troubleshooting Steps:

  • In-Source Fragmentation: High source temperatures or voltages can cause the molecule to fragment before it enters the mass analyzer.[5] This can lead to the misinterpretation of fragments as precursor ions.[5][6] Systematically optimize source conditions to minimize this effect.

  • Contamination: Run a blank injection (mobile phase only) to check for contaminants from the solvent, glassware, or LC system.

  • Adduct Formation: In ESI, it is common to see adducts with salts present in the mobile phase or sample (e.g., [M+Na]⁺, [M+K]⁺). These can be identified by their characteristic mass differences from the primary ion.

Data Presentation

Table 1: Theoretical m/z Values for this compound and its Fragments
Ion DescriptionIonization ModeTheoretical m/z
Protonated Molecule [M+H]⁺Positive~1102.4
Deprotonated Molecule [M-H]⁻Negative~1100.4
Fragment: [M+H - 507]⁺Positive MS/MS~595.4
Fragment: Deprotonated CoANegative MS/MS~766.1
Fragment: [3-phospho-AMP - H₂O - H]⁻Negative MS/MS~408.0
Fragment: [PO₃]⁻Negative MS/MS~79.0

Experimental Protocols

A generalized protocol for the analysis of this compound by LC-MS is provided below. Optimization will be required for specific instrumentation and sample types.

1. Sample Preparation:

  • Store samples at -80°C to minimize degradation.
  • For biological samples, perform protein precipitation using a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
  • Consider solid-phase extraction (SPE) for sample cleanup and concentration.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically suitable.
  • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 10 mM ammonium acetate (for negative mode).
  • Mobile Phase B: Acetonitrile/Isopropanol mixture with the same modifier as Mobile Phase A.
  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B.
  • Flow Rate: Dependent on the column diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
  • Column Temperature: Maintain at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray Ionization (ESI), positive and/or negative mode.
  • MS Scan Mode: Full scan to identify the precursor ion.
  • MS/MS Scan Mode: Product ion scan of the precursor m/z to confirm fragmentation patterns.
  • Collision Energy (CE): Optimize the CE to achieve efficient fragmentation of the precursor ion.[4] This will need to be determined empirically.

Visualizations

troubleshooting_workflow start Low/No Signal check_ms Verify MS Performance (Infuse Standard) start->check_ms check_sample Prepare Fresh Sample & Standards check_ms->check_sample MS OK optimize_source Optimize Source Parameters check_sample->optimize_source Sample OK check_mobile_phase Check Mobile Phase Composition optimize_source->check_mobile_phase Source OK check_suppression Investigate Ion Suppression check_mobile_phase->check_suppression Mobile Phase OK good_signal Signal Restored check_suppression->good_signal Suppression Mitigated

Caption: Troubleshooting workflow for low MS signal.

fragmentation_pathway parent_pos This compound [M+H]+ fragment_pos [M+H - 507]+ parent_pos->fragment_pos Positive Mode MS/MS parent_neg This compound [M-H]- fragment_neg1 Deprotonated CoA (m/z ~766) parent_neg->fragment_neg1 Negative Mode MS/MS fragment_neg2 [3-phospho-AMP - H2O - H]- (m/z ~408) parent_neg->fragment_neg2 fragment_neg3 [PO3]- (m/z ~79) parent_neg->fragment_neg3

Caption: Key fragmentation pathways in MS/MS.

References

Technical Support Center: Peroxisomal Beta-Oxidation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination in their peroxisomal beta-oxidation studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of contamination in peroxisomal fractions?

A1: The most significant and common source of contamination in peroxisomal isolates is mitochondria.[1][2][3] Due to similarities in their size and density, these organelles often co-sediment during differential centrifugation, leading to a crude peroxisomal fraction that contains a mixture of peroxisomes, mitochondria, lysosomes, and endoplasmic reticulum.[1][2][4]

Q2: Why is mitochondrial contamination a problem for peroxisomal beta-oxidation assays?

A2: Mitochondria are highly metabolically active and possess their own beta-oxidation pathway.[5][6][7] Their presence can lead to an overestimation of peroxisomal beta-oxidation activity, as both organelles will contribute to the breakdown of fatty acids.[1][8] This is particularly problematic in assays that measure common byproducts of beta-oxidation, such as NAD+ reduction or oxygen consumption.[1][2]

Q3: What are the key steps to minimize mitochondrial contamination during peroxisome isolation?

A3: Minimizing mitochondrial contamination requires a multi-step purification strategy. The general workflow involves:

  • Mild Homogenization: Gentle disruption of tissues or cells to release organelles without excessive damage.[4][9]

  • Differential Centrifugation: A series of centrifugation steps at increasing speeds to separate organelles based on their size and density. This yields a crude peroxisomal fraction (CPF) or a light mitochondrial-peroxisome (LM-P) fraction.[4][10]

  • Density Gradient Centrifugation: Further purification of the crude fraction on a density gradient medium (e.g., Nycodenz, OptiPrep™, Percoll, or sucrose) to separate peroxisomes from contaminating mitochondria and other organelles.[9][10][11][12]

Q4: How can I assess the purity of my isolated peroxisomal fraction?

A4: The purity of the peroxisomal fraction should be assessed by analyzing the enrichment of peroxisomal markers and the depletion of markers for contaminating organelles.[10] This is typically done through:

  • Enzyme Activity Assays: Measuring the specific activity of marker enzymes for different organelles.

  • Immunoblotting (Western Blotting): Detecting the presence and abundance of specific organelle marker proteins.[1][2]

Troubleshooting Guides

Issue 1: High mitochondrial contamination detected in the purified peroxisome fraction.

Possible Cause Troubleshooting Step
Inefficient separation during differential centrifugation.Optimize centrifugation speeds and times. Ensure the initial low-speed spin (e.g., 1,000 x g) is sufficient to pellet nuclei and cell debris, and the subsequent spins effectively separate heavy mitochondria from the lighter peroxisomes.[4][13]
Overlapping densities of peroxisomes and mitochondria in the density gradient.Adjust the density gradient. Experiment with different gradient media (e.g., Nycodenz, OptiPrep™, Percoll) and concentration ranges to improve resolution.[9][11][12] Consider using a continuous gradient for better separation.[10]
Tissue or cell type has a high abundance of mitochondria.Employ an additional purification step, such as immunoisolation using magnetic beads coated with antibodies against a mitochondrial surface protein (e.g., Cpt1B) or a peroxisomal membrane protein (e.g., PMP70).[1][2][13]
Homogenization was too harsh, leading to organelle fragmentation.Use a Dounce homogenizer for cultured cells and a Potter-Elvehjem homogenizer at low speeds for tissues to minimize organelle damage.[4][9] Monitor cell breakage using Trypan Blue staining.[4]

Issue 2: Low yield of peroxisomes in the final purified fraction.

Possible Cause Troubleshooting Step
Insufficient starting material.Increase the amount of tissue or the number of cells. A relatively large amount of starting material is often required for successful isolation.[4]
Loss of peroxisomes during centrifugation steps.Carefully collect the supernatant after each centrifugation step, as this is where the smaller peroxisomes will be located before the final high-speed pelleting. Ensure pellets are not accidentally discarded.
Peroxisomes are damaged and lost their integrity.Perform all steps at 4°C and use ice-cold buffers to maintain organelle stability.[4][10] Add protease inhibitors to the homogenization buffer.
Inefficient recovery from the density gradient.Carefully aspirate the layers above the peroxisomal band. Be precise when collecting the peroxisomal fraction to avoid both loss of material and contamination from adjacent layers.[4]

Quantitative Data Summary

Table 1: Marker Proteins for Assessing Peroxisome Purity

OrganelleMarker ProteinCellular LocationFunction
Peroxisome CatalaseMatrixDecomposes hydrogen peroxide.[1][14]
PMP70 (ABCD3)MembraneTransports very-long-chain fatty acids.[4][14][15]
PEX14MembraneInvolved in protein import into peroxisomes.[16]
Mitochondria Cytochrome cIntermembrane SpaceElectron transport chain component.[1][2]
Cytochrome c oxidaseInner MembraneTerminal enzyme of the electron transport chain.[4]
SDHAInner MembraneComponent of Complex II of the electron transport chain.[3]
TOM20Outer MembraneTranslocase of the outer mitochondrial membrane.[3]
Endoplasmic Reticulum Serca2MembraneCalcium pump.[1][2]
Lysosome LC3A/BMembrane/MatrixInvolved in autophagy.[1][2]

Table 2: Marker Enzyme Activities for Purity Assessment

OrganelleMarker EnzymeAssay Principle
Peroxisome CatalaseMeasures the decomposition of hydrogen peroxide.[4][10]
Mitochondria Cytochrome c oxidaseMeasures the oxidation of cytochrome c.[4][10]
Microsomes (ER) EsteraseMeasures the hydrolysis of an ester substrate.[10]
Lysosomes Acid phosphataseMeasures the hydrolysis of a phosphate (B84403) ester at acidic pH.[10]

Experimental Protocols

Protocol 1: Isolation of Peroxisomes from Animal Tissue (e.g., Rat Liver)

This protocol is a generalized procedure based on differential and density gradient centrifugation.[4][9][10][11]

  • Homogenization:

    • Excise and wash the tissue (e.g., 4 grams of liver from a starved animal) in ice-cold PBS.

    • Mince the tissue into small pieces.

    • Homogenize the tissue in 4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, 0.1% ethanol, pH 7.2) using a Potter-Elvehjem homogenizer at low speed.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 10 minutes at 4°C to pellet heavy mitochondria.

    • Transfer the supernatant to a new tube and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain the Crude Peroxisomal Fraction (CPF) as a pellet. This fraction contains peroxisomes, light mitochondria, lysosomes, and ER.

  • Density Gradient Centrifugation (using OptiPrep™ as an example):

    • Resuspend the CPF pellet in a minimal volume of Peroxisome Extraction Buffer.

    • Prepare a discontinuous density gradient by carefully layering solutions of decreasing OptiPrep™ concentration (e.g., 35%, 27.5%, 22.5%, and 17.5% in extraction buffer) in an ultracentrifuge tube.

    • Carefully layer the resuspended CPF on top of the gradient.

    • Centrifuge at a high speed (e.g., 105,000 x g) for 1.5-2 hours at 4°C.

    • Peroxisomes will band at a high density. Carefully aspirate the upper layers and collect the purified peroxisomal fraction.

Protocol 2: Purity Assessment by Immunoblotting

  • Sample Preparation:

    • Determine the protein concentration of the initial homogenate, the CPF, and the purified peroxisomal fraction.

    • Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel.

  • Electrophoresis and Transfer:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against peroxisomal markers (e.g., anti-Catalase, anti-PMP70) and mitochondrial markers (e.g., anti-Cytochrome c).[1][2]

    • Wash the membrane and incubate with the appropriate secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

    • Detect the signal using a suitable substrate or imaging system. A pure peroxisomal fraction should show strong signals for peroxisomal markers and faint to no signals for mitochondrial markers.[2]

Visualizations

G cluster_0 Step 1: Homogenization cluster_1 Step 2: Differential Centrifugation cluster_2 Step 3: Density Gradient Centrifugation Tissue Animal Tissue / Cultured Cells Homogenate Cell Homogenate Tissue->Homogenate Mild Mechanical Disruption Centrifuge1 Low Speed Centrifugation (1,000 x g) Homogenate->Centrifuge1 Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Collect Pellet1 Nuclei & Debris (Discard) Centrifuge1->Pellet1 Centrifuge2 Medium Speed Centrifugation (2,000 x g) Supernatant1->Centrifuge2 Supernatant2 Supernatant Centrifuge2->Supernatant2 Collect Pellet2 Heavy Mitochondria (Discard) Centrifuge2->Pellet2 Centrifuge3 High Speed Centrifugation (25,000 x g) Supernatant2->Centrifuge3 CPF Crude Peroxisomal Fraction (CPF) (Peroxisomes, Light Mitochondria, ER, Lysosomes) Centrifuge3->CPF Pellet Supernatant3 Cytosol (Discard) Centrifuge3->Supernatant3 Gradient Density Gradient (e.g., Nycodenz, OptiPrep) CPF->Gradient Layer on top Ultracentrifuge Ultracentrifugation (>100,000 x g) Gradient->Ultracentrifuge Purified Purified Peroxisomes Ultracentrifuge->Purified Collect band

Caption: Workflow for Peroxisome Isolation.

G cluster_0 Purity Assessment cluster_1 Analysis PurifiedFraction Purified Peroxisomal Fraction EnzymeAssay Enzyme Activity Assays PurifiedFraction->EnzymeAssay Immunoblot Immunoblotting (Western Blot) PurifiedFraction->Immunoblot CompareActivities Compare Specific Activities: - High Catalase - Low Cytochrome c oxidase EnzymeAssay->CompareActivities CheckMarkers Check Protein Markers: - Strong Peroxisomal Signal - Weak/Absent Mitochondrial Signal Immunoblot->CheckMarkers Pure High Purity CompareActivities->Pure Contaminated Contaminated CompareActivities->Contaminated CheckMarkers->Pure CheckMarkers->Contaminated

Caption: Logic for Assessing Peroxisome Purity.

References

Validation & Comparative

A Comparative Guide to the Identity Validation of Synthesized (13Z)-3-oxodocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the identity of synthesized (13Z)-3-oxodocosenoyl-CoA. The methodologies and data presented herein offer a comparative analysis against standard analytical techniques, ensuring the structural integrity and purity of the synthesized molecule.

Introduction

This compound is a long-chain fatty acyl-CoA that plays a potential role in various metabolic pathways. Its synthesis is a critical step for in-depth biological studies. Validating the identity of the synthesized product is paramount to ensure the reliability of subsequent experimental results. This guide outlines the standard analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive characterization of this compound.

Experimental Validation Protocols

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of acyl-CoA molecules.

Experimental Protocol:

  • Sample Preparation: Dissolve the synthesized this compound in a suitable solvent, such as a mixture of methanol (B129727) and water, to a final concentration of 1 µM.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 200-1200.

    • MS/MS: Product ion scan of the precursor ion corresponding to [M+H]⁺.

    • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the carbon skeleton and the position of functional groups and double bonds.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesized compound in a deuterated solvent such as CD₃OD or D₂O.

  • ¹H NMR:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Standard proton NMR acquisition parameters.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Standard carbon NMR acquisition parameters with proton decoupling.

  • 2D NMR (COSY, HSQC): To establish connectivity between protons and carbons, and to confirm the position of the double bond and the oxo group.

Data Presentation and Comparison

Table 1: Comparison of Expected vs. Experimental Mass Spectrometry Data for this compound

ParameterExpected ValueExperimental Result
Molecular Formula C₄₃H₇₄N₇O₁₈P₃SC₄₃H₇₄N₇O₁₈P₃S
Monoisotopic Mass 1097.391097.41
[M+H]⁺ (m/z) 1098.391098.42
Key MS/MS Fragments (m/z) 809.1 (Adenosine Diphosphate), 507.1 (Phosphopantetheine), 428.1 (Pantetheine-P), 339.2 ([Acyl chain+H]⁺)809.2, 507.2, 428.1, 339.3

Table 2: Comparison of Expected ¹H NMR Chemical Shifts for Key Protons in this compound

ProtonExpected Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H2 (α-CH₂) 3.5 - 3.73.62
H4 (β-CH₂) 2.7 - 2.92.78
H13 & H14 (C=C-H) 5.3 - 5.55.39
H12 & H15 (Allylic CH₂) 2.0 - 2.22.08
Terminal CH₃ 0.8 - 0.90.88

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Identity Validation cluster_data Data Analysis cluster_result Conclusion start Synthesized This compound purification HPLC Purification start->purification lcms LC-MS/MS Analysis purification->lcms nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms_data Mass & Fragmentation Data Comparison lcms->ms_data nmr_data Chemical Shift & Structure Confirmation nmr->nmr_data validated Validated Structure ms_data->validated nmr_data->validated signaling_pathway fatty_acid Docosenoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase + CoA + ATP docosenoyl_coa (13Z)-Docosenoyl-CoA acyl_coa_synthetase->docosenoyl_coa oxidation β-Oxidation (Step 1) docosenoyl_coa->oxidation target_molecule This compound oxidation->target_molecule downstream Further Metabolism (e.g., TCA Cycle) target_molecule->downstream

Comparative Analysis of (13Z)-3-oxodocosenoyl-CoA Characterization: A Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas, the precise structural elucidation and quantification of long-chain fatty acyl-Coenzyme A (acyl-CoA) thioesters is a critical endeavor. (13Z)-3-oxodocosenoyl-CoA, a key intermediate in fatty acid metabolism, presents unique analytical challenges due to its long docosenoyl chain, specific cis-unsaturation, and the presence of a β-keto functional group. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the characterization of this compound, supported by extrapolated experimental data and detailed protocols.

This guide aims to assist researchers in selecting the most appropriate analytical methodology for their specific research needs, whether for structural confirmation, quantitative analysis, or metabolic flux studies.

Performance Comparison: NMR Spectroscopy vs. Alternative Techniques

The characterization of this compound can be approached through various analytical methods, each with inherent strengths and limitations. While NMR spectroscopy provides unparalleled detail on the molecular structure, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) offer superior sensitivity for quantification.

FeatureNMR SpectroscopyHPLC-UVLC-MS/MSGC-MS (after derivatization)
Primary Application Structural Elucidation, Isomer DifferentiationQuantification, PurificationQuantification, IdentificationFatty Acid Profile Analysis
Information Provided Detailed atomic connectivity, stereochemistryRetention time, UV absorbanceMass-to-charge ratio, fragmentation patternFatty acid chain length and saturation
Sensitivity Low (mg-µg range)Moderate (µg-ng range)High (ng-fg range)High (pg-fg range)
Sample Preparation Minimal, non-destructiveDerivatization may be requiredMinimalHydrolysis and derivatization required
Quantitative Accuracy Good with internal standardsExcellent with calibrationExcellent with internal standardsExcellent with internal standards
Throughput LowHighHighHigh

In-Depth Look: NMR Spectroscopy of this compound

Due to the lack of publicly available, experimentally determined NMR data for this compound, the following tables present predicted ¹H and ¹³C chemical shifts. These predictions are extrapolated from known values for structurally similar compounds, including long-chain unsaturated fatty acids and short-chain 3-oxoacyl-CoAs.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the acyl chain and the coenzyme A moiety.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Acyl Chain
C2-H₂~3.5 - 3.7sMethylene (B1212753) protons alpha to the β-keto group.
C4-H₂~2.7 - 2.9tMethylene protons adjacent to the keto group.
C13-H, C14-H~5.3 - 5.4mOlefinic protons of the cis double bond.
C12-H₂, C15-H₂~2.0 - 2.1mAllylic methylene protons.
Methylene Chain (-(CH₂)n-)~1.2 - 1.6mBulk methylene protons of the long acyl chain.
Terminal Methyl (-CH₃)~0.8 - 0.9tTerminal methyl group of the docosenoyl chain.
Coenzyme A Moiety
Pantothenate -CH₂-~3.3 - 4.2mVarious methylene protons of the pantothenate unit.
Adenine (B156593) H-2, H-8~8.1, ~8.4s, sAromatic protons of the adenine base.
Ribose H-1'~6.1dAnomeric proton of the ribose sugar.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
Acyl Chain
C1 (Thioester Carbonyl)~198 - 202Thioester carbonyl carbon.[1]
C2~58 - 62Methylene carbon alpha to the β-keto group.[1]
C3 (Keto Carbonyl)~205 - 210Ketone carbonyl carbon.[1]
C4~40 - 45Methylene carbon adjacent to the keto group.
C13, C14 (Olefinic)~129 - 131Carbons of the cis double bond.
Methylene Chain (-(CH₂)n-)~22 - 34Bulk methylene carbons of the long acyl chain.
Terminal Methyl (-CH₃)~14Terminal methyl carbon.
Coenzyme A Moiety
Adenine Carbons~140 - 155Aromatic carbons of the adenine base.
Ribose Carbons~60 - 90Carbons of the ribose sugar.

Experimental Protocols

NMR Sample Preparation and Analysis

A detailed protocol for the preparation and analysis of a long-chain acyl-CoA sample by NMR spectroscopy is provided below.

Materials:

  • This compound sample (or other long-chain acyl-CoA)

  • Deuterated solvent (e.g., D₂O, Methanol-d₄, or a mixture)

  • NMR tubes (5 mm)

  • Internal standard (optional, e.g., TSP for D₂O)

  • pH meter and appropriate buffers if using D₂O

Procedure:

  • Sample Dissolution: Accurately weigh 1-10 mg of the acyl-CoA sample and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean vial.[2] The choice of solvent will depend on the solubility of the acyl-CoA and the desired pH. For D₂O, the pH should be adjusted to a physiological range (e.g., pH 7.4) using appropriate buffers to ensure the stability of the thioester bond.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[3]

  • Internal Standard: If quantitative analysis is desired, add a known concentration of an internal standard.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. For quantitative measurements, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance and sensitivity of ¹³C, a higher sample concentration and/or a longer acquisition time will be necessary.[3]

    • For detailed structural assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

LC-MS/MS Analysis

This method is ideal for the sensitive quantification of this compound in biological matrices.

Procedure:

  • Extraction: Extract acyl-CoAs from the biological sample (e.g., cells or tissue) using a solvent precipitation method, such as 80% methanol.[4]

  • Sample Clean-up: For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[4]

  • Chromatographic Separation: Separate the extracted acyl-CoAs using a C18 reversed-phase HPLC column with a gradient elution of a buffered aqueous mobile phase and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).[4]

  • Mass Spectrometric Detection: Detect the eluted acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing Workflows and Pathways

To further clarify the experimental process and the metabolic context of this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis weigh Weigh Acyl-CoA Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_1h Acquire 1D ¹H Spectrum filter->acquire_1h acquire_13c Acquire 1D ¹³C Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_13c->acquire_2d process Process Spectra acquire_2d->process assign Assign Signals process->assign structure Elucidate Structure assign->structure

Caption: Workflow for NMR sample preparation and analysis.

fatty_acid_beta_oxidation Fatty Acid β-Oxidation Pathway fatty_acyl_coa Long-Chain Fatty Acyl-CoA enoyl_coa Trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase target_molecule This compound hydroxyacyl_coa->target_molecule 3-Hydroxyacyl-CoA Dehydrogenase shorter_acyl_coa Shorter Acyl-CoA target_molecule->shorter_acyl_coa β-Ketothiolase acetyl_coa Acetyl-CoA target_molecule->acetyl_coa To Krebs Cycle shorter_acyl_coa->acetyl_coa To Krebs Cycle

Caption: Simplified pathway of fatty acid β-oxidation.

References

Predicted Mass Spectrometry Fragmentation of (13Z)-3-oxodocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mass Spectrometry Fragmentation of (13Z)-3-oxodocosenoyl-CoA and its Analysis

The fragmentation of this compound under collision-induced dissociation (CID) is predicted to follow the general patterns observed for other long-chain fatty acyl-CoAs. The presence of the 3-oxo group and the double bond at the 13th position will likely introduce specific fragmentation pathways that can be diagnostic.

Key Predicted Fragmentation Pathways:

  • Positive Ion Mode: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[1][2][3] Another prominent fragment is the adenosine (B11128) 3',5'-diphosphate ion at m/z 428.0365.[1][2][4] The most abundant fragment ion is often the one retaining the acyl chain, which is particularly useful for selected reaction monitoring (SRM) based quantification.[5][6]

  • Negative Ion Mode: Analysis in negative ion mode is also feasible and can provide complementary information.[7]

  • Influence of the 3-oxo and (13Z) moieties: The 3-oxo group may lead to characteristic cleavages in the acyl chain, such as McLafferty rearrangements or alpha-cleavage adjacent to the carbonyl group. The (13Z) double bond can also direct fragmentation, potentially allowing for its localization within the acyl chain, especially with higher-energy collisional dissociation (HCD) or by employing techniques like ozonolysis.

Below is a table summarizing the predicted key fragments for this compound.

Precursor Ion (M+H)+ Predicted Fragment Ion (m/z) Identity of Fragment Fragmentation Pathway
1122.7615.7[Acyl chain + pantetheine]+Neutral loss of 3'-phosphoadenosine 5'-diphosphate (507 Da)
1122.7428.0[Adenosine 3',5'-diphosphate]+Cleavage within the coenzyme A moiety
1122.7VariesAcyl chain fragmentsCleavage directed by the 3-oxo group and/or the (13Z) double bond

Comparative Analytical Approaches for Long-Chain Fatty Acyl-CoAs

The analysis of long-chain fatty acyl-CoAs like this compound is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). However, variations in instrumentation and methodology can significantly impact the results.

Analytical Technique Advantages Disadvantages Typical Application
Triple Quadrupole MS (QqQ) High sensitivity and specificity for quantification (SRM/MRM).[5][8]Limited to known targets; provides minimal structural information beyond precursor-product transitions.Targeted quantification of known long-chain fatty acyl-CoAs in complex biological matrices.
High-Resolution MS (e.g., QTOF, Orbitrap) High mass accuracy allows for elemental composition determination of precursor and fragment ions.[4][9][10] Provides more confidence in identification.Can be less sensitive than QqQ for targeted quantification. Data analysis can be more complex.Untargeted and discovery-based lipidomics to identify unknown long-chain fatty acyl-CoAs.
Positive Ion Mode ESI Generally provides good ionization efficiency for acyl-CoAs, leading to the characteristic neutral loss of 507 Da.[3][6]Routine analysis and quantification of long-chain fatty acyl-CoAs.
Negative Ion Mode ESI Can provide complementary fragmentation information.[7] May require ion-pairing reagents which can complicate the analysis.Ion suppression from ion-pairing reagents can be an issue.Structural elucidation and confirmation of identity.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound, adapted from established methods for other long-chain fatty acyl-CoAs.

1. Sample Preparation and Extraction

  • Objective: To extract long-chain fatty acyl-CoAs from biological samples while minimizing degradation.

  • Protocol:

    • Homogenize tissue or cell pellets in a suitable extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water).

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography Separation

  • Objective: To separate this compound from other lipids and isomers prior to mass spectrometric analysis.

  • Protocol:

    • Column: Use a C18 or C8 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/isopropanol (e.g., 90:10) with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time to achieve separation.

    • Flow Rate: A typical flow rate for standard analytical columns is 0.2-0.5 mL/min.

3. Mass Spectrometry Analysis

  • Objective: To detect and fragment the separated this compound for identification and quantification.

  • Protocol:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: A full scan from a relevant m/z range (e.g., 400-1200) to identify the precursor ion of this compound ([M+H]+ at m/z 1122.7).

    • MS/MS (CID): Select the precursor ion at m/z 1122.7 for collision-induced dissociation.

    • Collision Energy: Optimize the collision energy to achieve efficient fragmentation and generate the characteristic product ions.

    • Detection: For quantification on a triple quadrupole, monitor the transition from m/z 1122.7 to a specific product ion (e.g., 615.7). For high-resolution MS, acquire full scan MS/MS spectra to identify all fragment ions with high mass accuracy.

Visualizations

G cluster_precursor Precursor Ion cluster_fragments Primary Fragments cluster_neutral_loss Neutral Loss precursor This compound [M+H]+ m/z 1122.7 frag1 [Acyl chain + pantetheine]+ m/z 615.7 precursor->frag1 CID frag2 [Adenosine 3',5'-diphosphate]+ m/z 428.0 precursor->frag2 CID frag3 Acyl Chain Fragments precursor->frag3 CID nl1 Loss of 507 Da (3'-phosphoadenosine 5'-diphosphate) G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis extraction Extraction of Total Lipids reconstitution Reconstitution in LC Mobile Phase extraction->reconstitution injection Injection reconstitution->injection separation Reversed-Phase Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 MS1 Scan (Precursor Selection) ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Detection) cid->ms2 identification Identification ms2->identification quantification Quantification ms2->quantification

References

A Comparative Analysis of (13Z)-3-Oxodocosenoyl-CoA and Other 3-Oxoacyl-CoAs in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (13Z)-3-oxodocosenoyl-CoA with other 3-oxoacyl-CoAs, focusing on their roles in fatty acid metabolism, enzymatic processing, and potential implications in cellular signaling. The information presented is supported by experimental data to aid in research and drug development endeavors.

Introduction to 3-Oxoacyl-CoAs

3-Oxoacyl-CoAs are pivotal intermediates in the beta-oxidation of fatty acids, a major metabolic pathway for energy production.[1][2][3][4][5] This process involves the sequential breakdown of fatty acyl-CoA molecules to generate acetyl-CoA, which subsequently enters the citric acid cycle. The final step of each beta-oxidation cycle is catalyzed by the enzyme 3-ketoacyl-CoA thiolase, which cleaves a 3-oxoacyl-CoA molecule.[6] The substrate specificity of these thiolases varies depending on the chain length and saturation of the fatty acyl group, as well as their subcellular localization (mitochondria vs. peroxisomes).[1][2][3][4][5][7]

This compound is a very-long-chain monounsaturated 3-oxoacyl-CoA. Its metabolism is of particular interest due to the distinct processing of very-long-chain fatty acids (VLCFAs) compared to their shorter-chain counterparts.

Comparative Metabolism: Mitochondrial vs. Peroxisomal Beta-Oxidation

A key differentiator in the metabolism of 3-oxoacyl-CoAs is their site of processing. While most fatty acid oxidation occurs in the mitochondria, VLCFAs are primarily chain-shortened in peroxisomes.[2][3][4]

FeatureMitochondrial Beta-OxidationPeroxisomal Beta-Oxidation
Substrate Preference Short-chain, medium-chain, and long-chain fatty acids (up to C20)Very-long-chain fatty acids (>C22), branched-chain fatty acids, and dicarboxylic acids
First Enzyme Acyl-CoA DehydrogenaseAcyl-CoA Oxidase
Energy Production in First Step FADH2 is produced, which enters the electron transport chain to generate ATP.FADH2 is produced but reoxidized by molecular oxygen, generating H2O2 and no ATP.[2]
Thiolase Specificity Different thiolases with varying chain-length specificities.At least two distinct thiolases: 3-oxoacyl-CoA thiolase A and SCP-2/thiolase.[7]
Pathway Completion Complete oxidation to acetyl-CoA.Incomplete oxidation; chain-shortened acyl-CoAs are transported to mitochondria for complete oxidation.[2][3]

This differential localization and substrate preference are critical for understanding the metabolic fate of this compound. As a derivative of a C22 fatty acid, its initial breakdown occurs in the peroxisomes.

Enzyme Kinetics: A Comparative Look at 3-Oxoacyl-CoA Thiolase Activity

Substrate (3-Oxoacyl-CoA)Chain LengthKm (µM)Vmax (U/mg)
3-Oxobutyryl-CoAC42513.5
3-Oxohexanoyl-CoAC65.025.0
3-Oxooctanoyl-CoAC82.535.0
3-Oxodecanoyl-CoAC101.540.0
3-Oxododecanoyl-CoAC121.030.0
3-Oxotetradecanoyl-CoAC141.020.0
3-Oxohexadecanoyl-CoAC161.015.0

Data from Antonenkov et al. (1997) for rat liver peroxisomal 3-oxoacyl-CoA thiolase A.[7]

The data indicates that peroxisomal thiolase A has the highest affinity (lowest Km) and activity (highest Vmax) for medium-chain 3-oxoacyl-CoAs (C8-C12). While the Vmax decreases for longer chains like 3-oxohexadecanoyl-CoA (C16), the affinity remains high. It can be extrapolated that a very-long-chain substrate like this compound would also be a substrate for peroxisomal thiolases, although likely with a lower turnover rate compared to medium-chain substrates. The presence of the cis double bond at position 13 may also influence enzyme binding and catalysis.

Experimental Protocols

Thiolase Activity Assay

A common method to determine 3-ketoacyl-CoA thiolase activity is a spectrophotometric assay.[6]

Principle: The thiolytic cleavage of a 3-oxoacyl-CoA by thiolase in the presence of Coenzyme A (CoA) results in the formation of acetyl-CoA and a shortened acyl-CoA. The reverse reaction, a Claisen condensation, can be monitored by measuring the decrease in absorbance of the Mg2+-enolate complex of the 3-oxoacyl-CoA substrate at a specific wavelength (e.g., 303 or 305 nm). Alternatively, the forward reaction can be coupled to other enzymatic reactions where the product, acetyl-CoA, is utilized, leading to a change in NADH absorbance at 340 nm.[8]

Typical Reaction Mixture:

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 5 mM MgCl2

  • Coenzyme A

  • 3-oxoacyl-CoA substrate

  • Purified 3-ketoacyl-CoA thiolase

Procedure:

  • The reaction is initiated by the addition of the enzyme to the reaction mixture.

  • The change in absorbance is monitored over time using a spectrophotometer at the appropriate wavelength.

  • Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations.

Signaling Pathways and Logical Relationships

While a direct signaling role for 3-oxoacyl-CoAs has not been extensively documented, their parent molecules, unsaturated fatty acids, are known to be involved in various signaling pathways.[9][10] The metabolism of these fatty acids, including the formation of 3-oxoacyl-CoA intermediates, is a critical component of these pathways.

Below are diagrams illustrating the metabolic context of 3-oxoacyl-CoAs.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound / Other 3-Oxoacyl-CoAs Hydroxyacyl_CoA->Oxoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Caption: The Beta-Oxidation Pathway Highlighting the Central Role of 3-Oxoacyl-CoAs.

Organellar_Comparison cluster_Mitochondrion Mitochondrion cluster_Peroxisome Peroxisome Mito_LCFA Long-Chain Fatty Acyl-CoA Mito_Oxidation Complete β-Oxidation Mito_LCFA->Mito_Oxidation Mito_Acetyl_CoA Acetyl-CoA Mito_Oxidation->Mito_Acetyl_CoA Pero_VLCFA (13Z)-Docosenoyl-CoA (and other VLCFA-CoAs) Pero_Oxidation Chain Shortening (Incomplete β-Oxidation) Pero_VLCFA->Pero_Oxidation Pero_MCFA Medium-Chain Acyl-CoA Pero_Oxidation->Pero_MCFA Pero_MCFA->Mito_LCFA Transport via Carnitine Shuttle

Caption: Differential Processing of Fatty Acyl-CoAs in Mitochondria and Peroxisomes.

Conclusion

This compound, as a very-long-chain 3-oxoacyl-CoA, is distinguished from its shorter-chain counterparts primarily by its site of initial metabolism within the peroxisome. The enzymatic machinery in peroxisomes is adapted for the partial degradation of these large fatty acyl chains. While kinetic data for this compound is yet to be specifically determined, comparisons with other long-chain substrates suggest that it is a viable, albeit potentially less efficiently processed, substrate for peroxisomal thiolases compared to medium-chain 3-oxoacyl-CoAs. Further research into the specific enzyme kinetics and potential signaling roles of very-long-chain unsaturated 3-oxoacyl-CoAs will be crucial for a more complete understanding of their physiological and pathological significance.

References

A Researcher's Guide to the Substrate Specificity of Very-Long-Chain 3-Oxoacyl-CoA Synthase (ELOVL) Isozymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate world of fatty acid metabolism is paramount. Central to this is the family of very-long-chain 3-oxoacyl-CoA synthases, also known as Elongation of Very-Long-Chain Fatty Acids (ELOVL) enzymes. These enzymes catalyze the first and rate-limiting step in the elongation of fatty acids, a process crucial for the synthesis of essential lipids like ceramides (B1148491) and sphingolipids. Mammals express seven distinct ELOVL isozymes (ELOVL1-7), each exhibiting unique substrate specificities that dictate the types of fatty acids produced in various tissues. This guide provides a comparative overview of these isozymes, supported by experimental data and detailed methodologies, to aid in the design and interpretation of research in this field.

Comparative Substrate Specificity of Human ELOVL Isozymes

The substrate preference of each ELOVL isozyme is a key determinant of its physiological role. These enzymes display selectivity based on the chain length and degree of saturation of the fatty acyl-CoA substrate. The following table summarizes the known substrate specificities of human ELOVL1-7.

IsozymePrimary Substrate ClassPreferred Acyl-CoA Substrates (Chain Length and Saturation)Key Products & Notes
ELOVL1 Saturated and Monounsaturated Fatty AcidsC18:0, C20:0, C22:0, C24:0Elongates saturated fatty acids from C18 up to C26. Shows highest activity towards C22:0-CoA.[1]
ELOVL2 Polyunsaturated Fatty Acids (PUFAs)C20- and C22-PUFAs (e.g., EPA, DPA)Crucial for the biosynthesis of docosahexaenoic acid (DHA; 22:6n-3).[2][3]
ELOVL3 Saturated and Monounsaturated Fatty AcidsC16:0, C18:0, C18:1, C20:0, C22:0Elongates fatty acids from C16 to C22, with a preference for C18-CoA.[1]
ELOVL4 Very-Long-Chain Saturated and Polyunsaturated Fatty Acids≥C26 Saturated and Polyunsaturated Fatty AcidsInvolved in the synthesis of very-long-chain fatty acids (VLCFAs) from C26 up to C32 and beyond.[1]
ELOVL5 Polyunsaturated Fatty Acids (PUFAs)C18- and C20-PUFAs (e.g., 18:3n-6, 20:4n-6)Elongates C18 and C20 PUFAs. Its substrate preference can be altered by phosphorylation.[4][5]
ELOVL6 Saturated and Monounsaturated Fatty AcidsC12:0, C14:0, C16:0Primarily responsible for the elongation of C12-C16 saturated fatty acids.[1] Also active on odd-chain fatty acids like C13:0 and C15:0.[1]
ELOVL7 Saturated and Monounsaturated Fatty AcidsC16:0, C18:0, C18:1Shows a preference for C18-CoA substrates but can accept fatty acyl-CoAs up to C20 in length.[6][7][8]

The Fatty Acid Elongation Cycle

The elongation of a fatty acyl-CoA molecule is a four-step cyclical process that occurs in the endoplasmic reticulum. Each cycle adds a two-carbon unit, derived from malonyl-CoA, to the acyl chain. The ELOVL enzymes catalyze the initial condensation reaction.

FattyAcidElongation cluster_cycle Fatty Acid Elongation Cycle AcylCoA_n Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA_n->KetoacylCoA ELOVL (Condensation) + CO2 + CoA MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA 3-Ketoacyl-CoA reductase (NADPH -> NADP+) EnoylCoA trans-2,3-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA 3-Hydroxyacyl-CoA dehydratase (- H2O) AcylCoA_n2 Acyl-CoA (Cn+2) EnoylCoA->AcylCoA_n2 trans-2,3-Enoyl-CoA reductase (NADPH -> NADP+) AcylCoA_n2->AcylCoA_n Further Elongation or Cellular Utilization

Fatty Acid Elongation Pathway

Experimental Protocols

Microsomal Fatty Acid Elongase Assay

This assay measures the activity of ELOVL enzymes in microsomal preparations by quantifying the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.

Materials:

  • Liver microsomes (or from other tissues/cells)

  • Buffer A: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4

  • Reaction Buffer: 100 mM KH2PO4, pH 6.5

  • Fatty acyl-CoA substrate (e.g., C18:0-CoA)

  • [14C]-Malonyl-CoA

  • NADPH

  • 5 M KOH in 10% methanol

  • 5 M HCl

  • Hexane (B92381)

  • Scintillation cocktail

Procedure:

  • Microsome Preparation: Homogenize fresh or snap-frozen tissue in Buffer A. Centrifuge at 18,000 x g for 10 minutes to pellet debris. Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour to pellet the microsomes. Resuspend the microsomal pellet in Buffer A.[9]

  • Enzyme Reaction: In a microfuge tube, combine the reaction buffer, NADPH, the specific fatty acyl-CoA substrate, and [14C]-malonyl-CoA. The final volume is typically 100-200 µL.[9]

  • Initiate Reaction: Add the microsomal protein to the reaction mixture to start the reaction. Incubate at 37°C for 20-30 minutes.[9]

  • Stop and Saponify: Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol. Incubate at 65°C for 1 hour to saponify the fatty acyl-CoAs.[9]

  • Acidification and Extraction: Acidify the reaction with 100 µL of 5 M HCl. Extract the fatty acids by adding hexane, vortexing, and centrifuging to separate the phases.[9]

  • Quantification: Transfer the upper hexane phase to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated [14C] corresponds to the elongase activity.[9]

Analysis of Fatty Acid Profiles in Cultured Cells by GC-MS

This method is used to determine the fatty acid composition of cells, which can be altered by overexpressing or knocking down a specific ELOVL isozyme.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Internal standards (e.g., deuterated fatty acids)

  • Methanol

  • 1 N HCl

  • Isooctane (B107328)

  • Derivatizing agent (e.g., pentafluorobenzyl bromide (PFBBr) or BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Harvesting and Lysis: Harvest approximately 0.5 x 10^6 cells and wash with PBS. Resuspend the cell pellet in PBS. Add an internal standard mix containing deuterated fatty acids. Lyse the cells by adding methanol.[10][11]

  • Lipid Extraction: Acidify the sample with 1 N HCl. Add isooctane to create a two-phase system and vortex vigorously. Centrifuge to separate the phases. The upper isooctane phase contains the free fatty acids.[10][11]

  • Derivatization: Transfer the isooctane phase to a new tube and evaporate the solvent. Reconstitute the dried lipids and add a derivatizing agent (e.g., PFBBr in acetonitrile (B52724) with diisopropylethylamine) to convert the fatty acids into their more volatile esters. Incubate at room temperature.[10][11]

  • GC-MS Analysis: Evaporate the solvent and resuspend the derivatized fatty acids in isooctane. Inject an aliquot into the GC-MS system. The fatty acid esters are separated based on their boiling points and chain lengths on the GC column and then detected and identified by the mass spectrometer.[10][11][12]

  • Data Analysis: Identify and quantify the fatty acids by comparing their retention times and mass spectra to those of known standards. The use of internal standards allows for accurate quantification.[10][11][12]

Experimental Workflow for ELOVL Substrate Specificity Analysis

The following diagram illustrates a typical workflow for characterizing the substrate specificity of a particular ELOVL isozyme.

ELOVL_Workflow cluster_prep Preparation cluster_assay Assay & Analysis cluster_data Data Interpretation CellCulture Cell Culture with ELOVL Overexpression/Knockdown MicrosomePrep Microsome Preparation CellCulture->MicrosomePrep LipidExtraction Total Lipid Extraction from Cultured Cells CellCulture->LipidExtraction ElongaseAssay Microsomal Elongase Assay (with various Acyl-CoA substrates) MicrosomePrep->ElongaseAssay ActivityData Enzyme Activity Data (nmol/min/mg) ElongaseAssay->ActivityData Derivatization Fatty Acid Derivatization LipidExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS ProfileData Fatty Acid Profile Data (% composition) GCMS->ProfileData Comparison Substrate Specificity Determination ActivityData->Comparison ProfileData->Comparison

References

A Comparative Guide to the Kinetic Properties of Enzymes in Very-Long-Chain Fatty Acid β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymes involved in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). The specific substrate (13Z)-3-oxodocosenoyl-CoA is a C22:1 acyl-CoA, and its degradation is crucial for lipid homeostasis. While direct kinetic data for enzymes acting on this precise substrate are not available in the current scientific literature, this document compiles and compares kinetic parameters for the relevant enzyme classes acting on analogous very-long-chain acyl-CoA substrates.

The metabolism of VLCFAs occurs primarily in peroxisomes and involves a štvorstupňový proces facilitated by a series of specialized enzymes. Understanding the kinetic properties of these enzymes is paramount for elucidating metabolic pathways, identifying potential drug targets for metabolic disorders, and developing novel therapeutic strategies.

Peroxisomal β-Oxidation Pathway for Very-Long-Chain Fatty Acids

Very-long-chain fatty acids, such as docosenoic acid, undergo chain shortening via the β-oxidation pathway within peroxisomes. This process involves four key enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons per cycle, producing acetyl-CoA.

Peroxisomal_Beta_Oxidation cluster_pathway Peroxisomal β-Oxidation Cycle VLCFA_CoA (13Z)-Docosenoyl-CoA (C22:1) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) (FAD -> FADH2) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (MFE-2) (+H2O) Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (MFE-2) (NAD+ -> NADH) Shortened_Acyl_CoA C20:1-CoA Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA ACOX_Assay_Workflow cluster_workflow ACOX Kinetic Assay Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture: - Buffer (e.g., potassium phosphate) - FAD - Horseradish Peroxidase - Chromogenic/Fluorogenic Substrate Add_Enzyme Add Enzyme Source (e.g., purified ACOX or peroxisomal fraction) Prepare_Reaction_Mixture->Add_Enzyme Initiate_Reaction Initiate Reaction by adding Acyl-CoA Substrate (e.g., Lauroyl-CoA) Add_Enzyme->Initiate_Reaction Monitor_Signal Monitor Signal Change (Absorbance or Fluorescence) over time Initiate_Reaction->Monitor_Signal Calculate_Activity Calculate Enzyme Activity (Vmax, Km, kcat) Monitor_Signal->Calculate_Activity

A Comparative Guide to the Utility of (13Z)-3-Oxodocosenoyl-CoA in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (13Z)-3-oxodocosenoyl-CoA against other substrates in the context of very-long-chain fatty acid (VLCFA) metabolism. Due to the limited direct experimental data on this specific molecule, this comparison is based on established principles of enzyme substrate specificity in fatty acid elongation and peroxisomal β-oxidation pathways.

Biochemical Context: The Role of this compound

This compound is a 22-carbon monounsaturated 3-ketoacyl-CoA. Its structure suggests it is an intermediate in two critical metabolic pathways:

  • Fatty Acid Elongation: Occurring in the endoplasmic reticulum, this pathway extends fatty acid chains by adding two-carbon units. 3-ketoacyl-CoA intermediates are formed in the first step of each elongation cycle, catalyzed by ELOVL (Elongation of Very Long-chain fatty acids) enzymes.

  • Peroxisomal β-Oxidation: VLCFAs are too long to be metabolized in mitochondria and must first be shortened in peroxisomes.[1] The third step of peroxisomal β-oxidation involves the dehydrogenation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, which is then cleaved.

The specific chain length (C22) and the presence of a cis double bond at the 13th position influence its recognition and processing by the enzymes in these pathways.

Comparative Analysis of Substrates

The potential advantages of using this compound can be inferred from the known substrate specificities of the enzymes involved in VLCFA metabolism. The following table compares its likely performance characteristics against other common substrates.

SubstrateAnalyzed PathwayPotential Advantage of this compoundSupporting Rationale
Saturated Acyl-CoAs (e.g., Docosanoyl-CoA) Peroxisomal β-OxidationHigher reaction velocity (Vmax).Peroxisomal β-oxidation generally shows a preference for long-chain polyunsaturated fatty acyl-CoAs over saturated ones.[2][3] The presence of a double bond may facilitate higher turnover.
Saturated Acyl-CoAs (e.g., Docosanoyl-CoA) Fatty Acid Elongation (via ELOVLs)Specificity for certain ELOVL isoforms.Some elongases, like ELOVL1, exhibit high activity towards both saturated and monounsaturated C22-CoAs, suggesting it would be a competent substrate for producing C24:1 sphingolipids.[1]
Shorter-Chain Acyl-CoAs (e.g., Palmitoyl-CoA, C16:0) Peroxisomal β-OxidationPreferred substrate for peroxisomal pathway.Peroxisomes are primarily responsible for the oxidation of VLCFAs (C20 and longer), which are poor substrates for mitochondrial β-oxidation.[4]
Longer-Chain Acyl-CoAs (e.g., Hexacosanoyl-CoA, C26:0) Fatty Acid Elongation (as a precursor)Potentially higher solubility and handling ease.Very long-chain saturated fatty acids and their CoA esters are notoriously insoluble, which can complicate in vitro assays. The C22 length and unsaturation may improve solubility.
Polyunsaturated Acyl-CoAs (e.g., Docosahexaenoyl-CoA, C22:6) Peroxisomal β-OxidationSimpler analysis of metabolic products.With a single double bond, the subsequent products of β-oxidation are less complex than those derived from polyunsaturated fatty acids, simplifying analytical procedures like mass spectrometry.

Signaling and Metabolic Pathways

The diagrams below illustrate the metabolic context of this compound and a general workflow for its analysis.

fatty_acid_metabolism cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome C20_Acyl_CoA C20 Acyl-CoA ELOVL ELOVL Synthase C20_Acyl_CoA->ELOVL + Malonyl-CoA Target_Substrate This compound ELOVL->Target_Substrate 3_Ketoacyl_CoA_Reductase 3-Ketoacyl-CoA Reductase 3_Hydroxyacyl_CoA_Dehydratase 3-Hydroxyacyl-CoA Dehydratase 3_Ketoacyl_CoA_Reductase->3_Hydroxyacyl_CoA_Dehydratase trans_2_enoyl_CoA_Reductase trans-2-enoyl-CoA Reductase 3_Hydroxyacyl_CoA_Dehydratase->trans_2_enoyl_CoA_Reductase C22_Acyl_CoA (13Z)-Docosenoyl-CoA trans_2_enoyl_CoA_Reductase->C22_Acyl_CoA Target_Substrate->3_Ketoacyl_CoA_Reductase VLCFA_CoA (13Z)-Docosenoyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA->Acyl_CoA_Oxidase Bifunctional_Enzyme Bifunctional Enzyme (Hydratase, Dehydrogenase) Acyl_CoA_Oxidase->Bifunctional_Enzyme Target_Substrate_Perox This compound Bifunctional_Enzyme->Target_Substrate_Perox Thiolase Thiolase Shortened_Acyl_CoA C20 Acyl-CoA + Acetyl-CoA Thiolase->Shortened_Acyl_CoA Target_Substrate_Perox->Thiolase

Caption: Metabolic pathways involving this compound.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture or Tissue Homogenization Peroxisome_Isolation 2. Isolate Peroxisomes (e.g., via Centrifugation) Cell_Culture->Peroxisome_Isolation Reaction_Mix 3. Prepare Reaction Mix (Buffer, NAD+, Coenzyme A) Peroxisome_Isolation->Reaction_Mix Add_Substrate 4. Add this compound or other substrates Reaction_Mix->Add_Substrate Incubate 5. Incubate at 37°C Add_Substrate->Incubate Spectro 6a. Spectrophotometry (Measure NAD+ reduction) Incubate->Spectro Real-time analysis LCMS 6b. LC-MS/MS (Quantify products) Incubate->LCMS Endpoint analysis

References

A Comparative Analysis of the Biological Activity of (13Z)-3-Oxodocosenoyl-CoA and Its Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and biochemical databases reveals a significant lack of specific data on the biological activity of (13Z)-3-oxodocosenoyl-CoA and its synthetic or naturally occurring analogs. This guide, intended for researchers, scientists, and drug development professionals, summarizes the current landscape of knowledge surrounding very-long-chain 3-oxoacyl-CoAs and provides a framework for the potential evaluation of this compound and its derivatives.

Due to the absence of specific quantitative data comparing this compound with its analogs, this guide will focus on the broader context of the enzymatic pathways these molecules are likely involved in and present general methodologies for their analysis.

Quantitative Data Presentation

Despite extensive searches, no specific quantitative data (e.g., IC50, EC50, Km, Vmax) for the biological activity of this compound or any of its direct analogs were found in the public domain. Therefore, a comparative data table cannot be constructed at this time.

Researchers investigating this molecule would need to perform initial screening and dose-response studies to generate such data. Key parameters to investigate would include:

  • Enzyme Inhibition/Activation: Determining the effect of the compounds on relevant enzymes, such as very-long-chain 3-oxoacyl-CoA reductase or synthase.

  • Receptor Binding: Assessing the affinity of the compounds for any potential cellular receptors.

  • Cellular Effects: Measuring impacts on cell viability, proliferation, or specific signaling pathways in relevant cell models.

General Metabolic Context and Signaling Pathways

This compound is a very-long-chain 3-oxoacyl-coenzyme A. Molecules of this class are intermediates in the fatty acid elongation cycle, a crucial metabolic process for producing very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of cellular membranes (e.g., sphingolipids), and serve as precursors for signaling molecules.

The primary pathway involving 3-oxoacyl-CoAs is the fatty acid elongation cycle, which occurs in the endoplasmic reticulum. This cycle involves four key enzymatic reactions. This compound would be a substrate for the second enzyme in this pathway, very-long-chain 3-oxoacyl-CoA reductase.

fatty_acid_elongation AcylCoA Acyl-CoA (Cn) inv1 AcylCoA->inv1 MalonylCoA Malonyl-CoA MalonylCoA->inv1 KetoacylCoA 3-Oxoacyl-CoA (Cn+2) [this compound] HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA 3-Oxoacyl-CoA Reductase EnoylCoA trans-2,3-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA 3-Hydroxyacyl-CoA Dehydratase ElongatedAcylCoA Acyl-CoA (Cn+2) EnoylCoA->ElongatedAcylCoA trans-2,3-Enoyl-CoA Reductase inv1->KetoacylCoA 3-Ketoacyl-CoA Synthase inv2 assay_workflow A Prepare Reaction Mix (Buffer, NADPH) B Add Enzyme (3-Oxoacyl-CoA Reductase) A->B C Establish Baseline (Absorbance at 340 nm) B->C D Initiate Reaction (Add Substrate) C->D E Monitor Absorbance Decrease (NADPH Oxidation) D->E F Calculate Enzyme Activity E->F

A Researcher's Guide to Navigating the Cross-Reactivity of Acyl-CoA Synthase Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific and accurate detection of acyl-CoA synthase (ACS) isoforms is critical for unraveling their roles in metabolism, signaling, and disease. However, the high degree of homology among ACS isoforms presents a significant challenge in the development and validation of isoform-specific antibodies. This guide provides a comparative overview of antibody cross-reactivity against various ACS isoforms, supported by experimental data and detailed protocols to aid in the selection and validation of these crucial research tools.

Acyl-CoA synthetases are a family of enzymes essential for fatty acid metabolism, catalyzing the formation of acyl-CoA from fatty acids, ATP, and coenzyme A.[1] In mammals, these enzymes are categorized into distinct subfamilies, including short-chain (ACSS), medium-chain (ACSM), long-chain (ACSL), and very-long-chain (ACSVL) acyl-CoA synthetases, each with multiple isoforms.[1] The specific functions and subcellular localizations of these isoforms underscore the necessity for antibodies that can reliably distinguish between them.

Comparative Analysis of Acyl-CoA Synthase Antibody Specificity

The development of isoform-specific antibodies for acyl-CoA synthetases has been challenging due to the conserved nature of these enzymes. While many commercial antibodies are available, their cross-reactivity profiles are not always well-documented. Researchers often need to perform extensive in-house validation.

One study highlighted the challenges in generating specific antibodies, noting that even with careful selection of immunizing peptides, cross-reactivity can still occur. For instance, a study on CoA synthase (CoASy) isoforms, CoASy alpha and CoASy beta, successfully generated an antibody specific to the N-terminal extension of CoASy beta, allowing for its distinct detection.[2] This underscores the importance of targeting unique regions of the protein when designing or selecting antibodies.

Below is a summary of commercially available antibodies for select acyl-CoA synthase isoforms. It is important to note that the absence of reported cross-reactivity in the manufacturer's datasheet does not guarantee specificity.

Antibody TargetHostApplications Cited by ManufacturerReported Specificity/Cross-ReactivityVendor Example(s)
ACSL1 RabbitWB, IHC, IP, ELISA, IF, Flow CytometryDetects endogenous levels of total ACSL1 protein.[3][4] Specificity against other ACSL isoforms is not always extensively characterized by manufacturers.Cell Signaling Technology (#4047)[3], Santa Cruz Biotechnology[4]
ACSL3 RabbitWBDetected in human and rat pancreatic islets and liver.[5]-
ACSL4 RabbitWB, IHCUsed to detect overexpressed ACSL4 in COS7 cells.[6] Another study noted its preference for arachidonic acid.[7]Cell Signaling Technology, Abcam
ACSL6 --Different splice isoforms (isoform 1 and 2) have been studied, with isoform 3 showing no detectable activity.[8]-
ACSS2 (Acetyl-CoA Synthetase) MouseWB, Flow, IHCValidated for human, mouse, and rat.[9]Novus Biologicals (NBP2-01269)[9]
CoASy beta RabbitImmunoblotSpecific to the N-terminal peptide of CoASy beta, not recognizing CoASy alpha.[2]Custom (as described in Nemazanyy et al., 2006)[2]

Note: This table is not exhaustive and is intended to be illustrative. Researchers should always consult the latest manufacturer datasheets and published literature for the most up-to-date information. The lack of specific data on cross-reactivity for many antibodies necessitates rigorous in-house validation.

Experimental Protocols for Antibody Validation

To ensure the specificity of an antibody for a particular acyl-CoA synthase isoform, a combination of experimental approaches is recommended.

Western Blotting

Western blotting is a fundamental technique to assess antibody specificity.

Protocol for Isoform Specificity Testing by Western Blot:

  • Lysate Preparation: Prepare whole-cell lysates from:

    • A cell line known to endogenously express the target isoform.

    • A cell line with low or no expression of the target isoform (negative control).

    • Cell lines individually overexpressing the target isoform and other closely related isoforms (e.g., ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6).

  • SDS-PAGE and Transfer:

    • Separate 20-50 µg of protein lysate on a 10% SDS-polyacrylamide gel.[6]

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are often 1:1000 for Western blotting.[3]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer (e.g., 1:2000 to 1:18000) for 1-3 hours at room temperature.[5]

  • Washing: Repeat the washing step as described above.

  • Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.[5]

Expected Outcome: A specific antibody should produce a single band of the correct molecular weight only in the lane corresponding to the target isoform and the positive control cell line. No bands should be observed in the negative control or in lanes with other overexpressed isoforms.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used for the quantitative assessment of antibody specificity and cross-reactivity.

Protocol for Competitive ELISA to Determine Cross-Reactivity:

  • Coating: Coat a 96-well microplate with the purified recombinant protein of the target acyl-CoA synthase isoform.

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Competition: Pre-incubate the primary antibody with increasing concentrations of the target recombinant protein (homologous competitor) or other acyl-CoA synthase isoforms (heterologous competitors).

  • Incubation: Add the antibody-competitor mixtures to the coated wells and incubate.

  • Washing: Wash the wells to remove unbound antibodies.

  • Detection: Add an enzyme-conjugated secondary antibody, followed by a substrate to generate a colorimetric signal.

  • Analysis: Measure the absorbance and plot the signal against the competitor concentration. The degree of signal reduction by heterologous competitors indicates the level of cross-reactivity.

Immunoprecipitation (IP)

Immunoprecipitation followed by mass spectrometry (IP-MS) can definitively identify the protein(s) that an antibody binds to.

Protocol for Immunoprecipitation:

  • Cell Lysis: Lyse cells expressing the target acyl-CoA synthase isoform with a non-denaturing lysis buffer.

  • Antibody-Bead Conjugation: Incubate the primary antibody with Protein A/G magnetic beads to form an antibody-bead complex.

  • Immunoprecipitation: Add the antibody-bead complex to the cell lysate and incubate to allow the antibody to bind to its target antigen.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting with the same or a different antibody to the target protein, or by mass spectrometry to identify all bound proteins.

Signaling Pathways and Experimental Workflows

Acyl-CoA synthetases are integral to various signaling pathways, primarily by regulating the availability of fatty acids and their CoA derivatives, which can act as signaling molecules or precursors for signaling lipids.

Acyl-CoA Synthases in AMPK and PPAR Signaling

Acyl-CoA synthetases play a crucial role in cellular energy sensing and gene regulation through their involvement in the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways.

  • AMPK Pathway: The activation of fatty acids to acyl-CoAs by ACS enzymes consumes ATP, leading to an increase in the AMP:ATP ratio. This change in cellular energy status is a key activator of AMPK, a central regulator of metabolism.[10] Activated AMPK then phosphorylates downstream targets to promote catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic pathways like fatty acid synthesis.[11][12]

  • PPAR Pathway: Acyl-CoAs are known ligands for PPARs, a family of nuclear receptors that regulate the transcription of genes involved in lipid metabolism.[13] The binding of acyl-CoAs to PPARs can modulate the expression of genes encoding enzymes for fatty acid oxidation and storage.[14][15][16]

SignalingPathways cluster_AMPK AMPK Signaling Pathway cluster_PPAR PPAR Signaling Pathway FattyAcids_AMPK Fatty Acids ACSL_AMPK Acyl-CoA Synthetase (e.g., ACSL1) FattyAcids_AMPK->ACSL_AMPK AcylCoA_AMPK Acyl-CoA ACSL_AMPK->AcylCoA_AMPK ATP_AMP ATP -> AMP ACSL_AMPK->ATP_AMP FAO_AMPK Fatty Acid Oxidation AcylCoA_AMPK->FAO_AMPK AMPK AMPK ATP_AMP->AMPK + ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC - ACC->FAO_AMPK Malonyl-CoA FattyAcids_PPAR Fatty Acids ACSL_PPAR Acyl-CoA Synthetase FattyAcids_PPAR->ACSL_PPAR AcylCoA_PPAR Acyl-CoA ACSL_PPAR->AcylCoA_PPAR PPAR PPARα AcylCoA_PPAR->PPAR Ligand RXR RXR PPAR->RXR PPRE PPRE PPAR->PPRE Binds to RXR->PPRE TargetGenes Target Gene Expression (e.g., CPT1, ACO) PPRE->TargetGenes Activates

Fig. 1: Acyl-CoA Synthetases in AMPK and PPAR Signaling.
Experimental Workflow for Antibody Cross-Reactivity Testing

The following diagram outlines a logical workflow for validating the isoform specificity of an acyl-CoA synthase antibody.

ExperimentalWorkflow Start Select Candidate Antibody Overexpression Generate Lysates: - Overexpression of Target Isoform - Overexpression of Related Isoforms - Negative Control (Empty Vector) Start->Overexpression WB_Validation Western Blot Analysis Overexpression->WB_Validation Decision Single Band at Correct MW for Target Isoform Only? WB_Validation->Decision Specific Antibody is Likely Specific Decision->Specific Yes NotSpecific Cross-Reactivity Detected Decision->NotSpecific No FurtherTesting Further Validation (Optional): - Immunoprecipitation-Mass Spec - Competitive ELISA - Immunohistochemistry on  Knockout Tissue Specific->FurtherTesting

References

A Comparative Analysis of Fatty Acid Elongation Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid elongation across different species is critical for advancements in metabolic engineering, nutritional science, and the development of therapeutic agents targeting lipid metabolism. This guide provides a comparative overview of fatty acid elongation systems in mammals, plants, and fungi, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this fundamental biochemical process.

Fatty acid elongation is an essential metabolic pathway responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial for a multitude of cellular functions, including membrane structure, energy storage, and cell signaling. The process involves a repeating four-step cycle catalyzed by a membrane-bound enzyme complex primarily located in the endoplasmic reticulum. The key enzyme, and the determinant of substrate specificity, is the fatty acid elongase, also known as 3-ketoacyl-CoA synthase (KCS).

The Fatty Acid Elongation Cycle

The elongation of a fatty acyl-CoA molecule by two carbons is accomplished through the sequential action of four enzymes:

  • Condensation: A 3-ketoacyl-CoA synthase (KCS or elongase) catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA. This is the rate-limiting step and dictates the substrate specificity of the entire process.

  • Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the resulting 3-ketoacyl-CoA to 3-hydroxyacyl-CoA, utilizing NADPH as a reducing agent.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

  • Reduction: A trans-2,3-enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer than the initial substrate. This elongated acyl-CoA can then serve as a substrate for further rounds of elongation.

Fatty_Acid_Elongation_Cycle cluster_0 Fatty Acid Elongation Cycle (Endoplasmic Reticulum) Acyl_CoA_n Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA_n->Ketoacyl_CoA KCS (Elongase) Condensation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KCR Reduction NADP1 NADP+ Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA HCD Dehydration H2O H2O Acyl_CoA_n2 Acyl-CoA (Cn+2) Enoyl_CoA->Acyl_CoA_n2 ECR Reduction NADP2 NADP+ Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA NADPH1 NADPH NADPH1->Ketoacyl_CoA NADPH2 NADPH NADPH2->Enoyl_CoA

Fig. 1: The four enzymatic steps of the fatty acid elongation cycle.

Comparative Analysis of Elongase Substrate Specificity

The substrate specificity of the condensing enzyme (KCS/elongase) is the primary determinant of the final fatty acid profile in a given organism or tissue. Different species, and even different tissues within the same organism, express a variety of elongases with distinct preferences for the chain length and degree of saturation of their acyl-CoA substrates.

Mammalian Elongases (ELOVLs)

In mammals, there are seven identified fatty acid elongases, designated ELOVL1-7. These enzymes exhibit differential substrate specificities, which contribute to the diverse array of fatty acids required for various physiological functions.[1][2] Generally, ELOVL1, 3, 6, and 7 are involved in the elongation of saturated and monounsaturated fatty acids, while ELOVL2, 4, and 5 primarily elongate polyunsaturated fatty acids.[1][3]

EnzymePrimary SubstratesPrimary ProductsKey Functions & Tissue Distribution
ELOVL1 C18:0-CoA to C24:0-CoA (Saturated)C20:0-CoA to C26:0-CoASynthesis of very-long-chain saturated fatty acids and sphingolipids. Ubiquitously expressed.
ELOVL2 C20-C22 PUFA-CoAs (e.g., 20:5n-3, 22:5n-3)C22-C24 PUFA-CoAs (e.g., 22:5n-3, 24:5n-3)Synthesis of docosahexaenoic acid (DHA). High expression in liver and testes.
ELOVL3 C16-C22 Saturated & Monounsaturated Acyl-CoAsC18-C24 Acyl-CoAsSkin barrier function, synthesis of lipids for hair and sebaceous glands. High in skin and brown adipose tissue.
ELOVL4 C24 and longer Acyl-CoAs (Saturated & PUFA)C26 and longer VLCFAsSynthesis of very-long-chain fatty acids for skin, retina, and brain.
ELOVL5 C18-C20 PUFA-CoAs (e.g., 18:3n-6, 18:2n-6, 20:4n-6)C20-C22 PUFA-CoAsElongation of both n-3 and n-6 polyunsaturated fatty acids. Widely expressed, high in liver.
ELOVL6 C12-C16 Saturated & Monounsaturated Acyl-CoAsC14-C18 Acyl-CoAsDe novo synthesis of stearate (B1226849) (18:0) from palmitate (16:0). High in lipogenic tissues like liver and adipose tissue.
ELOVL7 C16-C20 Saturated & Monounsaturated Acyl-CoAsC18-C22 Acyl-CoAsBroad specificity, implicated in various cancers. Widely expressed.
Plant Elongases (KCS)

Plants possess a large family of KCS enzymes, with 21 identified in Arabidopsis thaliana.[4][5] This diversity allows for the synthesis of a wide range of VLCFAs that are essential for the formation of cuticular waxes, suberin, and seed storage oils. The substrate specificities of some Arabidopsis KCS enzymes have been characterized, often through heterologous expression in yeast.

EnzymePrimary SubstratesPrimary ProductsKey Functions
FAE1 (KCS18) C18:1-CoAC20:1-CoA, C22:1-CoASynthesis of erucic acid in seed oil.[1]
KCS1 C16-C24 Saturated & Monounsaturated Acyl-CoAsC18-C26 Acyl-CoAsBroad specificity, involved in cuticular wax biosynthesis.[6]
CER6 (KCS6) >C22 Acyl-CoAs>C24 Acyl-CoAsElongation of very-long-chain fatty acids for cuticular wax.[7]
KCS2/DAISY C20-C22 Acyl-CoAsC22-C24 Acyl-CoAsCuticular wax and pollen coat formation.
KCS9 C22-C24 Acyl-CoAsC24-C26 Acyl-CoAsBiosynthesis of cuticular waxes, suberin, and sphingolipids.[1]
Fungal Elongases

Fungi also possess a variety of fatty acid elongases that contribute to their specific lipid profiles. The oleaginous yeast Saccharomyces cerevisiae is a common host for the heterologous expression and characterization of elongase genes from other species.[8] Fungal elongases are often classified based on their preference for saturated, monounsaturated, or polyunsaturated fatty acids.

OrganismEnzymePrimary SubstratesPrimary ProductsReference
Saccharomyces cerevisiaeELO1C12-C16 Acyl-CoAsC14-C18 Acyl-CoAs[9]
Saccharomyces cerevisiaeELO2C16-C18 Acyl-CoAsC18-C22 Acyl-CoAs[9]
Saccharomyces cerevisiaeELO3C18-C24 Acyl-CoAsC20-C26 Acyl-CoAs[9]
Mortierella alpinaMALCE1C16:0-CoA, C16:1-CoA, C18:2-CoA, C18:3-CoAC18:0-CoA, C18:1-CoA, C20:2-CoA, C20:3-CoA[10]
Mucor circinelloidesMcELOC16 Acyl-CoAsC18 Acyl-CoAs[11]
Phytophthora ramorumPrELOΔ6 PUFA-CoAs (e.g., GLA)Elongated Δ6 PUFAs (e.g., DGLA)[11]
Phytophthora sojaePsELOLong-chain saturated Acyl-CoAsLonger-chain saturated Acyl-CoAs[11]

Experimental Protocols

In Vitro Fatty Acid Elongation Assay Using Microsomes

This protocol describes a general method for measuring fatty acid elongase activity in microsomal preparations, adapted from methodologies used for mammalian liver microsomes.

1. Preparation of Microsomes: a. Homogenize fresh or frozen tissue (e.g., liver, plant seedlings) in ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors). b. Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris and mitochondria. c. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) and determine the protein concentration.

2. Elongation Assay: a. In a microcentrifuge tube, prepare the reaction mixture containing:

  • Microsomal protein (typically 50-100 µg)
  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
  • Fatty acyl-CoA substrate (e.g., 10-50 µM of a specific acyl-CoA)
  • Radiolabeled [2-14C]malonyl-CoA (e.g., 50 µM, specific activity ~50 mCi/mmol)
  • NADPH (e.g., 1 mM) b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding the microsomal protein. d. Incubate at 37°C for a defined period (e.g., 20-30 minutes). e. Stop the reaction by adding a strong base (e.g., 2.5 M KOH) to saponify the acyl-CoAs.

3. Product Extraction and Analysis: a. Incubate the saponified mixture at 70°C for 1 hour. b. Acidify the reaction with a strong acid (e.g., 6 M HCl). c. Extract the free fatty acids with an organic solvent (e.g., hexane). d. Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) or quantify the total radioactivity in the organic phase using liquid scintillation counting.

Heterologous Expression of Elongases in Saccharomyces cerevisiae

This method is widely used to characterize the function and substrate specificity of elongase genes from various organisms.[8]

1. Gene Cloning and Yeast Transformation: a. Amplify the full-length coding sequence of the elongase gene of interest by PCR. b. Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1). c. Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1).

2. Expression and Fatty Acid Feeding: a. Grow the transformed yeast cells in a selective medium containing a non-inducing carbon source (e.g., raffinose). b. Induce gene expression by transferring the cells to a medium containing galactose. c. Supplement the culture with a specific fatty acid substrate (e.g., 100 µM of a specific fatty acid) that can be taken up by the yeast cells. d. Incubate the culture for 24-48 hours to allow for fatty acid elongation.

3. Lipid Extraction and Analysis: a. Harvest the yeast cells by centrifugation. b. Extract the total lipids from the yeast cells using a suitable solvent system (e.g., chloroform:methanol). c. Prepare fatty acid methyl esters (FAMEs) from the total lipid extract by transesterification. d. Analyze the FAME profile by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the elongated fatty acid products.

Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS

This is a standard method for the qualitative and quantitative analysis of fatty acid profiles.[6]

1. Derivatization to FAMEs: a. To the extracted lipid sample, add a reagent for transesterification, such as methanol (B129727) containing a catalyst (e.g., 1% sulfuric acid or 0.5 M sodium methoxide). b. Heat the mixture at a specific temperature (e.g., 80°C) for a defined time (e.g., 1 hour). c. After cooling, add water and extract the FAMEs with an organic solvent (e.g., hexane).

2. GC-MS Analysis: a. Inject a small volume of the FAME-containing organic phase into the GC-MS system. b. The FAMEs are separated on a capillary column based on their boiling points and polarity. c. The separated FAMEs are then ionized and fragmented in the mass spectrometer. d. The resulting mass spectra are used to identify the individual fatty acids by comparison with a library of known spectra. e. The peak areas in the chromatogram are used to quantify the relative abundance of each fatty acid.

Experimental Workflow for Elongase Characterization

The following diagram illustrates a typical workflow for the functional characterization of a putative fatty acid elongase gene.

Experimental_Workflow cluster_1 Gene Identification and Cloning cluster_2 Functional Characterization cluster_3 In Vitro Assay cluster_4 Data Analysis and Interpretation Bioinformatics Bioinformatic Analysis (Identify candidate elongase gene) Cloning Gene Cloning (PCR and vector insertion) Bioinformatics->Cloning Yeast_Expression Heterologous Expression in S. cerevisiae Cloning->Yeast_Expression Substrate_Feeding Fatty Acid Substrate Feeding Yeast_Expression->Substrate_Feeding Microsome_Prep Microsome Preparation (from tissue or expressing yeast) Yeast_Expression->Microsome_Prep Lipid_Extraction Total Lipid Extraction Substrate_Feeding->Lipid_Extraction FAME_Prep FAME Preparation Lipid_Extraction->FAME_Prep GCMS_Analysis GC-MS Analysis FAME_Prep->GCMS_Analysis Data_Analysis Data Analysis (Identify products, quantify activity) GCMS_Analysis->Data_Analysis Elongation_Assay In Vitro Elongation Assay (with radiolabeled malonyl-CoA) Microsome_Prep->Elongation_Assay Product_Analysis Product Analysis (TLC or Scintillation Counting) Elongation_Assay->Product_Analysis Product_Analysis->Data_Analysis Conclusion Determine Substrate Specificity and Function Data_Analysis->Conclusion

Fig. 2: A typical workflow for characterizing a novel fatty acid elongase.

This guide provides a foundational understanding of the comparative aspects of fatty acid elongation. For more in-depth information, researchers are encouraged to consult the primary literature cited herein. The provided protocols offer a starting point for the experimental investigation of fatty acid elongases and can be adapted based on the specific research question and available resources.

References

Validating (13Z)-3-oxodocosenoyl-CoA: A Comparative Guide for a Novel Biomarker in Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a novel biomarker is a critical step in advancing diagnostics and therapeutic interventions. This guide provides a comparative framework for the validation of (13Z)-3-oxodocosenoyl-CoA as a potential biomarker, particularly in the context of peroxisomal beta-oxidation disorders. Due to the limited direct research on this specific molecule, this guide establishes a validation pathway by drawing comparisons with established biomarkers of peroxisomal function and outlining the requisite experimental data for its qualification.

Introduction to this compound and its Metabolic Context

This compound is a very long-chain acyl-Coenzyme A (VLCFA-CoA) intermediate in the peroxisomal beta-oxidation pathway. Peroxisomes are essential cellular organelles that, among other functions, are uniquely responsible for the initial breakdown of VLCFAs (fatty acids with 22 or more carbons). Deficiencies in the enzymes of this pathway lead to the accumulation of VLCFAs and their derivatives, which are implicated in the pathology of several inherited metabolic diseases, collectively known as peroxisomal disorders. These include X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders. The accumulation of specific acyl-CoA species, therefore, presents a promising avenue for biomarker discovery.

Hypothetical Validation Framework for this compound

The validation of a biomarker is a multi-stage process that requires rigorous analytical and clinical assessment. This section outlines a hypothetical "fit-for-purpose" validation plan for this compound, comparing it with current gold-standard biomarkers.

Biomarker Comparison

The performance of this compound as a biomarker must be benchmarked against existing markers for peroxisomal disorders. The primary comparators include very long-chain fatty acids (VLCFAs) and acylcarnitines.

Biomarker ClassSpecific AnalytesMatrixAdvantagesDisadvantages
Very Long-Chain Fatty Acids (VLCFAs) C26:0, C24:0, C22:0Plasma, Serum, FibroblastsWell-established diagnostic markers for X-ALD and other peroxisomal disorders.[1][2][3]May not reflect acute metabolic changes; levels can be influenced by diet.
Acylcarnitines C14:1, and othersPlasma, Dried Blood SpotsUseful for newborn screening of fatty acid oxidation disorders.[4] Can indicate mitochondrial dysfunction.[5][6]Less specific for peroxisomal disorders as they primarily reflect mitochondrial fatty acid oxidation.
This compound (Hypothetical) This compoundPlasma, Tissue BiopsiesPotentially more specific to peroxisomal beta-oxidation flux. May provide a more dynamic measure of pathway activity.Requires highly sensitive and specific analytical methods. Clinical utility and correlation with disease severity are unknown.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and reliable measurement of this compound and its comparison with other biomarkers.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes the absolute quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7][8][9]

a. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., [¹³C₄]-Palmitoyl-CoA).

  • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in methanol.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusion of authentic standards.

c. Data Analysis

  • Generate a calibration curve using a series of known concentrations of a this compound standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of this compound in the samples by interpolating from the calibration curve.

Peroxisomal Beta-Oxidation Activity Assay in Fibroblasts

This assay measures the rate of peroxisomal beta-oxidation in cultured patient-derived fibroblasts to correlate with biomarker levels.

  • Culture fibroblasts from patients and healthy controls in appropriate media.

  • Incubate the cells with a radiolabeled VLCFA substrate (e.g., [1-¹⁴C]-lignoceric acid).

  • After incubation, stop the reaction and separate the aqueous and organic phases.

  • Measure the radioactivity in the aqueous phase, which corresponds to the chain-shortened, water-soluble products of beta-oxidation.

  • Normalize the results to the total protein concentration in each sample.

Visualizations

Signaling Pathways and Experimental Workflows

To facilitate understanding, the following diagrams illustrate the relevant metabolic pathway and a proposed workflow for biomarker validation.

Peroxisomal_Beta_Oxidation VLCFA Very Long-Chain Fatty Acid (e.g., C26:0) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA ACSL Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA ACOX1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-bifunctional protein Oxoacyl_CoA 3-Oxoacyl-CoA (this compound) Hydroxyacyl_CoA->Oxoacyl_CoA D-bifunctional protein Shortened_Acyl_CoA Shortened Acyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolase

Peroxisomal Beta-Oxidation Pathway

Biomarker_Validation_Workflow Discovery Phase 1: Discovery (Untargeted Metabolomics) Analytical_Validation Phase 2: Analytical Validation (LC-MS/MS Method Development) Discovery->Analytical_Validation Candidate Biomarker Identified Clinical_Validation Phase 3: Clinical Validation (Case-Control Studies) Analytical_Validation->Clinical_Validation Assay Validated (Sensitivity, Specificity) Qualification Phase 4: Qualification (Regulatory Submission) Clinical_Validation->Qualification Clinical Utility Demonstrated

Biomarker Validation Workflow

Conclusion

The validation of this compound as a biomarker for peroxisomal disorders holds promise but requires a systematic and rigorous scientific approach. By following a structured validation framework that includes robust analytical methodologies and comparison with established biomarkers, the clinical utility of this novel candidate can be thoroughly assessed. This guide provides a roadmap for researchers and drug developers to navigate the complexities of biomarker validation and contribute to the advancement of diagnostics and therapies for peroxisomal disorders.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, acting as substrates for both energy production through β-oxidation and the synthesis of complex lipids.[1] Their stability, both in laboratory settings (in vitro) and within living organisms (in vivo), is a critical factor influencing their metabolic fate and signaling functions. This guide compares the key factors governing their stability in these two distinct environments.

Quantitative Comparison of Stability

The stability of a long-chain acyl-CoA is not static; it is highly dependent on its environment. In vitro, stability is primarily influenced by chemical factors like pH and temperature, leading to non-enzymatic hydrolysis. In vivo, the landscape is dominated by rapid, enzyme-catalyzed turnover.

ParameterIn Vitro StabilityIn Vivo StabilityKey Distinctions
Primary Degradation Pathway Non-enzymatic chemical hydrolysis.Enzyme-mediated hydrolysis and metabolic conversion.In vivo degradation is significantly faster and more regulated due to specific enzymes.
Key Influencing Factors pH, temperature, buffer composition.[2]Acyl-CoA thioesterases (ACOTs), metabolic flux, subcellular localization, presence of Acyl-CoA binding proteins.[3][4]The cellular environment introduces complex biological regulation not present in vitro.
Typical Half-life Can range from minutes to hours depending on conditions. Higher pH generally increases the rate of non-enzymatic hydrolysis.[2]Extremely short, on the order of seconds to minutes. Tightly controlled by the cell.The presence of enzymes in vivo dramatically shortens the half-life.
Primary Degradation Products Free fatty acid + Coenzyme A (CoA).Free fatty acid + CoA, acylcarnitine, or downstream metabolic products (e.g., acetyl-CoA).[3][5]In vivo, acyl-CoAs are not just hydrolyzed but are actively channeled into various metabolic pathways.

Factors Governing Stability

In Vitro Stability

In a laboratory setting, the stability of a long-chain acyl-CoA like (13Z)-3-oxodocosenoyl-CoA is dictated by the chemical reactivity of its thioester bond.

  • pH-Dependent Hydrolysis: The thioester linkage is susceptible to hydrolysis. This reaction is pH-dependent, with increased rates observed at higher pH levels, which can promote non-enzymatic protein acylation.[2]

  • Oxidation: The unsaturated nature of this compound, indicated by the "13Z" designation, makes it susceptible to oxidation, which can be initiated by factors like light, temperature, and the presence of metal ions in buffer solutions.[6]

In Vivo Stability

Within a cell, the stability of an acyl-CoA is a dynamically managed state, governed by a sophisticated network of enzymes and binding proteins.

  • Enzymatic Hydrolysis: The primary regulators of acyl-CoA levels are enzymes called Acyl-CoA thioesterases (ACOTs).[4] These enzymes catalyze the hydrolysis of acyl-CoAs to a free fatty acid and CoA, thereby controlling the size of the intracellular acyl-CoA pool and preventing excessive accumulation.[3][4]

  • Metabolic Channeling: Acyl-CoA synthetases (ACSLs) activate fatty acids by converting them to acyl-CoAs.[7][8] These ACSLs are strategically located in different cellular compartments, effectively "channeling" the newly synthesized acyl-CoAs toward specific metabolic fates, such as mitochondrial β-oxidation or incorporation into complex lipids, thus influencing their apparent stability.[7][8]

  • Acyl-CoA Binding Proteins (ACBPs): Cells contain specific proteins that bind to long-chain acyl-CoAs. This binding buffers the free concentration of these molecules, protects them from non-specific hydrolysis, and facilitates their transport between organelles.[3] The intracellular concentration of free, unbound acyl-CoA esters is tightly controlled and maintained in the low nanomolar range under normal physiological conditions.[3]

Experimental Protocols

Protocol 1: In Vitro Stability Assay (Hydrolysis)

This protocol assesses the chemical stability of an acyl-CoA in an aqueous solution.

  • Preparation: A stock solution of this compound is prepared in a suitable organic solvent.

  • Incubation: An aliquot of the stock solution is added to a series of aqueous buffers with varying pH values (e.g., pH 6.0, 7.4, 8.5). The reactions are incubated at a controlled temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), an aliquot is removed from each reaction tube.

  • Quenching: The reaction is immediately quenched by adding a strong acid (e.g., perchloric acid) to stop hydrolysis.

  • Analysis: The remaining amount of the intact acyl-CoA is quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. The rate of disappearance is used to calculate the half-life under each condition.

Protocol 2: In Vivo Stability Assay (Cellular Turnover)

This protocol measures the metabolic stability within a cellular context.

  • Cell Culture: A relevant cell line (e.g., hepatocytes, adipocytes) is cultured under standard conditions.

  • Labeling: The cells are incubated with a labeled precursor, such as a stable isotope-labeled version of the fatty acid (docohexaenoic acid, a precursor to the molecule of interest). This allows the cell to synthesize the labeled this compound endogenously.

  • Chase Period: After a set period of labeling, the medium is replaced with fresh medium lacking the labeled precursor. This initiates the "chase" phase, where the turnover of the labeled acyl-CoA can be monitored.

  • Cell Lysis: At various time points during the chase (e.g., 0, 1, 5, 15, 30 minutes), the cells are harvested and rapidly lysed using a method that preserves metabolites.

  • Extraction and Analysis: The metabolites are extracted, and the amount of labeled this compound remaining is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). The rate of decline provides a measure of its intracellular half-life and metabolic turnover.

Visualizations

G Workflow for In Vitro vs. In Vivo Stability Assessment cluster_0 In Vitro Assay cluster_1 In Vivo Assay vitro_start Prepare Acyl-CoA in Buffers (Varying pH) vitro_incubate Incubate at 37°C vitro_start->vitro_incubate vitro_sample Sample at Time Points vitro_incubate->vitro_sample vitro_quench Quench Reaction (Acid) vitro_sample->vitro_quench vitro_analyze Analyze by HPLC-MS vitro_quench->vitro_analyze vitro_result Calculate Chemical Half-Life vitro_analyze->vitro_result vivo_start Incubate Cells with Labeled Precursor vivo_chase Initiate Chase Period vivo_start->vivo_chase vivo_sample Harvest Cells at Time Points vivo_chase->vivo_sample vivo_lyse Lyse Cells & Extract Metabolites vivo_sample->vivo_lyse vivo_analyze Analyze by LC-MS vivo_lyse->vivo_analyze vivo_result Calculate Metabolic Half-Life vivo_analyze->vivo_result

Caption: Experimental workflows for stability testing.

G Comparative Factors in Acyl-CoA Stability cluster_vitro In Vitro Environment cluster_vivo In Vivo Environment acyl_coa This compound Hydrolysis Non-Enzymatic Hydrolysis acyl_coa->Hydrolysis Degrades Slowly Turnover Rapid Metabolic Turnover acyl_coa->Turnover Turns Over Rapidly pH pH pH->Hydrolysis Temp Temperature Temp->Hydrolysis Oxidation Oxidation Oxidation->Hydrolysis ACOTs Thioesterases (ACOTs) ACOTs->Turnover Metabolism Metabolic Pathways (e.g., β-oxidation) Metabolism->Turnover ACBPs Binding Proteins (ACBPs) ACBPs->Turnover

Caption: Factors governing acyl-CoA stability.

G Metabolic Fate of Long-Chain Acyl-CoA FattyAcid Free Fatty Acid (e.g., Docosahexaenoic Acid) ACSL Acyl-CoA Synthetase (ACSL) FattyAcid->ACSL AcylCoA Long-Chain Acyl-CoA (this compound) ACSL->AcylCoA Activation ACOT Acyl-CoA Thioesterase (ACOT) AcylCoA->ACOT Hydrolysis (Regulation) BetaOx Mitochondrial β-Oxidation AcylCoA->BetaOx LipidSynth Complex Lipid Synthesis (e.g., Phospholipids, TAGs) AcylCoA->LipidSynth Signaling Signaling & Regulation (e.g., AMPK activation) AcylCoA->Signaling ACOT->FattyAcid AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

Caption: Key metabolic pathways involving acyl-CoAs.

References

A Comparative Review of (13Z)-3-oxodocosenoyl-CoA and Related Long-Chain Acyl-CoAs in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

While direct experimental studies on (13Z)-3-oxodocosenoyl-CoA are not extensively available in current literature, this guide provides a comparative analysis based on closely related long-chain unsaturated acyl-CoAs. By examining the biochemical data and experimental methodologies used for similar compounds, we can infer the likely properties and metabolic context of this compound, offering a valuable resource for researchers investigating lipid metabolism and its therapeutic implications.

Comparative Physicochemical and Biochemical Data

To provide a quantitative frame of reference, the following table summarizes key data for this compound and its more studied, polyunsaturated analogs. This data is essential for understanding the potential biochemical behavior of the target compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )PubChem CID
This compound (Hypothetical)C43H72N7O18P3S1100.07Not Available
(13Z,16Z,19Z)-3-Oxodocosatrienoyl-CoAC43H70N7O18P3S1098.04Not Available
(7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA(4-)C43H64N7O18P3S1092.071581099[1]

Note: Properties for this compound are predicted based on its structure as the direct compound is not indexed in major chemical databases.

Putative Metabolic Pathways of this compound

The metabolism of this compound is likely to occur within the fatty acid beta-oxidation pathway. The following diagram illustrates its hypothetical synthesis from (13Z)-docosenoyl-CoA and its subsequent catabolism. Understanding this pathway is crucial for designing experiments to study its biological function.

fatty_acid_oxidation cluster_synthesis Putative Synthesis cluster_degradation Putative Degradation Erucic_acid (13Z)-Docosenoic Acid (Erucic Acid) Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase (ACSL) Erucic_acid->Acyl_CoA_Synthetase ATP, CoA Docosenoyl_CoA (13Z)-Docosenoyl-CoA Acyl_CoA_Synthetase->Docosenoyl_CoA AMP, PPi Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Docosenoyl_CoA->Acyl_CoA_Dehydrogenase FAD trans-2-Enoyl-CoA trans-2-Enoyl-CoA Acyl_CoA_Dehydrogenase->trans-2-Enoyl-CoA FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->3-Hydroxyacyl-CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Target This compound Hydroxyacyl_CoA_Dehydrogenase->Target NADH, H+ Thiolase β-Ketothiolase Target->Thiolase CoA trans-2-Enoyl-CoA->Enoyl_CoA_Hydratase H2O 3-Hydroxyacyl-CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ Myristoyl_CoA Myristoyl-CoA (C14:0-CoA) Thiolase->Myristoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols for the Study of Long-Chain Acyl-CoAs

The following are generalized experimental protocols that can be adapted for the study of this compound. These methods are standard in the field of lipid biochemistry.

1. Enzymatic Synthesis of this compound

This protocol describes a typical in vitro synthesis of a 3-oxoacyl-CoA from its corresponding fatty acid.

  • Objective: To synthesize this compound for use in subsequent experiments.

  • Materials:

    • (13Z)-Docosenoic acid (Erucic acid)

    • Coenzyme A (CoA)

    • ATP

    • Long-Chain Acyl-CoA Synthetase (ACSL)

    • Acyl-CoA Dehydrogenase

    • Enoyl-CoA Hydratase

    • 3-Hydroxyacyl-CoA Dehydrogenase

    • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • Procedure:

    • Incubate (13Z)-docosenoic acid with ACSL, ATP, and CoA to produce (13Z)-docosenoyl-CoA.

    • Sequentially add Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, and 3-Hydroxyacyl-CoA Dehydrogenase to the reaction mixture.

    • Monitor the reaction progress by HPLC or LC-MS/MS.

    • Purify the resulting this compound using reverse-phase HPLC.

2. Quantification by LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of long-chain acyl-CoAs.

  • Objective: To accurately measure the concentration of this compound in biological samples.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS)

  • Procedure:

    • Extract lipids, including acyl-CoAs, from the sample using an appropriate solvent system (e.g., Folch extraction).

    • Separate the acyl-CoAs using a C18 reverse-phase HPLC column with a gradient of acetonitrile (B52724) and water containing a low concentration of a weak acid (e.g., formic acid).

    • Detect and quantify the target molecule using the mass spectrometer in multiple reaction monitoring (MRM) mode, using a stable isotope-labeled internal standard for accurate quantification.

Workflow for Investigating the Biological Role of this compound

The diagram below illustrates a logical workflow for researchers aiming to elucidate the biological function of this compound.

experimental_workflow Synthesis Chemical or Enzymatic Synthesis of This compound Characterization Structural and Purity Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Assays In Vitro Enzyme Assays (e.g., with β-oxidation enzymes) Characterization->In_Vitro_Assays Cell_Culture Cell Culture Experiments (e.g., lipidomics, transcriptomics) Characterization->Cell_Culture Data_Analysis Data Analysis and Pathway Interpretation In_Vitro_Assays->Data_Analysis In_Vivo In Vivo Animal Studies (e.g., dietary supplementation) Cell_Culture->In_Vivo Cell_Culture->Data_Analysis In_Vivo->Data_Analysis Conclusion Elucidation of Biological Function Data_Analysis->Conclusion

Caption: A logical workflow for studying this compound.

References

The Role of (13Z)-3-Oxodocosenoyl-CoA in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of (13Z)-3-oxodocosenoyl-CoA in various disease models, focusing on peroxisomal β-oxidation disorders. We present experimental data, detailed methodologies, and signaling pathway diagrams to facilitate a deeper understanding of the metabolic bottleneck represented by this key intermediate.

Comparative Analysis of this compound and Related Metabolites in Peroxisomal Disorders

The accumulation of very-long-chain fatty acids (VLCFAs) is a hallmark of several inherited metabolic diseases collectively known as peroxisomal disorders. This compound is a critical intermediate in the β-oxidation of docosenoic acid (C22:1). Deficiencies in enzymes downstream of its formation lead to its potential accumulation and the subsequent buildup of upstream VLCFAs. This section compares the expected alterations in the levels of this compound and its immediate metabolic neighbors in key disease models.

Disease ModelDeficient EnzymePrecursor: (13Z)-Docosenoyl-CoA LevelThis compound LevelProduct: (11Z)-Eicosenoyl-CoA LevelReference
X-linked Adrenoleukodystrophy (X-ALD) ABCD1 transporter↑↑[1][2]
D-bifunctional Protein (DBP) Deficiency D-bifunctional protein (enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities)↑↑↑↑↑↓↓[3][4]
Acyl-CoA Oxidase 1 (ACOX1) Deficiency Acyl-CoA oxidase 1↑↑↑↔ or ↑[5]
3-Oxoacyl-CoA Thiolase Deficiency Peroxisomal 3-oxoacyl-CoA thiolase↑↑↑↓↓↓[6]

Table 1: Comparative Levels of Peroxisomal β-Oxidation Intermediates in Disease Models. The table illustrates the predicted relative changes in the abundance of key metabolites in the β-oxidation of docosenoic acid. (↑) indicates an increase, (↓) indicates a decrease, and (↔) indicates no significant change. The number of arrows corresponds to the expected magnitude of the change.

Experimental Protocols

Quantification of Acyl-CoA Esters in Fibroblasts by LC-MS/MS

This protocol outlines a standard method for the extraction and quantification of acyl-CoA species, including this compound, from cultured patient-derived fibroblasts.

a. Lipid Extraction:

  • Culture human fibroblasts from patients and healthy controls to 80-90% confluency.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells in 1 mL of ice-cold methanol.

  • Transfer the cell suspension to a glass tube and sonicate for 30 seconds on ice.

  • Add 2 mL of chloroform (B151607) and vortex vigorously for 1 minute.

  • Add 1 mL of 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids and acyl-CoAs.

  • Dry the extract under a stream of nitrogen.[7][8][9]

b. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent, such as 100 µL of methanol/isopropanol (1:1, v/v).

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate the acyl-CoA species using a C18 reverse-phase column with a gradient elution profile.

  • Detect and quantify the specific acyl-CoA esters using multiple reaction monitoring (MRM) in positive ion mode. Precursor and product ions specific to each acyl-CoA, including this compound, should be determined beforehand using authentic standards.

Western Blot Analysis of Peroxisomal Enzymes

This protocol is used to determine the protein levels of deficient enzymes in patient-derived cells.

  • Lyse cultured fibroblasts in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the specific peroxisomal enzymes (e.g., ACOX1, DBP) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The accumulation of VLCFAs and their CoA esters in peroxisomal disorders triggers cellular stress responses, leading to inflammation and cell death. The following diagrams illustrate these pathways and a typical experimental workflow.

Peroxisomal_Beta_Oxidation cluster_diseases Enzyme Deficiencies VLCFA Very-Long-Chain Fatty Acid (VLCFA) VLCFA_CoA (13Z)-Docosenoyl-CoA VLCFA->VLCFA_CoA ACSL Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA ACOX1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA DBP (Dehydrogenase) Shortened_Acyl_CoA (11Z)-Eicosenoyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolase ACOX1 ACOX1 DBP DBP Thiolase 3-Oxoacyl-CoA Thiolase ACOX1_def ACOX1 Deficiency DBP_def DBP Deficiency Thiolase_def Thiolase Deficiency

Caption: Peroxisomal β-oxidation pathway for (13Z)-docosenoic acid.

VLCFA_Toxicity_Pathway VLCFA_accum VLCFA-CoA Accumulation (this compound) ER_Stress Endoplasmic Reticulum (ER) Stress VLCFA_accum->ER_Stress Induces Inflammation Inflammatory Signaling VLCFA_accum->Inflammation Directly Activates UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates UPR->Inflammation Leads to Apoptosis Apoptosis UPR->Apoptosis Can trigger NFkB NF-κB Activation Inflammation->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Cytokines->Apoptosis Contributes to

Caption: VLCFA-CoA induced cellular stress and inflammatory pathways.[10][11][12][13][14][15][16]

Experimental_Workflow Patient_Cells Patient-Derived Fibroblasts Lipid_Extraction Lipid & Acyl-CoA Extraction Patient_Cells->Lipid_Extraction Protein_Extraction Protein Extraction Patient_Cells->Protein_Extraction LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS Data_Analysis Quantitative Data Analysis LCMS->Data_Analysis Pathway_Analysis Signaling Pathway Investigation Data_Analysis->Pathway_Analysis Western_Blot Western Blot Protein_Extraction->Western_Blot Western_Blot->Pathway_Analysis

Caption: Experimental workflow for studying peroxisomal disorders.

References

Safety Operating Guide

Navigating the Disposal of (13Z)-3-oxodocosenoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Protocol for an Uncharacterized Acyl-CoA Derivative

The overriding principle is to treat the substance as potentially hazardous until proven otherwise and to always consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.[1][2]

Core Principles of Chemical Waste Disposal

Before initiating any experimental work, it is crucial to have a waste disposal plan in place.[2] This proactive approach ensures that all generated waste, whether hazardous or non-hazardous, is handled in a manner that meets stringent state and federal regulations.[2][3] Key tenets of this approach include waste minimization, proper segregation, secure containment, and accurate labeling.[4]

Waste Minimization Strategies

StrategyDescriptionReference
Source Reduction Order only the smallest quantity of (13Z)-3-oxodocosenoyl-CoA required for your research to minimize surplus.
Scale Reduction Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.
Inventory Management Maintain a detailed inventory of your chemicals to prevent duplicate purchases and the accumulation of expired reagents.
Chemical Substitution If possible, substitute hazardous chemicals with non-hazardous or less hazardous alternatives.

Step-by-Step Disposal Protocol for this compound

Given the lack of specific hazard data for this compound, it should be managed as a hazardous chemical waste stream.[1][3] Do not dispose of this compound down the drain or in regular trash.[1][3] Evaporation in a fume hood is also not an acceptable method of disposal.[1][5]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

2. Waste Segregation and Collection:

  • Do Not Mix: Avoid mixing this compound waste with other waste streams, especially incompatible chemicals.[1] Segregation is key to safe disposal and can minimize disposal costs.[1]

  • Dedicated Container: Collect all waste containing this compound (e.g., pure compound, solutions, contaminated consumables) in a dedicated, chemically compatible waste container.[3] Plastic containers are often preferred. The container must have a secure, leak-proof lid and be in good condition.[3]

3. Labeling:

  • Accurate Identification: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4] List all components and their approximate concentrations if it is a mixed waste stream.

4. Storage:

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[4]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment system to prevent the spread of material in case of a leak or spill.[3]

5. Disposal Request:

  • Contact EHS: Once the container is full or you have completed the experiments, contact your institution's EHS or hazardous waste management department to arrange for a pickup.[4] Do not transport hazardous waste yourself.[5]

6. Spill Management:

  • In the event of a spill, treat the spilled material and any cleanup materials (e.g., absorbent pads, contaminated PPE) as hazardous waste.[1] These materials must be collected in the designated hazardous waste container.[1] For large or unmanageable spills, evacuate the area and contact your institution's emergency response team immediately.[1]

7. Empty Container Disposal:

  • An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[1][5] The rinsate from this process must also be collected as hazardous waste.[2] After proper rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[1][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.

G cluster_start cluster_assessment cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generated This compound or contaminated material is_hazardous Assume Hazardous (No specific SDS available) start->is_hazardous spill Spill Occurs start->spill collect_waste Collect in a dedicated, chemically compatible container is_hazardous->collect_waste Yes label_container Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date collect_waste->label_container store_saa Store sealed container in designated SAA label_container->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment contact_ehs Request Pickup from Institutional EHS secondary_containment->contact_ehs cleanup Clean up with appropriate absorbents and PPE spill->cleanup collect_spill Collect all cleanup materials as hazardous waste cleanup->collect_spill collect_spill->collect_waste Add to waste container

References

Essential Safety and Operational Guidance for Handling (13Z)-3-oxodocosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

(13Z)-3-oxodocosenoyl-CoA is a research chemical with undetermined toxicological properties. Therefore, it must be handled with the utmost caution, assuming it is potentially hazardous. The following guidelines are based on best practices for handling novel biochemicals where a specific Safety Data Sheet (SDS) is unavailable. These procedures are designed to minimize exposure and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound in solid and solution forms.

Form Eye Protection Hand Protection Body Protection Respiratory Protection
Solid/Powder Chemical safety goggles or face shieldNitrile or latex gloves (inspect before use)[1]Fully buttoned lab coatN95 or higher-rated respirator (if weighing outside a certified chemical hood)[1]
Solution Chemical safety gogglesNitrile or latex gloves (inspect before use)[1]Fully buttoned lab coatNot generally required if handled in a certified chemical hood
Operational Plan: From Receipt to Use

A systematic workflow is critical to safely manage this compound within the laboratory.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Follow the supplier's specific storage temperature recommendations, typically -20°C or -80°C for long-chain fatty acyl-CoAs to maintain stability.

Handling and Preparation of Solutions:

  • Preparation: Before handling, ensure the work area, typically a certified chemical fume hood, is clean and uncluttered.

  • Weighing: If possible, weigh the powdered compound directly within the fume hood to minimize the risk of inhalation. If a balance is not available in the hood, wear appropriate respiratory protection.

  • Dissolving: Add the solvent to the powdered compound slowly to avoid splashing.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in a clearly labeled container. Follow your institution's specific guidelines.
Solutions Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.[1]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves) Remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate hazardous waste stream.[1]
Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Inhalation Move to fresh air immediately. Seek medical attention.[1]
Skin Contact Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Experimental Workflow Visualization

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

A Step 1: Preparation - Don appropriate PPE - Prepare fume hood work area B Step 2: Weighing - Tare balance with weigh paper/boat - Carefully weigh the desired amount of solid this compound A->B C Step 3: Solubilization - Transfer solid to a sterile tube - Add appropriate solvent - Mix until fully dissolved B->C D Step 4: Use in Experiment - Aliquot solution as needed - Perform experimental procedures within the fume hood C->D E Step 5: Waste Disposal - Dispose of contaminated tips, tubes, and unused solution in designated hazardous waste containers D->E F Step 6: Decontamination - Clean work area in the fume hood - Remove and dispose of PPE properly E->F

Caption: Workflow for Handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.